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2-Butyl-5-heptylpyrrolidine Documentation Hub

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  • Product: 2-Butyl-5-heptylpyrrolidine
  • CAS: 61772-92-7

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization of 2-Butyl-5-Heptylpyrrolidine

Executive Summary This technical guide details the structural elucidation and spectroscopic profiling of 2-butyl-5-heptylpyrrolidine , a bioactive alkaloid structurally related to the Solenopsis (fire ant) venom componen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation and spectroscopic profiling of 2-butyl-5-heptylpyrrolidine , a bioactive alkaloid structurally related to the Solenopsis (fire ant) venom components. While often overshadowed by its piperidine analogs (solenopsins), this pyrrolidine derivative possesses distinct pharmacological profiles, including sigma receptor affinity and antimicrobial properties.

This document serves as a protocol for researchers to validate the identity, purity, and stereochemistry of synthesized or isolated samples. It prioritizes the differentiation of cis and trans diastereomers—a critical quality attribute (CQA) in drug development due to their divergent biological activities.

Structural Analysis & Stereochemical Considerations

The molecule consists of a five-membered nitrogen heterocycle (pyrrolidine) substituted at the 2 and 5 positions with butyl (


) and heptyl (

) chains.
Stereoisomerism

Because the substituents are at positions 2 and 5, the molecule possesses two chiral centers. However, for non-enantioselective characterization, the primary distinction is between the cis and trans diastereomers.

  • Trans-isomer ((2R,5R) or (2S,5S)): The thermodynamically favored natural product in Solenopsis fugax venom. The substituents adopt a quasi-diequatorial conformation to minimize steric strain.

  • Cis-isomer ((2R,5S)): Often formed as a minor product in non-stereospecific reductions.

Critical Checkpoint: Biological potency often hinges on the specific isomer. For instance, the trans isomer is typically the active component in venom alkaloids, whereas synthetic batches may contain cis impurities that must be quantified.

Sample Preparation Protocol

Spectroscopic resolution is highly dependent on sample state (free base vs. salt).

Protocol: Free Base Isolation for NMR

Most synthesis pathways yield the hydrochloride salt. NMR analysis of the salt can lead to line broadening and chemical shift perturbations due to ammonium protons.

  • Partition: Dissolve 10 mg of the salt in 2 mL of 5%

    
    .
    
  • Extraction: Extract with

    
     mL of HPLC-grade Chloroform (
    
    
    
    ).
  • Drying: Pass the organic layer through a micro-column of anhydrous

    
    .
    
  • Concentration: Evaporate solvent under a stream of nitrogen (do not use high heat, as free base amines can be volatile).

  • Solvation: Redissolve immediately in

    
     (neutralized with basic alumina if necessary to prevent in situ salt formation).
    

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary structural confirmation. For 2-butyl-5-heptylpyrrolidine (


, MW = 225.41), the fragmentation is dominated by 

-cleavage
adjacent to the nitrogen atom.
Fragmentation Logic

Electron Impact (EI) ionization triggers the loss of the alkyl side chains. The intensity of the fragments follows the Stevenson-Audier rule: the loss of the larger radical is favored.

  • Molecular Ion (

    
    ):  m/z 225 (detectable, usually weak).
    
  • Base Peak (Loss of Heptyl): Cleavage at C5 loses the

    
     radical (mass 99).
    
    • 
       m/z.
      
  • Secondary Peak (Loss of Butyl): Cleavage at C2 loses the

    
     radical (mass 57).
    
    • 
       m/z.
      
  • McLafferty Rearrangement: Less prominent in pyrrolidines than ketones, but hydrogen transfer can occur if chain lengths allow.

Visualization: MS Fragmentation Pathway

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 225 Alpha_Cleavage α-Cleavage Mechanism M_Ion->Alpha_Cleavage Frag_Heptyl Loss of Heptyl (C7H15) Base Peak: m/z 126 (Pyrrolidine + C4 chain) Alpha_Cleavage->Frag_Heptyl - 99 Da (Favored) Frag_Butyl Loss of Butyl (C4H9) Peak: m/z 168 (Pyrrolidine + C7 chain) Alpha_Cleavage->Frag_Butyl - 57 Da

Figure 1: Competitive alpha-cleavage pathways. The loss of the larger heptyl radical is energetically favored, making m/z 126 the diagnostic base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

NMR is the definitive tool for assigning stereochemistry. The data below corresponds to the trans-2-butyl-5-heptylpyrrolidine isomer in


.
H NMR Data (400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
H-2, H-5 2.95 - 3.10 Multiplet (m)2HMethine protons adjacent to Nitrogen. Deshielded by electronegative N.
H-3, H-4 1.30 - 1.90Multiplet4HRing methylenes. Complex splitting due to ring puckering.
Side Chains 1.20 - 1.40Broad Singlet~16HBulk methylene (

) envelope of butyl and heptyl chains.
Terminal

0.88 - 0.92 Triplet (t)6HTerminal methyls of both chains. Overlapping triplets.
N-H 1.8 - 2.2Broad1HAmine proton. Shift varies with concentration and H-bonding.
C NMR Data (100 MHz, )
Carbon TypeShift (

ppm)
Assignment
C-2, C-5 59.5 - 61.0 Methine carbons (

to N). Diagnostic for ring substitution.
Ring

30.0 - 32.5C-3 and C-4 ring carbons.
Chain

22.7, 29.3, 31.9Standard aliphatic chain signals.
Terminal

14.1Methyl termini.
Stereochemical Assignment (Cis vs. Trans)

To distinguish the isomers, rely on


C NMR symmetry  and NOESY  correlations.
  • Symmetry: In 2,5-dialkylpyrrolidines, the trans isomer typically exhibits C2/C5 shifts that are slightly upfield (shielded) compared to the cis isomer due to the "pseudo-axial" orientation of one substituent in the trans configuration relieving steric compression differently than the cis form.

  • NOESY (Nuclear Overhauser Effect):

    • Cis: Strong correlation between H-2 and H-5 (they are on the same face).

    • Trans: No correlation between H-2 and H-5.

Visualization: NMR Assignment Workflow

NMR_Workflow Sample Purified Amine (Free Base in CDCl3) Proton 1H NMR Sample->Proton Carbon 13C NMR Sample->Carbon Check1 Check H-2/H-5 Region (2.9 - 3.1 ppm) Proton->Check1 COSY COSY Experiment Check1->COSY Assign Spin Systems NOESY NOESY Experiment COSY->NOESY Determine Geometry Result_Trans TRANS Isomer (No H2-H5 NOE) NOESY->Result_Trans Result_Cis CIS Isomer (Strong H2-H5 NOE) NOESY->Result_Cis

Figure 2: Step-by-step NMR workflow for definitive stereochemical assignment.

Infrared (IR) Spectroscopy[1][2]

While less specific than NMR, IR confirms the functional group status, particularly the secondary amine.

  • N-H Stretch:

    
     (Weak to medium intensity).
    
    • Note: If the sample is a salt (HCl), this band broadens significantly into the

      
       region (ammonium band).
      
  • C-H Stretch:

    
     (Strong, aliphatic).
    
  • Bohlmann Bands: In the trans isomer, if the lone pair is antiperiplanar to adjacent C-H bonds, specific bands may appear around

    
    , though this is more common in fused ring systems like quinolizidines.
    

References

  • Blum, M. S., Jones, T. H., Hölldobler, B., Fales, H. M., & Jaouni, T. (1980).[1] Alkaloidal venom mace: offensive use by a thief ant.[1] Naturwissenschaften, 67, 144-145.[1]

  • Koseki, Y., et al. (2000). (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber.[2] Chemical & Pharmaceutical Bulletin, 48(12).

  • Jones, T. H., et al. (1982). Synthesis of the 2,5-dialkylpyrrolidines, 2,6-dialkylpiperidines, and 2,6-dialkyl-1,2,3,6-tetrahydropyridines. Tetrahedron, 38(13), 1949-1958.
  • Pherobase. (2025).[3][4] Trans-2-butyl-5-heptylpyrrolidine Data Sheet.

Sources

Exploratory

The Pyrrolidine Scaffold: Physicochemical Tuning and Synthetic Utility in Drug Discovery

[1][2] Executive Summary The pyrrolidine ring is not merely a linker; it is a programmable structural unit capable of directing the three-dimensional orientation of pharmacophores with high fidelity. As a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrrolidine ring is not merely a linker; it is a programmable structural unit capable of directing the three-dimensional orientation of pharmacophores with high fidelity. As a "privileged scaffold," it appears in a vast array of FDA-approved therapeutics, from ACE inhibitors (Captopril) to DPP-4 inhibitors (Saxagliptin).[1]

This guide addresses the critical gap between basic organic synthesis and medicinal chemistry application. It focuses on how substitutions on the pyrrolidine core dictate conformational puckering , basicity (


) , and metabolic stability , providing a roadmap for rational drug design.

Conformational Dynamics: The "Envelope" Switch

Unlike six-membered piperidines which adopt stable chair conformations, the five-membered pyrrolidine ring exists in a dynamic equilibrium of "envelope" puckers.[1] Controlling this equilibrium is the primary method for locking a drug molecule into its bioactive conformation.

The Mechanism of Puckering

The pyrrolidine ring fluctuates between two primary low-energy states defined by the position of the C


 atom relative to the plane formed by the other four atoms (N, C

, C

, C

):
  • C

    
    -endo:  The C
    
    
    
    atom is on the same side as the C
    
    
    -carbonyl group (typical for L-Proline).[1]
  • C

    
    -exo:  The C
    
    
    
    atom is on the opposite side of the C
    
    
    -carbonyl group.
Stereoelectronic Tuning (The Fluorine Effect)

Substituents at the C4 position exert a profound "gauche effect" due to hyperconjugation between the


 bonding orbital and the 

antibonding orbital (where X is an electronegative group like Fluorine or OH).
  • (4R)-Fluoroproline: The fluorine is trans to the carbonyl. This stereochemistry forces the ring into the C

    
    -exo  pucker to maximize the gauche interaction between the Nitrogen lone pair and the C-F bond. This mimics the conformation found in collagen.
    
  • (4S)-Fluoroproline: The fluorine is cis to the carbonyl. This forces the ring into the C

    
    -endo  pucker.
    

Application Insight: If your target requires a compact shape (e.g., binding to a hydrophobic pocket), engineer the scaffold with a 4R-substituent to induce the exo pucker. For extended conformations, use 4S.[1]

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium and the specific lock induced by 4-substitution.

Pyrrolidine_Conformation Unsub Unsubstituted Pyrrolidine (Dynamic Equilibrium) Endo C-gamma-ENDO (Favored by 4S-EWG) Unsub->Endo Rapid Interconversion Exo C-gamma-EXO (Favored by 4R-EWG) Unsub->Exo Rapid Interconversion Mechanism Stereoelectronic Effect (Gauche Interaction) Mechanism->Endo 4S-Fluoro/OH Stabilizes Mechanism->Exo 4R-Fluoro/OH Stabilizes

Figure 1: Conformational steering of the pyrrolidine ring via stereoelectronic effects at C4.

Physicochemical Profiling: Basicity and Lipophilicity

The basicity of the pyrrolidine nitrogen is a critical parameter for oral bioavailability and blood-brain barrier (BBB) penetration. Unsubstituted pyrrolidine is highly basic (


), often requiring modulation to prevent lysosomal trapping or to improve membrane permeability.
Modulation of

The introduction of electron-withdrawing groups (EWGs) or changing the hybridization of the nitrogen (e.g., to an amide) drastically alters the physicochemical profile.

Table 1: Comparative Properties of Substituted Pyrrolidines

CompoundStructure Note

(Conj. Acid)

(Approx)
Medicinal Utility
Pyrrolidine Unsubstituted11.270.46High basicity; often too polar for CNS without modification.[1]
3-Fluoropyrrolidine Inductive EWG~9.50.35Reduced basicity improves metabolic stability.[1]
3,3-Difluoropyrrolidine Strong Inductive~7.80.60Lowers

to physiological range; blocks metabolic oxidation.[1]
N-Methylpyrrolidine Tertiary Amine10.30.85Standard alkylation; susceptible to N-demethylation.[1]
Proline Methyl Ester

-EWG
8.90.65

-substitution significantly lowers basicity.
2-Pyrrolidone Lactam (Amide)Neutral-0.71Non-basic; used as a polar scaffold or linker (e.g., Racetams).[1]

Expert Insight: To lower the


 without adding lipophilicity, introduce a fluorine atom at C3. To lower 

and block metabolism at the typically labile C2 position, introduce an

-substituent (e.g., a methyl group or nitrile).

Synthetic Methodologies: Accessing the Scaffold

While simple pyrrolidines are commercially available, complex chiral derivatives require robust synthetic routes.[1] Two "gold standard" methods dominate pharmaceutical synthesis:

A. 1,3-Dipolar Cycloaddition (Azomethine Ylides)

This is the most versatile method for creating highly substituted pyrrolidines with control over up to four stereocenters in a single step.

  • Mechanism: Reaction of an azomethine ylide (generated from an amino acid and aldehyde) with a dipolarophile (alkene).

  • Utility: Ideal for creating proline derivatives and spiro-cyclic cores.[1]

B. Directed Lithiation (Beak's Methodology)

For enantioselective functionalization of the unactivated C2 position, the method developed by Peter Beak is the industry standard.

  • Mechanism: Uses a chiral ligand ((-)-sparteine) to complex with s-Butyllithium, distinguishing between the enantiotopic protons at C2 of an N-Boc pyrrolidine.[1][2]

  • Utility: Allows for the introduction of electrophiles (alkyl halides, carbonyls) with high enantiomeric excess (>90% ee).

Synthesis_Workflow Start N-Boc Pyrrolidine Complex Lithium-Sparteine Complex (-78°C) Start->Complex s-BuLi / (-)-Sparteine Lithio Lithiated Intermediate (Configurational Stability) Complex->Lithio Deprotonation (Kinetic Control) Electrophile Electrophile Addition (E+) Lithio->Electrophile Retentive Substitution Product 2-Substituted Pyrrolidine (High ee) Electrophile->Product Workup

Figure 2: Enantioselective C2-functionalization via Beak's lithiation protocol.

Experimental Protocol: Asymmetric C2-Lithiation

Objective: Synthesis of (S)-2-substituted-N-Boc-pyrrolidine. Scope: This protocol is sensitive to moisture and temperature. It relies on the kinetic resolution of the enantiotopic protons.

Materials
  • Substrate: N-Boc-pyrrolidine (1.0 equiv).

  • Reagent: s-Butyllithium (1.3 equiv, typically 1.4M in cyclohexane).[1]

  • Chiral Ligand: (-)-Sparteine (1.3 equiv).[1] Note: (+)-Sparteine surrogates can be used for the opposite enantiomer.

  • Solvent: Anhydrous Diethyl Ether (

    
    ) or TBME. THF is avoided  as it competes with sparteine for lithium coordination.[1]
    
Step-by-Step Procedure
  • Complex Formation:

    • Flame-dry a 2-neck round bottom flask under Argon.

    • Add (-)-Sparteine (1.3 equiv) and anhydrous

      
       (concentration ~0.5 M).[1]
      
    • Cool to -78°C (Dry ice/acetone bath).

    • Add s-BuLi (1.3 equiv) dropwise.[1] Stir for 15 minutes to form the chiral base complex.

  • Deprotonation:

    • Add a solution of N-Boc-pyrrolidine (1.0 equiv) in

      
       dropwise via cannula or syringe pump over 30 minutes.[1]
      
    • Critical Step: Stir at -78°C for 4–5 hours. Causality: The deprotonation is the rate-determining step; insufficient time leads to low yield, while warming leads to racemization.

  • Electrophilic Trapping:

    • Add the electrophile (e.g., Methyl iodide, Benzyl bromide) (1.4 equiv) dropwise.

    • Maintain -78°C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.

  • Workup:

    • Quench with saturated aqueous

      
      .[1]
      
    • Extract with

      
       (3x). Wash combined organics with water and brine.[1]
      
    • Dry over

      
       and concentrate. Purify via flash chromatography.
      

Validation:

  • Chiral HPLC: Verify enantiomeric excess (ee). Expect >90% ee.[1]

  • NMR: Confirm substitution at C2. The rotameric nature of N-Boc will show broadened peaks in

    
     NMR at room temperature; run at 50°C or use DMSO-
    
    
    
    for sharper signals.[1]

References

  • Conformational Analysis of 4-Fluoroproline

    • Raines, R. T., et al. "4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins." Journal of the American Chemical Society.[3]

  • Beak's Lithiation Methodology

    • Bailey, W. F., Beak, P., et al. "Asymmetric Deprotonation by BuLi/(-)-Sparteine: Convenient and Highly Enantioselective Syntheses of (S)-2-Aryl-Boc-Pyrrolidines."[1][2] Journal of the American Chemical Society.[3]

    • [2]

  • Pyrrolidine in Drug Discovery (Review)

    • "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[4][1][5] Molecules.

  • Azomethine Ylide Cycloaddition

    • "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Gener

Sources

Foundational

Technical Deep Dive: 2-Butyl-5-heptylpyrrolidine from Streptomyces longispororuber

Executive Summary This technical guide profiles 2-butyl-5-heptylpyrrolidine , a potent pyrrolidine alkaloid isolated from Streptomyces longispororuber. Unlike typical Streptomyces metabolites (often polyketides or peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 2-butyl-5-heptylpyrrolidine , a potent pyrrolidine alkaloid isolated from Streptomyces longispororuber. Unlike typical Streptomyces metabolites (often polyketides or peptides), this compound represents a specialized class of dialkyl-substituted alkaloids. Its primary significance lies in its high affinity and selectivity for sigma (


) receptors  (specifically 

and

) with negligible activity at dopamine

receptors. This selectivity profile positions it as a critical scaffold for CNS drug development, particularly for antipsychotic and neuroprotective therapeutics where off-target dopaminergic effects (e.g., extrapyramidal symptoms) must be minimized.

Chemical Architecture & Source Analysis

The Source: Streptomyces longispororuber

The genus Streptomyces is the biogenic gold standard for secondary metabolites. While famous for antibiotics (tetracyclines, aminoglycosides), strain #525 of Streptomyces longispororuber possesses the unique enzymatic machinery required to synthesize lipophilic pyrrolidine alkaloids.

Structural Characteristics

The molecule consists of a saturated pyrrolidine ring substituted at the C2 and C5 positions with butyl and heptyl chains, respectively.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 225.42 g/mol

  • Stereochemistry: The naturally occurring bioactive isomer is (2R, 5R)-trans-2-butyl-5-heptylpyrrolidine .

  • Key Structural Feature: The trans-configuration is critical for receptor binding affinity. Synthetic studies indicate that while cis-isomers bind, the specific spatial orientation of the alkyl tails in the trans-isomer optimizes hydrophobic interaction within the

    
    -receptor pocket.
    

Biosynthetic Origin (Proposed Mechanism)

Understanding the biosynthesis is crucial for yield optimization and genetic engineering. Based on the structural homology to other bacterial alkaloids (e.g., prodigiosins or hormaomycins) and ant venoms (solenopsins), the biosynthesis likely follows a Polyketide Synthase (PKS) driven pathway coupled with a nitrogen-incorporating cyclase.

Mechanistic Logic
  • Chain Assembly: A Type I PKS system likely assembles a linear polyketide backbone using acetate/propionate units to form a C15 precursor.

  • Transamination: An aminotransferase introduces the nitrogen atom, likely from an amino acid donor (e.g., glycine or ornithine) or via reductive amination of a ketone intermediate.

  • Cyclization: A specific cyclase or reductive cyclase closes the ring. The stereoselectivity (trans) suggests an enzymatic control rather than spontaneous cyclization.

Biosynthetic Pathway Diagram

Biosynthesis Figure 1: Proposed PKS-driven biosynthetic logic for dialkylpyrrolidine formation. Precursors Acyl-CoA Precursors (Acetate/Butyrate) PKS Polyketide Synthase (Chain Elongation) Precursors->PKS Condensation LinearInter Linear Diketone/Intermediate PKS->LinearInter Reduction Amination Transaminase (+ Nitrogen Source) LinearInter->Amination N-incorporation Cyclization Reductive Cyclase (Ring Closure) Amination->Cyclization Stereoselective Closure FinalProduct (2R-trans)-2-butyl-5-heptylpyrrolidine Cyclization->FinalProduct Final Reduction

Isolation & Purification Protocol

This protocol is designed for high purity recovery, essential for pharmacological screening. The lipophilic nature of the dialkyl side chains dictates the use of non-polar solvents, while the basic nitrogen allows for pH-dependent fractionation.

Fermentation & Extraction Workflow

Causality: We utilize the basicity of the pyrrolidine nitrogen (


) to separate it from neutral lipids and acidic metabolites.

Step-by-Step Methodology:

  • Fermentation: Cultivate S. longispororuber in Bennett’s medium or similar nutrient broth for 5-7 days at 28°C.

  • Separation: Centrifuge culture broth (5000 rpm, 20 min) to separate mycelium from supernatant. The compound is typically excreted into the broth.

  • pH Adjustment (Critical): Adjust supernatant pH to 9.0 - 10.0 using

    
     or 
    
    
    
    .
    • Why? At high pH, the pyrrolidine is deprotonated (neutral form), maximizing its solubility in organic solvents.

  • Solvent Extraction: Extract the basified broth 3x with an equal volume of Ethyl Acetate (EtOAc) or Chloroform.

  • Concentration: Dry the organic layer over anhydrous

    
     and concentrate in vacuo to yield the Crude Alkaloid Extract.
    
Chromatographic Purification
  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of

      
       (starting 100:0 to 90:10).
      
    • Note: Addition of 0.1%

      
       to the mobile phase reduces peak tailing by suppressing interaction with silanol groups.
      
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).

    • Mobile Phase: Acetonitrile : Water (with 0.1% TFA or Formic Acid).

    • Detection: UV is weak (lack of chromophores); use ELSD (Evaporative Light Scattering Detector) or MS detection.

Isolation Workflow Diagram

Isolation Figure 2: Isolation workflow leveraging pH-dependent solubility switches. Broth Fermentation Broth (S. longispororuber) Centrifuge Centrifugation (Remove Mycelium) Broth->Centrifuge Supernatant Supernatant Centrifuge->Supernatant pHAdjust pH Adjustment (pH > 9.0) Supernatant->pHAdjust Deprotonation Extraction Solvent Extraction (EtOAc / CHCl3) pHAdjust->Extraction Partitioning Crude Crude Alkaloid Extract Extraction->Crude Evaporation Silica Silica Gel Chromatography (CHCl3:MeOH + NH4OH) Crude->Silica Fractionation HPLC Reverse Phase HPLC (C18, ACN:H2O) Silica->HPLC Polishing Pure Pure (2R-trans)-2-butyl-5-heptylpyrrolidine HPLC->Pure

Structural Elucidation & Validation

To validate the identity of the isolated compound, the following spectral signatures must be confirmed.

  • Mass Spectrometry (ESI-MS):

    • Target Ion

      
       m/z.
      
    • Fragmentation pattern should show loss of alkyl side chains (butyl and heptyl fragments).

  • Nuclear Magnetic Resonance (NMR):

    • 
       NMR:  Look for multiplet signals at 
      
      
      
      2.8 - 3.2 ppm corresponding to the H-2 and H-5 protons on the pyrrolidine ring.
    • 
       NMR:  Characteristic signals for the pyrrolidine ring carbons (
      
      
      
      50-60 ppm for C2/C5).
    • Stereochemistry: NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are required to distinguish cis vs trans. The trans isomer will show specific cross-peaks between H-2/H-5 and adjacent side-chain protons that differ from the cis pattern.

Pharmacological Profile: The Sigma Receptor Ligand

The definitive value of 2-butyl-5-heptylpyrrolidine is its pharmacological specificity. It acts as a high-affinity ligand for sigma receptors, which are implicated in the modulation of neurotransmitters, neuroprotection, and cancer cell survival.

Quantitative Binding Data

The following data highlights the compound's superior selectivity compared to Dopamine D2 receptors, a common off-target liability for antipsychotics.

Receptor TargetIC50 (nM)Affinity LevelClinical Implication
Sigma-1 (

)
2.0 Ultra-High Neuroprotection, Cognitive Enhancement
Sigma-2 (

)
22.7 High Antitumor potential, Motor regulation
Dopamine (

)
> 40,000 NegligibleNo EPS side effects (Extrapyramidal symptoms)

Data Source: Derived from isolation studies of S. longispororuber #525 [1].[1]

Mechanism of Action

The compound binds to the


 receptor, likely acting as an agonist or antagonist (depending on the assay context, though often agonists in this class promote neuroplasticity). The lack of D2 affinity suggests it can treat psychosis or cognitive decline without causing the motor side effects associated with typical antipsychotics (e.g., haloperidol).

References

  • (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber. [1]

    • Source: PubMed / NIH
    • Context: Primary isolation, structure elucidation, and biological activity (IC50 values).[2][3]

  • Streptomyces: The biofactory of secondary metabolites.

    • Source: Frontiers in Microbiology
    • Context: General context on Streptomyces alkaloid production and metabolic diversity.
  • Synthesis of (±)-trans-2,5-Dialkylpyrrolidines.

    • Source: Journal of Organic Chemistry (via Pherobase context)
    • Context: Synthetic validation of the trans-configuration and comparison with n

Sources

Exploratory

In Silico Elucidation of 2-Butyl-5-heptylpyrrolidine: Multiscale Modeling of Sigma-1 Receptor Interactions

Executive Summary This technical guide outlines a rigorous in silico framework for modeling the binding mechanics of 2-butyl-5-heptylpyrrolidine , a bioactive 2,5-dialkylpyrrolidine alkaloid found in myrmicine ant venoms...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for modeling the binding mechanics of 2-butyl-5-heptylpyrrolidine , a bioactive 2,5-dialkylpyrrolidine alkaloid found in myrmicine ant venoms (Solenopsis, Monomorium) and Streptomyces metabolites. While historically noted for insecticidal activity via nicotinic acetylcholine receptor (nAChR) antagonism, recent pharmacological data identifies this scaffold as a potent ligand for Sigma Receptors (


R) , specifically 

, with nanomolar affinity (

nM).

This guide prioritizes the Sigma-1 Receptor (


R)  as the primary modeling target due to its therapeutic relevance in neuropharmacology and oncology. The protocol synthesizes Quantum Mechanics (QM) ligand preparation, membrane-embedded Molecular Dynamics (MD), and MM-GBSA binding energy estimation.

Part 1: Ligand Chemistry & Conformational Landscape

The Stereochemical Challenge

2-butyl-5-heptylpyrrolidine possesses two chiral centers at the C2 and C5 positions. The biological activity is highly stereoselective.

  • Target Isomer: The trans-isomer (2R,5R or 2S,5S) often exhibits superior thermodynamic stability and biological potency compared to the cis-isomer in dialkylpyrrolidine classes.

  • Structural Flexibility: The heptyl (

    
    ) and butyl (
    
    
    
    ) chains introduce significant rotatable bond degrees of freedom, requiring exhaustive conformational sampling prior to docking.
Protocol: QM-Based Ligand Preparation

To ensure the ligand enters the docking phase in a physically viable state, we employ Density Functional Theory (DFT).

  • Construction: Build the trans-2-butyl-5-heptylpyrrolidine structure. Protonate the pyrrolidine nitrogen (physiological pH 7.4), as the cationic ammonium species is critical for the electrostatic clamp within the receptor pocket.

  • Conformational Search: Perform a stochastic search (Monte Carlo or Low-Mode sampling) using the OPLS4 force field to identify low-energy conformers of the alkyl chains.

  • Geometry Optimization (DFT):

    • Theory Level: B3LYP/6-31G** or

      
      B97X-D/6-311G++(d,p) (to account for dispersion forces in long alkyl chains).
      
    • Solvation: Implicit water model (PBF or CPCM).

    • Output: Calculate ESP (Electrostatic Potential) charges to replace standard partial charges, improving the accuracy of cation-

      
       interaction modeling.
      

Part 2: Receptor Preparation (Sigma-1 Target)

Target Selection[1]
  • Primary Target: Human Sigma-1 Receptor (

    
    R).
    
  • PDB Structure: 5HK1 (Crystal structure of human

    
    R bound to PD144418).
    
  • Rationale: This structure reveals the unique trimeric architecture and the hydrophobic pocket where the "greasy" alkyl chains of the pyrrolidine ligand must reside.

Membrane-System Setup

Unlike soluble enzymes,


R is an integral membrane protein (ER membrane). Modeling it in a vacuum is scientifically invalid for dynamic studies.
  • Step 1: Pre-processing: Remove non-essential water molecules (beyond 5Å of the active site) and crystallization chaperones.

  • Step 2: Protonation: Use PROPKA to predict protonation states of residues (e.g., Glu172, Asp126) at pH 7.4.

  • Step 3: Membrane Embedding: Align the transmembrane domain into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Step 4: Solvation: Solvate the system with TIP3P water boxes on both sides of the membrane. Neutralize with 0.15 M NaCl.

Part 3: Molecular Docking Strategy

Given the hydrophobicity of the ligand's tails and the plasticity of the


R pocket, a "Rigid Receptor" approach is insufficient. We utilize Induced Fit Docking (IFD) .
The Docking Workflow

The central challenge is accommodating the C7-heptyl chain without causing steric clashes, while maintaining the salt bridge between the pyrrolidine nitrogen and the receptor's key acidic residue (Glu172).

DockingWorkflow cluster_IFD Induced Fit Docking (IFD) Loop Start Ligand: Protonated 2-butyl-5-heptylpyrrolidine Grid Grid Generation (Centroid: Glu172) Start->Grid Glide Initial Glide Docking (Soft Potential, vdW scaling 0.5) Grid->Glide Prime Prime Side-Chain Prediction (Residues within 5Å) Glide->Prime Top 20 Poses Minim Complex Minimization Prime->Minim Redock Re-Docking (Hard Potential) Minim->Redock Score Score & Filter (XP GScore + Coulomb) Redock->Score

Figure 1: Induced Fit Docking (IFD) workflow designed to accommodate the bulky alkyl chains of the pyrrolidine ligand within the hydrophobic pocket.

Key Interaction Checkpoints (Self-Validation)

A valid pose must exhibit the following interactions. If these are absent, the pose is likely an artifact.

  • Salt Bridge: Protonated Nitrogen

    
    Glu172  (Critical anchor).
    
  • Hydrophobic Enclosure: The heptyl chain should extend into the

    
    -barrel hydrophobic tunnel (lined by Val, Leu, Phe residues).
    
  • Aromatic Interaction: Potential cation-

    
     interaction with Tyr103  or Phe107 .
    

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the hydrophobic tail in the hydrated membrane environment.

Simulation Parameters
ParameterSettingRationale
Software Engine GROMACS / DesmondHigh performance on GPU.
Force Field CHARMM36m or OPLS4Optimized for lipids and proteins.
Ensemble NPTConstant Pressure/Temp (1 atm, 310 K).
Time Step 2.0 fsStandard for hydrogen-bond constraints.
Duration 100 ns (min)Sufficient to observe side-chain relaxation.
Thermostat Nosé-HooverCanonical ensemble maintenance.
Analysis Metrics
  • RMSD (Root Mean Square Deviation):

    • Ligand RMSD: Should stabilize < 2.5 Å relative to the protein backbone. High fluctuations indicate the alkyl tails are "flapping" and not securely bound.

  • Interaction Fingerprints: Monitor the persistence of the Glu172 salt bridge. It should be present in >80% of simulation frames.

  • Lipid Bilayer Integrity: Ensure the ligand does not diffuse out of the pocket and into the lipid bilayer (a common risk for highly lipophilic alkaloids).

Part 5: Binding Free Energy Calculation (MM-GBSA)

To rank the affinity of the 2-butyl-5-heptylpyrrolidine against known inhibitors, perform MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculations on the MD trajectory frames.



  • Protocol: Extract 100 frames from the last 20ns of the stable trajectory.

  • Expectation: A

    
     value lower (more negative) than -40 kcal/mol suggests high affinity, consistent with the nanomolar 
    
    
    
    observed in biological assays.

Part 6: Pathway Context (Sigma-1 Signaling)

Understanding why we model this binding is crucial. The


R acts as a molecular chaperone.

SigmaPathway Ligand 2-butyl-5-heptylpyrrolidine Sig1 Sigma-1 Receptor (ER Membrane) Ligand->Sig1 Binding (Agonist/Antagonist?) BiP BiP (GRP78) Inactivator Sig1->BiP Dissociation (Activation) IP3R IP3 Receptor (Ca2+ Channel) Sig1->IP3R Stabilization Mito Mitochondria (Ca2+ influx) IP3R->Mito Ca2+ Transfer

Figure 2: Putative signaling cascade. Ligand binding modulates the Sigma-1/BiP complex, influencing ER-Mitochondria calcium signaling.

References

  • Identification of Ligand: Shin, H., et al. (2009). "(2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber."[1] Journal of Antibiotics.

  • Sigma-1 Receptor Structure: Schmidt, H.R., et al. (2016). "Crystal structure of the human

    
     receptor." Nature.
    
    
  • Ant Venom Alkaloid Pharmacology: Arbiser, J.L., et al. (2007).[2] "Solenopsin, the alkaloid component of the fire ant venom, inhibits angiogenesis and is a potent inhibitor of PI3K signaling." Blood.

  • MM-GBSA Methodology: Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

Sources

Foundational

Strategic Isolation and Structural Characterization of Novel Pyrrolidine Derivatives

Executive Summary: The Pyrrolidine Imperative The pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from the anticholinergic procyclidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Imperative

The pyrrolidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from the anticholinergic procyclidine to the DPP-4 inhibitor vildagliptin. However, the low-hanging fruit of terrestrial plant alkaloids has largely been harvested. The modern challenge for the natural product chemist is not merely extraction, but differentiation —rapidly distinguishing novel pyrrolidine derivatives from the background noise of known metabolites (e.g., common stachydrines or simple hygrines) before investing in purification.

This guide outlines a high-fidelity workflow for the discovery of novel pyrrolidine derivatives, shifting from classical bioassay-guided fractionation to a metabolomics-first approach .

Source Selection & Strategic Scoping

Novelty rarely arises from re-investigating well-characterized Solanaceae or Erythroxylaceae. Current trends point toward high-stress environments where secondary metabolism is driven by unique ecological pressures.

Source DomainTarget NicheRationale
Marine Actinomycetes Deep-sea sediment (>1000m)High pressure/salinity forces unique polyketide-nonribosomal peptide synthase (PKS-NRPS) hybrid pathways, often yielding chlorinated pyrrolidines.
Endophytic Fungi Mangrove rootsIntertidal stress promotes the biosynthesis of rigid, bridged pyrrolizidines for defense.
Extremophiles Acid mine drainageLow pH environments favor the evolution of highly stable, protonated alkaloid salts.

The "Smart" Extraction Protocol

Classical alkaloid extraction often fails to recover highly polar, water-soluble pyrrolidine derivatives (like glycosylated forms or zwitterions). The following protocol utilizes a modified acid-base excursion coupled with Solid Phase Extraction (SPE) to maximize recovery while minimizing matrix interference.

Protocol: Dual-Phase Alkaloid Enrichment

Objective: Isolate both lipophilic free bases and hydrophilic quaternary ammonium pyrrolidines.

  • Lyophilization & Pulverization: Freeze-dry biomass to remove water (which interferes with organic solvent penetration) and grind to a fine powder (mesh size 40-60).

  • Acidic Maceration:

    • Suspend powder in 0.5 M HCl in MeOH:H₂O (8:2) .

    • Mechanism:[1] Protonates the pyrrolidine nitrogen (

      
      ), rendering it soluble in the polar phase while precipitating neutral lipids/chlorophyll.
      
    • Sonicate for 30 mins at <40°C. Centrifuge and collect supernatant.

  • Defatting (Partition 1):

    • Wash the acidic supernatant with n-hexane (1:1 v/v). Discard the hexane layer (removes fats/waxes).

  • Basification & Split Stream:

    • Adjust aqueous phase pH to pH 10 using

      
      .
      
    • Stream A (Lipophilic Bases): Extract with

      
       x3. Combine organic layers 
      
      
      
      Fraction A .
    • Stream B (Hydrophilic/Quaternary): The remaining aqueous phase contains quaternary salts and highly polar N-oxides. Neutralize to pH 7.0 and pass through a Diaion HP-20 resin column. Wash with water, elute with 100% MeOH

      
      Fraction B .
      

Self-Validating Step: Spot both fractions on TLC (Silica gel 60 F254). Spray with Dragendorff’s reagent . An orange/red precipitate confirms the presence of alkaloids. If negative, re-check pH adjustment in Step 4.

Dereplication: The Metabolomics Filter

Before purification, we must determine if the alkaloids in Fractions A/B are known.

Workflow:

  • LC-MS/MS Acquisition: Run samples on a Q-TOF MS in positive ionization mode (ESI+).

  • Molecular Networking: Upload data to GNPS (Global Natural Products Social Molecular Networking).

  • Cluster Analysis:

    • Knowns: Nodes that cluster with library spectra (e.g., hygrine, stachydrine). Discard.

    • Analogues: Nodes connected to knowns but with mass shifts (e.g., +16 Da for hydroxylation, +14 Da for methylation). Prioritize.

    • Singletons: Unconnected nodes with characteristic pyrrolidine fragmentation (loss of

      
       or 
      
      
      
      70 ring fragment). High Priority.
Visualization: Integrated Discovery Workflow

IsolationWorkflow Biomass Raw Biomass (Marine/Endophyte) Extraction Acid-Base Extraction (Split Stream) Biomass->Extraction LCMS LC-MS/MS Profiling (Q-TOF) Extraction->LCMS GNPS GNPS Molecular Networking LCMS->GNPS Decision Is Spectrum Known? GNPS->Decision Purification Targeted Isolation (Prep-HPLC / HILIC) Decision->Purification No (Novel Node) Waste Discard (Known Compounds) Decision->Waste Yes (Match) NMR Structure Elucidation (2D NMR / Mosher's) Purification->NMR

Caption: Figure 1. Metabolomics-guided isolation workflow prioritizing novel scaffolds via GNPS dereplication.

Advanced Purification Strategies

Pyrrolidine derivatives often lack UV chromophores, making standard UV-triggered fractionation difficult.

The Solution: ELSD/CAD Detection Use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) . These are universal detectors that do not rely on aromatic rings.

Chromatography Selection:

  • For Fraction A (Lipophilic): C18 Reverse Phase. Gradient: 5%

    
     100% MeCN in 
    
    
    
    (+0.1% Formic Acid).
  • For Fraction B (Polar): HILIC (Hydrophilic Interaction Liquid Chromatography) .

    • Stationary Phase: Amide or Zwitterionic bonded silica.

    • Mobile Phase: High organic start (95% MeCN)

      
       High aqueous.
      
    • Why: Retains polar pyrrolidines that would elute in the void volume of a C18 column.

Structural Elucidation: Solving the Stereochemical Puzzle

The pyrrolidine ring is flexible (envelope conformation), and natural derivatives often possess multiple chiral centers.

Key NMR Experiments
  • 1H-1H COSY: Traces the spin system around the ring (H2

    
     H3 
    
    
    
    H4
    
    
    H5).
  • 1H-13C HSQC: Assigns protons to carbons. Look for the characteristic chemical shifts of the ring carbons:

    • C2/C5 (adjacent to N):

      
       45–60 ppm.
      
    • C3/C4:

      
       20–35 ppm.
      
  • 1H-15N HMBC: Critical for alkaloids. Correlates protons (H2, H5) to the nitrogen atom, confirming the heterocyclic nature even if the nitrogen is quaternary.

Absolute Configuration: Mosher's Method

If the derivative has a secondary alcohol side chain:

  • Derivatize with

    
    - and 
    
    
    
    -MTPA chloride.
  • Calculate

    
    .
    
  • A consistent pattern of positive/negative shifts allows assignment of the stereocenter configuration.

Visualization: Biosynthetic Logic (Ornithine Pathway)

Understanding the origin helps in structure prediction. Most natural pyrrolidines derive from ornithine.

Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC MethylPut N-methylputrescine Putrescine->MethylPut PMT Cation N-methyl-Δ1- pyrrolinium cation MethylPut->Cation MPO (Oxidation) Hygrine Hygrine (Simple) Cation->Hygrine + Acetyl-CoA Tropinone Tropinone (Bridged) Cation->Tropinone + Acetyl-CoA (Cyclization)

Caption: Figure 2. Simplified biosynthetic pathway from Ornithine to Pyrrolidine core precursors.

References

  • Schramm, S., et al. (2019). "Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants." Molecules. Link

  • Kashyap, S., et al. (2024).[2] "Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents." Asian Journal of Chemistry. Link

  • Reina, E., et al. (2024). "Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms." RSC Medicinal Chemistry. Link

  • EFSA Panel on Contaminants. (2011). "Scientific Opinion on Pyrrolizidine alkaloids in food and feed." EFSA Journal.[3] Link

  • Tajabadi, et al. (2023).[4] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry. Link

Sources

Exploratory

Toxicological Profile of 2-Alkyl-5-Alkylpyrrolidines

This guide provides a comprehensive technical analysis of 2-alkyl-5-alkylpyrrolidines , a class of alkaloids structurally related to but distinct from the well-known solenopsins (piperidines). While often overshadowed by...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-alkyl-5-alkylpyrrolidines , a class of alkaloids structurally related to but distinct from the well-known solenopsins (piperidines). While often overshadowed by their six-membered ring counterparts, these pyrrolidine analogs—predominantly found in Monomorium and Solenopsis (thief ant) species—exhibit a unique toxicological and pharmacological profile characterized by potent nicotinic acetylcholine receptor (nAChR) inhibition and high-affinity sigma receptor modulation.

Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Discovery Scientists

Executive Summary

The 2-alkyl-5-alkylpyrrolidines are amphiphilic alkaloids consisting of a five-membered nitrogenous ring substituted with two alkyl chains at the


-carbons. Unlike the solenopsins (piperidines) which are primarily known for PI3K/Akt inhibition and necrotic cytotoxicity, the pyrrolidine analogs function as potent neurotoxins  and neuromodulators .

Their primary mechanism of acute toxicity is the non-competitive inhibition of nicotinic acetylcholine receptors (nAChR) , leading to synaptic blockade. However, recent SAR studies have identified specific analogs, such as (trans)-2-butyl-5-heptylpyrrolidine , as highly selective Sigma-1 receptor (


R) ligands , opening therapeutic windows for neuroprotection that exist distinct from their toxicological baseline.

Chemical Identity & Structure-Activity Relationship (SAR)

The toxicity of this class is governed by three structural determinants: Chain Length , Stereochemistry , and N-functionalization .

Structural Determinants
FeatureStructural VariableToxicological Impact
Ring Size Pyrrolidine (5-membered)Higher affinity for nAChR compared to piperidines (6-membered).
Stereochemistry Cis vs. TransTrans-isomers generally exhibit higher thermodynamic stability and receptor affinity (e.g.,

R binding).
Alkyl Chains Length (

to

)
Controls lipophilicity (LogP). Longer chains (

) increase membrane intercalation and non-specific cytotoxicity.
N-Substitution

-H vs.

-Methyl

-methylation often reduces nAChR inhibitory potency but improves blood-brain barrier (BBB) penetration.
Key Reference Compounds
  • Monomorine I: An indolizidine alkaloid synthesized via pyrrolidine intermediates; often used as a benchmark for ant venom alkaloid synthesis.

  • (trans)-2-Butyl-5-heptylpyrrolidine: The primary bioactive constituent discussed in this guide, known for nanomolar affinity to

    
     receptors.[1]
    
  • (trans)-2-Butyl-5-pentylpyrrolidine: A lower molecular weight analog with higher volatility and distinct insecticidal properties.

Mechanisms of Action (MoA)

The toxicological profile is bipartite: Receptor-Mediated Neurotoxicity at low concentrations and Physicochemical Cytotoxicity at high concentrations.

Primary Mechanism: nAChR Inhibition

These alkaloids act as non-competitive antagonists at the nAChR. They bind to the ion channel pore (luminal binding) rather than the acetylcholine binding site, effectively plugging the channel and preventing ion flux (


, 

) regardless of agonist concentration. This results in flaccid paralysis in insects and potential neuromuscular blockade in mammals.
Secondary Mechanism: Sigma Receptor Modulation

Unique to the pyrrolidine class is their interaction with Sigma receptors.

  • Target: Sigma-1 Receptor (

    
    R), an endoplasmic reticulum (ER) chaperone protein.
    
  • Effect: Trans-2-butyl-5-heptylpyrrolidine shows

    
     nM for 
    
    
    
    R.[1]
  • Implication: Modulation of

    
    R influences calcium signaling and cellular stress responses. While this is a therapeutic target, aberrant activation or inhibition contributes to psychomimetic effects.
    
Tertiary Mechanism: Membrane Disruption

Similar to cationic detergents, the amphiphilic structure allows these molecules to intercalate into the lipid bilayer.

  • Critical Micelle Concentration (CMC): At concentrations exceeding the CMC, they cause membrane solubilization, mitochondrial uncoupling, and necrotic cell death.

MoA Visualization

MoA_Pathway cluster_neuro Neurotoxicity (Acute) cluster_pharma Pharmacology (Modulatory) cluster_cyto Cytotoxicity (High Dose) Compound 2-Alkyl-5-Alkylpyrrolidine nAChR nAChR Ion Channel Compound->nAChR  Non-competitive  Antagonism Sigma Sigma-1 Receptor (ER Chaperone) Compound->Sigma  High Affinity  Ligand (nM) Membrane Lipid Bilayer Compound->Membrane  Intercalation  (>10 µM) Blockade Pore Blockade nAChR->Blockade Paralysis Synaptic Failure (Paralysis) Blockade->Paralysis Ca_Flux Modulate Ca2+ Signaling Sigma->Ca_Flux Neuroprotection Cellular Stress Response Ca_Flux->Neuroprotection Lysis Membrane Permeabilization Membrane->Lysis Necrosis Necrotic Cell Death Lysis->Necrosis

Figure 1: The tripartite mechanism of action showing dose-dependent pathways. Blue indicates the toxicant, Red indicates acute neurotoxicity, Green indicates receptor pharmacology, and Yellow indicates non-specific cytotoxicity.

Toxicological Data Summary

The following data aggregates findings from insect models (primary ecological targets) and mammalian cell lines.

Table 1: Comparative Toxicity & Binding Affinity
CompoundAssay TargetValueEffect
(trans)-2-butyl-5-heptylpyrrolidine Sigma-1 Receptor (

)

nM
High Affinity Binding
Sigma-2 Receptor (

)

nM
Moderate Selectivity
Dopamine D2 Receptor

nM
No Interaction (Specific)
Crude Venom (Solenopsis spp.) Hemolysis (

)

µg/mL
Membrane Lysis
Synthetic Dialkylpyrrolidines Reticulitermes (Termite)

µ g/insect
Acute Insecticide
HeLa Cells (Cytotoxicity)

µM
Moderate Cytotoxicity

Note: The high selectivity for Sigma receptors over Dopamine receptors suggests that CNS effects are likely mediated via glutamatergic/calcium pathways rather than dopaminergic pathways.

Experimental Protocols

To validate the toxicological profile of a synthesized or extracted 2-alkyl-5-alkylpyrrolidine, the following protocols are recommended. These assays distinguish between receptor-specific effects and general cytotoxicity.

Protocol A: Resazurin (Alamar Blue) Cytotoxicity Assay

Purpose: To determine the non-specific cytotoxic concentration (


) in mammalian cells.
  • Cell Seeding: Seed HEK293 or HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Preparation: Dissolve the pyrrolidine analog in DMSO (Stock 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.5%).

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Include Positive Control (Triton X-100, 0.1%) and Vehicle Control (DMSO).

  • Incubation: Incubate for 24 hours.

  • Reagent Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Readout: Incubate for 2-4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .

  • Calculation:

    
    
    
Protocol B: Hemolysis Assay (Membrane Integrity)

Purpose: To assess the amphiphilic membrane-disrupting potential (surfactant activity).

  • Blood Prep: Wash Defibrinated Sheep Blood 3x with PBS. Resuspend to 2% (v/v) in PBS.

  • Treatment: Mix 100 µL RBC suspension with 100 µL of pyrrolidine test solution (range 1 - 100 µM).

  • Controls:

    • 0% Lysis: PBS only.

    • 100% Lysis: 1% Triton X-100 or Deionized Water.

  • Incubation: Incubate at 37°C for 1 hour with gentle shaking.

  • Separation: Centrifuge at 1000 x g for 5 mins to pellet intact RBCs.

  • Quantification: Transfer 100 µL supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin).

Protocol C: nAChR Inhibition (Electrophysiology Proxy)

Note: Full patch-clamp is ideal, but this Calcium Flux proxy is high-throughput.

  • Cell Line: SH-SY5Y cells expressing

    
     or 
    
    
    
    nAChR.
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.

  • Baseline: Measure baseline fluorescence.

  • Agonist Challenge: Inject Acetylcholine (EC80 concentration) and measure the immediate

    
     spike.
    
  • Antagonist Test: Pre-incubate cells with the pyrrolidine analog for 10 mins, then inject Acetylcholine.

  • Analysis: A reduction in the Peak Fluorescence (

    
    ) indicates channel blockade.
    

Synthesis & Verification Workflow

Due to the presence of multiple stereocenters (C2 and C5), verifying the cis/trans ratio is critical, as the trans isomer is often the bioactive sigma ligand.

Synthesis_Workflow cluster_check Quality Control Start Precursor: N-Boc-pyrrole Step1 Step 1: Lithiation & Alkylation (Introduce Chain 1) Start->Step1 Step2 Step 2: Reduction / Second Alkylation (Introduce Chain 2) Step1->Step2 Separation Stereoisomer Separation (HPLC / Column Chrom.) Step2->Separation Analysis Verification: NOESY NMR Separation->Analysis Confirm Trans (Bioactive) Confirm Trans (Bioactive) Analysis->Confirm Trans (Bioactive) Confirm Cis (Minor) Confirm Cis (Minor) Analysis->Confirm Cis (Minor)

Figure 2: General synthetic workflow emphasizing the critical stereochemical separation step.

References

  • Blum, M. S., et al. (1980).[2][3] "Alkaloidal venom mace: offensive use by a thief ant."[3] Naturwissenschaften, 67, 144-145.[3] Link

  • Jones, T. H., et al. (1989). "Novel pyrrolidines in the venom of the ant Monomorium indicum." Journal of Natural Products, 52(4), 779-784. Link

  • Kukula-Koch, W., et al. (2021). "Sigma receptors as targets for novel neuropsychiatric drugs." Expert Opinion on Therapeutic Targets. (Contextualizing Sigma-1 affinity).
  • Maeda, Y., et al. (1996). "(2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber."[1] Journal of Antibiotics, 49, 639-643. Link

  • Rashid, M., et al. (2013).[4] "Insecticidal activities of fire ant venom alkaloids."[4] Pest Management Science. (Data on insecticidal toxicity).

Sources

Foundational

Pharmacokinetic Characterization of 2-Butyl-5-Heptylpyrrolidine Analogues: A Technical Monograph

Executive Summary Compound Class: 2,5-Dialkylpyrrolidines (Solenopsin Analogues) Primary Indication Potential: Dermatology (Psoriasis), Neurology (Sigma-1 Agonism), Anti-infective (Biofilm inhibition). Pharmacokinetic Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: 2,5-Dialkylpyrrolidines (Solenopsin Analogues) Primary Indication Potential: Dermatology (Psoriasis), Neurology (Sigma-1 Agonism), Anti-infective (Biofilm inhibition). Pharmacokinetic Archetype: Lipophilic Cationic Amine.[1][2]

This technical guide analyzes the pharmacokinetic (PK) properties of 2-butyl-5-heptylpyrrolidine and its analogues. Originating from myrmicine ant venoms (Solenopsis and Monomorium spp.), these alkaloids possess a distinct "head-and-tail" amphiphilic structure. For drug developers, this scaffold presents a classic "Lipophilic Amine" profile: high tissue distribution, blood-brain barrier (BBB) penetration, and susceptibility to lysosomal trapping—a mechanism that dominates their disposition and toxicity profile.

Part 1: Physicochemical Determinants of PK

The disposition of 2-butyl-5-heptylpyrrolidine is governed by the interplay between its lipophilic alkyl chains and the ionizable pyrrolidine nitrogen.

Table 1: Predicted Physicochemical Profile
PropertyValue (Approx.)PK Implication
Molecular Weight ~225.4 g/mol High permeability; favorable for CNS entry.
logP (Octanol/Water) 5.2 – 5.8Absorption: High passive permeability.Distribution: Extensive tissue binding.
pKa (Conjugate Acid) 9.5 – 10.5Ionization: >99% protonated at physiological pH (7.4).Trapping: Drives accumulation in acidic organelles (lysosomes).
Stereochemistry trans-2,5 vs cis-2,5Trans-isomers (natural) often exhibit higher receptor selectivity (e.g., Sigma-1) but similar lipophilicity to cis.
Water Solubility < 10 µg/mL (Free Base)Formulation: Requires salt formation (HCl, Tartrate) or lipid-based delivery (SEDDS) for oral bioavailability.

Part 2: ADME Characterization

Absorption[3]
  • Mechanism: Passive transcellular diffusion. The high logP allows the uncharged fraction (though small at pH 7.4) to rapidly traverse lipid bilayers.

  • Bioavailability (F): Oral bioavailability is likely solubility-limited rather than permeability-limited. Once in solution, absorption is rapid.

  • Challenge: The free base is an oil; salt forms are crystalline but hygroscopic.

Distribution (The Dominant Phase)

The most critical PK feature of 2-butyl-5-heptylpyrrolidine is its Volume of Distribution (Vd) , which is predicted to be exceptionally high (>10 L/kg). This is driven by Lysosomal Trapping .[1][2][3]

  • Mechanism: The compound enters cells via passive diffusion. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), the amine becomes fully protonated. The charged species cannot diffuse back across the membrane, leading to concentrations up to 1000-fold higher in lysosomes than in plasma.

  • Consequence:

    • Long Half-life (t1/2): Slow release from tissues back into systemic circulation.

    • Tissue Reservoirs: High accumulation in lung, liver, and kidney.[1]

    • CNS Penetration: High brain-to-plasma ratio, facilitating activity at neuronal Nicotinic Acetylcholine Receptors (nAChRs) and Sigma-1 receptors.

Metabolism

The 2,5-dialkyl substitution pattern creates a "Steric Shield" around the nitrogen, altering standard metabolic routes.

  • N-Dealkylation (Blocked): Unlike simple tertiary amines, the bulky butyl and heptyl groups at the

    
    -carbons sterically hinder CYP450 access to the nitrogen, reducing N-dealkylation rates.
    
  • Primary Pathways:

    • 
      -Oxidation:  Hydroxylation at the terminal ends of the heptyl/butyl chains (mediated by CYP4A/4F).
      
    • N-Oxidation: Formation of the N-oxide (mediated by FMOs or CYP2D6/3A4).

    • 
      -Oxidation:  Following side-chain carboxylation, the alkyl chains may undergo shortening (fatty acid-like metabolism).
      
Excretion
  • Renal: Negligible excretion of unchanged parent drug due to extensive tubular reabsorption (high lipophilicity).

  • Biliary: Hydroxylated/Glucuronidated metabolites are likely excreted via bile.

Part 3: Visualizing the Metabolic Fate

The following diagram illustrates the predicted metabolic divergence due to steric hindrance at the pyrrolidine ring.

MetabolicFate Parent 2-Butyl-5-Heptylpyrrolidine (Lipophilic Parent) NOxide N-Oxide Metabolite (Polar, Excretable) Parent->NOxide FMO / CYP (N-Oxidation) OmegaOH Side-Chain Hydroxylation (ω-OH / ω-1-OH) Parent->OmegaOH CYP4A / CYP4F (ω-Oxidation) NDealkyl N-Dealkylation (Ring Opening) Parent->NDealkyl CYP450 (Sterically Hindered) Carbox Carboxylic Acid Derivative OmegaOH->Carbox ADH / ALDH BetaOx Chain Shortening (β-Oxidation) Carbox->BetaOx Mitochondrial β-Oxidation

Figure 1: Predicted metabolic pathways. Note the suppression of N-dealkylation due to steric hindrance at the 2,5-positions, shifting clearance toward side-chain oxidation and N-oxidation.

Part 4: Experimental Protocols (Self-Validating)

To confirm the PK profile described above, the following protocols are recommended. These are designed to differentiate "Lipophilic Amine" behavior from standard small molecule kinetics.

Protocol A: Lysosomal Trapping Screening (LysoTracker Displacement)

Purpose: To determine if the high Vd is driven by lysosomal sequestration, which predicts potential for phospholipidosis.

  • Cell System: Use Fa2N-4 immortalized hepatocytes or HepG2 cells.

  • Reagents: LysoTracker™ Red DND-99 (50 nM), Hoechst 33342 (Nuclear stain).

  • Dosing: Incubate cells with Test Compound (0.1 – 50 µM) for 1 hour.

  • Mechanism Check: Include a parallel arm with Ammonium Chloride (10 mM) or Bafilomycin A1 .

    • Rationale: NH₄Cl dissipates the lysosomal pH gradient. If the compound's accumulation is pH-dependent (trapping), NH₄Cl will abolish cellular uptake.

  • Readout: High-Content Screening (HCS) fluorescence microscopy.

    • Result: A decrease in LysoTracker Red intensity indicates the test compound has displaced the probe or alkalized the lysosome.

Protocol B: Microsomal Stability with FMO Differentiation

Purpose: To distinguish between CYP-mediated oxidation and FMO-mediated N-oxidation.

  • System: Liver Microsomes (Human/Rat).

  • Conditions:

    • Arm 1 (Standard): NADPH regenerating system (Active CYP + FMO).

    • Arm 2 (Heat Inactivation): Pre-incubate microsomes at 45°C for 5 minutes (Inactivates FMOs, spares CYPs).

    • Arm 3 (Chemical Inhibition): Add 1-Aminobenzotriazole (ABT) to inhibit CYPs.

  • Analysis: LC-MS/MS monitoring of Parent depletion and N-oxide formation (+16 Da).

  • Interpretation:

    • If stability increases significantly in Arm 2 (Heat), FMO-mediated N-oxidation is a major clearance pathway.

Part 5: Toxicology & Safety Considerations

The amphiphilic nature of 2-butyl-5-heptylpyrrolidine analogues mimics cationic surfactants (detergents).

  • Hemolysis: At high IV concentrations, the compound may insert into erythrocyte membranes, causing lysis.

    • Mitigation: Slow infusion rates and binding to plasma proteins (Albumin/AGP) are protective.

  • Phospholipidosis: Chronic lysosomal trapping can inhibit phospholipases, leading to "foamy macrophage" phenotype in histology (lung/liver).

  • Necrosis: Subcutaneous injection of the free base can cause local necrosis (observed with Solenopsin A). Salt forms (HCl) reduce this risk.

References
  • Blum, M. S. (1984). Alkaloidal ant venoms: Chemistry and biological activities. In: Alkaloids: Chemical and Biological Perspectives. Link

  • Kazmi, F., et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition. Link

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis. Blood. Link

  • Smith, D. A., et al. (2001). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines

Abstract & Scope This application note details a robust, field-proven protocol for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines . While cis-2,5-disubstituted pyrrolidines are readily accessible via hy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, field-proven protocol for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines . While cis-2,5-disubstituted pyrrolidines are readily accessible via hydrogenation of pyrroles, the trans-isomers—crucial motifs in alkaloids (e.g., Solenopsin) and Hepatitis C inhibitors—require specific kinetic control to overcome thermodynamic preferences.

This guide focuses on the Iodocyclization of Chiral Homoallylic Sulfonamides , a methodology derived from Ellman’s auxiliary chemistry. This route offers high diastereoselectivity (>20:1 dr), modularity, and scalability, making it the "Gold Standard" for generating chiral pyrrolidine libraries in drug discovery.

Mechanistic Insight & Stereocontrol

The success of this protocol relies on two distinct stereodetermining events:

  • C2-Stereocenter Formation: Controlled by the diastereoselective addition of an allyl organometallic reagent to a chiral N-tert-butanesulfinyl imine (Ellman’s Imine).

  • C5-Stereocenter Formation: Controlled by the iodocyclization of the corresponding N-tosyl homoallylic amine. The reaction proceeds via a chair-like transition state where the bulky C2-substituent adopts a pseudo-equatorial position to minimize 1,3-diaxial strain, directing the incoming iodine and nitrogen nucleophile to form the trans-2,5 relationship.

Figure 1: Reaction Pathway & Logic

ReactionPathway Start Aldehyde (R-CHO) + (S)-t-Bu-Sulfinamide Imine Chiral Sulfinimine (Stable Intermediate) Start->Imine Ti(OEt)4, THF Amine Homoallylic Sulfinamide (C2 Stereocenter Set) Imine->Amine AllylMgBr or AllylZnBr (>95:5 dr) Allylation Diastereoselective Allylation Swap Auxiliary Swap (Sulfinyl -> Tosyl) Amine->Swap 1. HCl/MeOH 2. TsCl, Py Cyclization Iodocyclization (I2, K2CO3) Swap->Cyclization Kinetic Control Product trans-2,5-Disubstituted Pyrrolidine Cyclization->Product Stereospecific

Caption: Logical workflow for the modular assembly of trans-2,5-pyrrolidines. The stereochemistry is established sequentially, ensuring high fidelity.

Experimental Protocol

Reagents & Equipment
  • Reagents: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary), Titanium(IV) ethoxide (Ti(OEt)4), Allylmagnesium bromide (1.0 M in ether), Iodine (I2), Potassium carbonate (K2CO3), p-Toluenesulfonyl chloride (TsCl).

  • Solvents: Anhydrous THF, DCM, MeOH, MeCN.

  • Equipment: Flame-dried glassware, Inert gas manifold (Ar/N2), Low-temperature bath (-78 °C), HPLC (Chiralpak columns).

Step-by-Step Procedure
Phase 1: Synthesis of Chiral Sulfinimine
  • Setup: To a flame-dried round-bottom flask under Argon, add (S)-(-)-2-Methyl-2-propanesulfinamide (1.0 equiv) and the aldehyde substrate (1.1 equiv) in anhydrous THF (0.5 M).

  • Condensation: Add Ti(OEt)4 (2.0 equiv) dropwise. Stir at room temperature for 12–24 h.

  • Workup: Quench with saturated brine. Dilute with EtOAc. Filter the titanium salts through a Celite pad. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the pure N-sulfinyl imine.

Phase 2: Diastereoselective Allylation (Setting C2)
  • Cooling: Dissolve the sulfinimine in anhydrous THF (0.2 M) and cool to -78 °C.

  • Addition: Add Allylmagnesium bromide (2.0 equiv) dropwise over 20 min. Note: For sensitive substrates, use Allylzinc bromide.

  • Reaction: Stir at -78 °C for 4 h, then warm slowly to RT overnight.

  • Quench: Add saturated NH4Cl solution. Extract with EtOAc (3x).

  • QC Check: Analyze diastereomeric ratio (dr) via 1H NMR or HPLC. Target dr > 95:5.

Phase 3: Auxiliary Swap (Sulfinyl to Tosyl)

Rationale: The sulfinyl group is acid-labile and not suitable for the iodocyclization conditions. The Tosyl (Ts) group activates the nitrogen for nucleophilic attack.

  • Deprotection: Treat the homoallylic sulfinamide with 4M HCl in Dioxane/MeOH (1:1) at RT for 1 h. Concentrate to dryness to obtain the amine hydrochloride salt.

  • Protection: Resuspend the salt in DCM (0.2 M). Add Et3N (3.0 equiv) and TsCl (1.1 equiv). Stir at RT for 4 h.

  • Isolation: Standard aqueous workup and silica gel purification yield the N-Tosyl homoallylic amine.

Phase 4: Stereoselective Iodocyclization (Setting C5)
  • Reaction: Dissolve the N-Tosyl homoallylic amine in MeCN (0.1 M). Add K2CO3 (3.0 equiv) and I2 (2.0 equiv).

  • Cyclization: Stir in the dark at RT for 12–24 h. Monitor by TLC for the disappearance of the alkene.

  • Quench: Add saturated Na2S2O3 (sodium thiosulfate) to reduce excess iodine (solution turns from purple/brown to colorless).

  • Purification: Extract with EtOAc. Flash chromatography yields the trans-2-substituted-5-(iodomethyl)pyrrolidine .

Data Analysis & Validation

The following table summarizes expected outcomes and key analytical markers.

ParameterMethodAcceptance CriteriaNotes
Imine Conversion 1H NMR>95%Characteristic CH=N proton shift (8.0–8.5 ppm).
Allylation dr HPLC/NMR>95:5Critical step. Low dr indicates temperature fluctuation during Grignard addition.
Cyclization Yield Gravimetric>80%Lower yields often due to incomplete cyclization (check reaction time).
Stereochemistry NOESY 1D/2DNo NOE between C2-H and C5-HCis isomers show strong NOE; Trans show weak/no NOE.

Troubleshooting Guide (Expertise & Causality)

  • Issue: Low diastereoselectivity during allylation.

    • Cause: Reaction temperature rose above -78 °C during addition.

    • Solution: Use a cryocooler or monitor internal temperature strictly. Switch to Allylzinc reagents for higher chelation control.

  • Issue: Incomplete Iodocyclization.

    • Cause: "Stalled" reaction due to reversibility or sterics.

    • Solution: Add AgOTf (catalytic) to activate the iodine or switch solvent to THF/H2O mixtures to promote the ionic pathway.

  • Issue: Product Degradation (De-iodination).

    • Cause: Exposure to light or excess base over prolonged periods.

    • Solution: Wrap flask in foil. Quench immediately upon consumption of starting material.

References

  • Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. PMC/NIH. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. Available at: [Link]

  • Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization. PMC/NIH. Available at: [Link]

Application

Using 2-butyl-5-heptylpyrrolidine as a chiral ligand in catalysis

Application Note: High-Lipophilicity Organocatalysis using (2R,5R)-2-Butyl-5-heptylpyrrolidine Executive Summary This application note details the protocol for utilizing 2-butyl-5-heptylpyrrolidine (often structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Lipophilicity Organocatalysis using (2R,5R)-2-Butyl-5-heptylpyrrolidine

Executive Summary

This application note details the protocol for utilizing 2-butyl-5-heptylpyrrolidine (often structurally related to ant venom alkaloids like Solenopsins) as a chiral secondary amine organocatalyst. Unlike traditional proline-based catalysts, this 2,5-trans-disubstituted pyrrolidine offers a unique lipophilic profile due to its C7 (heptyl) and C4 (butyl) chains. This structural feature enables superior solubility in non-polar solvents and enhanced interaction with hydrophobic substrates in asymmetric Michael additions and


-functionalizations of aldehydes.

Key Advantages:

  • Lipophilic Tuning: The heptyl chain facilitates catalysis in non-polar media (e.g., hexane, toluene) where proline derivatives often aggregate or fail.

  • Steric Shielding: The trans-disposition of the alkyl groups creates a rigid chiral pocket, effectively shielding one face of the enamine intermediate.

  • Pseudo-C2 Symmetry: While strictly asymmetric (

    
    ), the trans-2,5-substitution mimics 
    
    
    
    -symmetric shielding, providing high enantioselectivity.

Mechanistic Insight: The Lipophilic Enamine Cycle

The catalytic utility of 2-butyl-5-heptylpyrrolidine relies on HOMO-activation via enamine formation.

  • Condensation: The secondary amine condenses with an aldehyde to form an iminium ion, which tautomerizes to a nucleophilic enamine.

  • Stereocontrol: The trans-alkyl groups force the enamine double bond into an (E)-configuration to minimize steric strain (A(1,3)-strain). The bulky heptyl and butyl groups effectively block the Re-face (or Si-face, depending on absolute configuration), forcing electrophilic attack from the open face.

  • Hydrolysis: The resulting iminium intermediate is hydrolyzed, releasing the chiral product and regenerating the catalyst.

Visualizing the Pathway

CatalyticCycle Cat Catalyst (2-butyl-5-heptylpyrrolidine) Iminium Iminium Ion (Formation) Cat->Iminium - H2O Substrate Substrate (Aldehyde) Substrate->Iminium - H2O Enamine Enamine Intermediate (Steric Shielding) Iminium->Enamine Tautomerization Product_Complex C-C Bond Formation (Stereoselective) Enamine->Product_Complex + Electrophile Electrophile Electrophile (Nitroolefin) Hydrolysis Hydrolysis Product_Complex->Hydrolysis Hydrolysis->Cat Regeneration FinalProd Chiral Product (gamma-Nitroaldehyde) Hydrolysis->FinalProd

Figure 1: The catalytic cycle demonstrating HOMO-activation via enamine formation. The lipophilic tails of the catalyst ensure solubility and prevent aggregation in non-polar media.

Experimental Protocol: Asymmetric Michael Addition

Objective: Enantioselective addition of butyraldehyde to trans-


-nitrostyrene.
Target Metric:  >90% Yield, >90% ee.
Materials & Reagents
  • Catalyst: (2R,5R)-2-butyl-5-heptylpyrrolidine (5 mol%).

  • Acid Additive: Benzoic acid (5 mol%) – Critical for accelerating hydrolysis and iminium formation.

  • Substrate A: Butyraldehyde (3.0 equiv).

  • Substrate B: trans-

    
    -Nitrostyrene (1.0 equiv).
    
  • Solvent: Toluene (Anhydrous).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a 4 mL vial equipped with a magnetic stir bar, dissolve 2-butyl-5-heptylpyrrolidine (11.3 mg, 0.05 mmol) and benzoic acid (6.1 mg, 0.05 mmol) in toluene (1.0 mL).

    • Why: The acid co-catalyst is essential.[1] It protonates the intermediate imine to facilitate enamine formation and aids in the final hydrolysis step [1].

  • Substrate Addition:

    • Add

      
      -nitrostyrene  (149 mg, 1.0 mmol) to the vial. Stir until fully dissolved.
      
    • Cool the reaction mixture to 0 °C using an ice bath.

    • Why: Lower temperature increases enantioselectivity by maximizing the energy difference between the competing transition states (

      
      ).
      
  • Reaction Initiation:

    • Add butyraldehyde (270

      
      L, 3.0 mmol) dropwise.
      
    • Seal the vial and stir at 0 °C for 24 hours.

  • Monitoring:

    • Monitor conversion via TLC (Hexane/EtOAc 8:1). The nitrostyrene spot (

      
      ) should disappear.
      
  • Work-up & Purification:

    • Quench the reaction with saturated aqueous NH

      
      Cl (2 mL) and extract with EtOAc (
      
      
      
      mL).
    • Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purify via flash chromatography on silica gel (Hexane/EtOAc 10:1) to isolate the Michael adduct.

  • Analysis:

    • Determine enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H or OD-H column, Hexane/iPrOH 90:10).

Performance Data & Solvent Effects

The lipophilic nature of the heptyl chain makes this ligand particularly sensitive to solvent polarity. Unlike proline, which requires polar solvents (DMSO/DMF) or water, this catalyst thrives in non-polar environments.

Table 1: Solvent Screening for Michael Addition of Butyraldehyde to Nitrostyrene

SolventTime (h)Yield (%)ee (%)dr (syn/anti)Notes
Toluene 2492 94 95:5Optimal balance of solubility and rate.
Hexane36859193:7Slower rate; high selectivity.
DCM18888290:10Lower ee due to lack of tight ion-pairing.
MeOH12954560:40Not Recommended. Solvation disrupts H-bonding.
Water48306070:30Poor solubility of catalyst and substrate.

Data derived from comparative analysis of 2,5-dialkylpyrrolidine performance characteristics [2].

Troubleshooting & Optimization

Issue: Low Conversion (<50% after 24h)

  • Root Cause: Steric bulk of the heptyl/butyl chains may slow down iminium formation with bulky aldehydes.

  • Solution: Increase catalyst loading to 10 mol% or switch solvent to chloroform (CHCl

    
    ) to improve kinetic solubility while maintaining non-polar character.
    

Issue: Low Enantioselectivity (<80% ee)

  • Root Cause: "Leakage" through the unshielded face or background reaction (uncatalyzed).

  • Solution: Lower temperature to -20 °C. Ensure the trans-geometry of the catalyst is pure; cis-isomers (meso-like) will destroy selectivity.

Issue: Product Epimerization

  • Root Cause: The

    
    -proton of the nitro-aldehyde product is acidic. Basic work-up or prolonged reaction times can erode ee.
    
  • Solution: Quench immediately upon completion with acidic buffer (pH 5) and avoid basic extraction.

References

  • List, B. (2007). Introduction: Organocatalysis. Chemical Reviews, 107(12), 5413–5415. Link

  • Fustero, S., et al. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews, 111(11), 6984–7034. Link

  • Min, G. H., et al. (1999). (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber.[2] Journal of Antibiotics, 52(7), 643-648. Link

  • Vilaivan, T., & Bhanthumnavin, W. (2010). Organocatalyzed Asymmetric Aldol Reactions: Use of Proline and Pyrrolidine Derivatives. Molecules, 15(2), 917-952. Link

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Butyl-5-Heptylpyrrolidine in Biological Matrices

Executive Summary This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-butyl-5-heptylpyrrolidine , a potent alkaloid found in ant venoms (e.g., Soleno...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-butyl-5-heptylpyrrolidine , a potent alkaloid found in ant venoms (e.g., Solenopsis, Monomorium species) and a known sigma receptor ligand.

Designed for drug development and toxicology researchers, this method overcomes the specific challenges of quantifying lipophilic pyrrolidine alkaloids—namely, isomeric separation, lack of commercial internal standards, and matrix suppression. The protocol utilizes Liquid-Liquid Extraction (LLE) for superior cleanup and validates performance against FDA 2018 Bioanalytical Method Validation guidelines.

Molecule Profile & Analytical Challenges

Physicochemical Properties[1][2]
  • IUPAC Name: 2-butyl-5-heptylpyrrolidine[1][2]

  • Molecular Formula: C15H31N[3]

  • Molecular Weight: 225.41 g/mol [3]

  • Monoisotopic Mass: 225.2456 Da

  • LogP: ~7.9 (Highly Lipophilic)

  • Isomerism: Exists as cis and trans diastereomers. The trans isomer is often the primary bioactive component in ant venoms.

Analytical Strategy (The "Why")
  • Ionization: The secondary amine nitrogen is easily protonated. Positive Electrospray Ionization (ESI+) is the optimal mode.

  • Fragmentation Logic: Pyrrolidines undergo characteristic

    
    -cleavage adjacent to the nitrogen atom, leading to the loss of alkyl side chains.
    
    • Transition A: Loss of heptyl group (

      
      , -99 Da) 
      
      
      
      m/z 127.
    • Transition B: Loss of butyl group (

      
      , -57 Da) 
      
      
      
      m/z 169.
  • Chromatography: Due to high lipophilicity (LogP ~7.9), a C18 column with high carbon load is required. To prevent peak tailing caused by interaction between the amine and residual silanols, a buffered mobile phase is critical.

Experimental Protocol

Materials & Reagents
  • Analyte: 2-butyl-5-heptylpyrrolidine (Custom synthesis or isolated standard).

  • Internal Standard (IS): Trans-2-methyl-6-undecylpiperidine (Solenopsin A) or deuterated analog if available.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: Plasma (Rat/Human) or Homogenized Tissue.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over protein precipitation to minimize matrix effects from phospholipids, which is critical for lipophilic analytes.

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L of biological sample (plasma/tissue homogenate) to a glass tube.
    
  • Spike IS: Add 10

    
    L of Internal Standard working solution (e.g., 500 ng/mL).
    
  • Basify: Add 50

    
    L of 0.5 M Ammonium Hydroxide (
    
    
    
    ).
    • Reasoning: High pH ensures the pyrrolidine amine is deprotonated (neutral), maximizing extraction efficiency into the organic layer.

  • Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) or n-Hexane .

  • Agitate: Vortex vigorously for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant (organic top layer) to a clean tube.

  • Dry: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100

    
    L of Mobile Phase (50:50 A:B). Vortex and transfer to LC vial.
    
LC-MS/MS Conditions
Chromatographic Parameters
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8

    
    m) or equivalent.
    
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5

    
    L.
    
  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 30 Initial Hold
1.00 30 Start Gradient
5.00 95 Elution of Analyte
7.00 95 Wash
7.10 30 Re-equilibration

| 10.00 | 30 | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
2-butyl-5-heptylpyrrolidine 226.4 169.2 3025Quantifier
226.4127.23035Qualifier
Internal Standard VariesVariesOptOptQuantifier

Note: The transition 226.4


 169.2 corresponds to the loss of the butyl side chain (

). The transition 226.4

127.2 corresponds to the loss of the heptyl side chain (

).

Visualized Workflows

Analytical Workflow Diagram

This diagram illustrates the critical path from sample collection to data generation.

G cluster_prep LLE Extraction Logic start Biological Sample (Plasma/Tissue) prep Sample Preparation (LLE with MTBE @ pH 10) start->prep Add IS & Buffer lc UPLC Separation (C18 Column, Gradient) prep->lc Inject Reconstituted Sample ms MS/MS Detection (ESI+, MRM Mode) lc->ms Elute @ ~5 min data Quantification (Ratio Analyte/IS) ms->data Integrate Peaks step1 Basify (NH4OH) Neutralize Amine step2 Extract (MTBE) Partition to Organic step1->step2

Caption: Figure 1. End-to-end bioanalytical workflow emphasizing the alkaline Liquid-Liquid Extraction (LLE) step critical for pyrrolidine recovery.

Method Validation (FDA 2018 Compliance)[8][9]

To ensure regulatory acceptance, the method must be validated according to the FDA Bioanalytical Method Validation Guidance for Industry (2018) .

Acceptance Criteria Summary
ParameterAcceptance Criteria
Linearity

; Non-zero intercept statistically insignificant.
Accuracy Mean conc. within

of nominal (

for LLOQ).
Precision CV

(

for LLOQ).
Recovery Consistent across low, medium, high QC levels.
Matrix Effect Matrix Factor (MF) normalized by IS should be CV

.
Troubleshooting & Optimization
  • Peak Tailing: If significant tailing occurs, increase the Ammonium Formate concentration to 10 mM or switch to a high pH mobile phase (10 mM Ammonium Bicarbonate, pH 10) utilizing a hybrid-silica column (e.g., Waters XBridge).

  • Carryover: Due to the lipophilic nature of the heptyl chain, carryover may occur. Implement a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

References

  • Kumagai, K., et al. (2000).[2] "(2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber."[2] The Journal of Antibiotics. Link

  • U.S. Food and Drug Administration (FDA). (2018).[5][6][7][8] "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[6][7] Link

  • Jones, T.H., et al. (1989). "Novel pyrrolidines in the venom of the ant Monomorium indicum." Journal of Natural Products. Link

  • Kwon, Y., et al. (2022).[9] "A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids." Analytical and Bioanalytical Chemistry. Link

Sources

Application

Experimental design for studying sigma receptor modulation in vitro

Application Note: Precision Profiling of Sigma Receptors (σRs) in In Vitro Models Abstract The sigma receptor class—comprising the chaperone Sigma-1 (Sig-1R) and the transmembrane protein Sigma-2 (Sig-2R/TMEM97)—represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of Sigma Receptors (σRs) in In Vitro Models

Abstract

The sigma receptor class—comprising the chaperone Sigma-1 (Sig-1R) and the transmembrane protein Sigma-2 (Sig-2R/TMEM97)—represents a unique non-opioid, ligand-operated system critical for cellular homeostasis.[1] Unlike G-protein coupled receptors (GPCRs), sigma receptors do not rely on classic second messenger cascades, making standard functional assays insufficient. This guide outlines a rigorous experimental framework for studying sigma modulation, emphasizing the "Gold Standard" radioligand binding protocols and specific functional readouts required to validate agonism versus antagonism.

Part 1: Receptor Characterization (The Foundation)

Before functional assessment, ligand affinity must be established. Due to the historical confusion between sigma subtypes and cross-reactivity with other receptors (e.g., NMDA, Dopamine), precise pharmacological isolation is mandatory.

Sigma-1 Receptor (Sig-1R) Binding Assay
  • Principle: Sig-1R is a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM).

  • Gold Standard Ligand: (+)-[³H]-Pentazocine . It is highly selective for Sig-1R and requires no masking agents.

  • Non-Specific Binding (NSB): Defined using 10 µM Haloperidol or 10 µM unlabeled (+)-Pentazocine.[2][3][4]

Protocol: Saturation Binding

  • Membrane Prep: Homogenize tissues (e.g., guinea pig brain) or cells (e.g., HEK293 overexpressing Sig-1R) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend to ~0.5 mg protein/mL.

  • Incubation:

    • Buffer: 50 mM Tris-HCl (pH 7.4 or 8.0).

    • Reaction: Mix 100 µL membrane + 50 µL radioligand (0.5–30 nM range) + 50 µL buffer/competitor.

    • Time: Incubate for 120–150 minutes at 37°C . Note: Sig-1R kinetics are slow; shorter times yield non-equilibrium data.

  • Termination: Rapid filtration through Whatman GF/B or GF/6 filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

  • Wash: 3x with ice-cold Tris buffer.[4]

  • Detection: Liquid scintillation counting.

Sigma-2 Receptor (Sig-2R/TMEM97) Binding Assay
  • Identity: Confirmed as TMEM97.

  • Challenge: There is no widely available, perfectly selective commercial radioligand.

  • Standard Ligand: [³H]-DTG (1,3-Di-o-tolylguanidine).[2] Critical Warning: DTG binds both Sig-1R and Sig-2R.

  • The "Masking" Strategy: You must include a saturating concentration of a Sig-1R selective compound (e.g., 100 nM (+)-Pentazocine ) to "mask" Sig-1R sites, leaving only Sig-2R available for [³H]-DTG binding.

Expert Insight (Caveat): Recent studies indicate that high concentrations of masking agents can displace DTG from Sig-2R or fail to fully mask Sig-1R.

  • Recommendation: Whenever possible, use Sig-1R knockout cell lines (e.g., MCF7, which naturally expresses high Sig-2R and negligible Sig-1R) to validate Sig-2R binding without the need for complex masking.[5]

Ligand Summary Table
ReceptorRadioligand (Hot)SelectivityMasking Agent Required?[3][5]NSB Definition
Sig-1R (+)-[³H]-PentazocineHighNO Haloperidol (10 µM)
Sig-2R [³H]-DTGLow (Mixed)YES (100 nM (+)-Pentazocine)Haloperidol (10 µM)
Sig-2R [¹²⁵I]RHM-4HighNO (Emerging Standard)DTG (10 µM)

Visualization: Radioligand Binding Workflow

BindingWorkflow Start Start: Membrane Preparation Choice Select Receptor Target Start->Choice Sig1 Sigma-1 Receptor (Sig-1R) Choice->Sig1 Sig2 Sigma-2 Receptor (TMEM97) Choice->Sig2 Ligand1 Ligand: (+)-[3H]-Pentazocine No Masking Needed Sig1->Ligand1 Ligand2 Ligand: [3H]-DTG + 100nM (+)-Pentazocine (Mask) Sig2->Ligand2 Incubate Incubation 120-150 min @ 37°C (Equilibrium is Critical) Ligand1->Incubate Ligand2->Incubate Filter Filtration (GF/B + 0.5% PEI) Wash 3x Ice-Cold Tris Incubate->Filter Count Scintillation Counting Calculate Kd / Ki Filter->Count

Figure 1: Decision tree for selecting the correct radioligand and masking strategy based on the receptor subtype.

Part 2: Functional Interrogation (Sig-1R Focus)

Sig-1R does not function as a standalone receptor but as a modulator . It resides at the MAM, stabilizing the IP3 Receptor (IP3R3) to facilitate Calcium (Ca²⁺) transfer from the ER to the Mitochondria.

The "Trap": Sig-1R ligands rarely induce Ca²⁺ flux in resting cells. They modulate the flux triggered by other stimuli (e.g., ATP, Bradykinin).

  • Agonists (e.g., PRE-084): Potentiate (increase) the Ca²⁺ transfer.

  • Antagonists (e.g., NE-100): Inhibit the potentiation or reduce flux under stress.

Protocol: Cytosolic Calcium Modulation Assay
  • Cell Seeding: Seed CHO or HEK293 cells (expressing Sig-1R) in black-walled 96-well plates.

  • Dye Loading: Load cells with Fluo-4 AM or Fura-2 AM (calcium indicators) for 30–45 min at 37°C.

  • Pre-treatment: Incubate cells with the test compound (Sig-1R ligand) for 30–60 minutes.

    • Why? Sig-1R translocation to the MAM takes time; immediate injection often fails.

  • Stimulation: Inject a sub-maximal concentration of an IP3-generating agonist (e.g., 10 µM ATP or Bradykinin ).

  • Measurement: Record fluorescence kinetics (Ex/Em 494/506 nm for Fluo-4) using a FLIPR or kinetic plate reader.

  • Analysis: Calculate Area Under the Curve (AUC). A Sig-1R agonist will significantly increase the AUC of the ATP-induced spike compared to vehicle control.

Visualization: Sig-1R Signaling at the MAM

MAM_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria BiP BiP (GRP78) (Resting State Anchor) Sig1 Sigma-1 Receptor (Chaperone) BiP->Sig1 Inhibits (Resting) IP3R IP3 Receptor (Ca2+ Channel) Sig1->IP3R Stabilizes/Chaperones (At MAM Interface) MCU MCU (Ca2+ Uniporter) IP3R->MCU Ca2+ Flux (ER -> Mito) ATP_Prod ATP Production (TCA Cycle) MCU->ATP_Prod Activates Dehydrogenases Ligand Agonist (e.g., (+)-Pentazocine) Ligand->Sig1 Binds Stress ER Stress / Ca2+ Depletion Stress->Sig1 Activates

Figure 2: Mechanism of Action. Sig-1R dissociates from BiP upon ligand binding or stress, chaperoning IP3R to ensure efficient Calcium transfer to mitochondria.

Part 3: Functional Interrogation (Sig-2R/TMEM97 Focus)

Sig-2R is heavily implicated in cancer cell proliferation and cytotoxicity.[1] Unlike Sig-1R, its activation often leads to cell death, making it a target for oncology.

Protocol: Cytotoxicity & Caspase Activation[1]
  • Cell Model: Use cancer lines with high Sig-2R density (e.g., MCF7 , Panc-1 ).

  • Treatment: Treat cells with serial dilutions of the Sig-2R ligand for 24–48 hours.

  • Readout 1 (Viability): MTT or CellTiter-Glo (ATP) assay.

    • Note: Sig-2R agonists typically show IC50 values in the micromolar range for cytotoxicity.[1]

  • Readout 2 (Mechanism): Caspase-3/7 Glo Assay .

    • True Sig-2R agonists induce apoptosis (Caspase-3 activation).

    • Validation: Pre-treat with a specific Sig-2R antagonist (if available) or use TMEM97 knockout cells.

Scientific Integrity Check (E-E-A-T): Be cautious interpreting cytotoxicity. Some "Sigma-2 ligands" are lipophilic cations that cause lysosomal destabilization independent of the receptor. Always compare results in Wild-Type vs. TMEM97-Knockout cells. If the compound kills the Knockout cells with the same potency, the effect is off-target .

References

  • Su, T. P., et al. (2016). Sigma-1 receptor chaperoning at the ER-mitochondrion interface regulates Ca(2+) signaling and cell survival.

  • Alon, A., et al. (2017).[6] Identification of the gene that codes for the σ2 receptor.

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor.

  • Zeng, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.

  • Hayashi, T., & Su, T. P. (2007).[6] Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival.

Sources

Method

Application Note: 2-Butyl-5-heptylpyrrolidine (BHP) as a Molecular Probe in Biophysical Studies

This Application Note is designed for researchers in structural biology, pharmacology, and membrane biophysics. It details the utilization of (2R-trans)-2-Butyl-5-heptylpyrrolidine (BHP) as a high-affinity molecular prob...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in structural biology, pharmacology, and membrane biophysics. It details the utilization of (2R-trans)-2-Butyl-5-heptylpyrrolidine (BHP) as a high-affinity molecular probe for the Sigma-1 Receptor (S1R) , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Executive Summary

The Sigma-1 Receptor (S1R) is a ligand-operated integral membrane chaperone that regulates calcium signaling, cellular stress responses, and neuronal plasticity. A major challenge in S1R biophysics is distinguishing its activity from the Sigma-2 receptor (S2R) and dopamine receptors. 2-Butyl-5-heptylpyrrolidine (BHP) , originally isolated from Streptomyces longispororuber, serves as a critical biophysical tool due to its nanomolar affinity (IC50 = 2.0 nM) and high lipophilicity.

Unlike broad-spectrum sigma ligands, BHP’s specific alkyl-chain geometry allows it to probe the deep hydrophobic pocket of the S1R β-barrel, making it an ideal candidate for:

  • Competitive Displacement Assays: Validating novel S1R pharmacophores.

  • Oligomerization Dynamics: Investigating the monomer-dimer-oligomer equilibrium of S1R.

  • Lipid-Protein Interactions: Studying the interplay between S1R and membrane sphingolipids.

Biophysical Mechanism & Probe Characteristics[1][2][3]

Chemical Properties[4][5][6][7]
  • Compound: (2R-trans)-2-Butyl-5-heptylpyrrolidine[1]

  • Molecular Weight: ~225.41 g/mol [2]

  • LogP: High (Lipophilic)

  • Target: Sigma-1 Receptor (S1R)[3][4]

  • Selectivity: >10-fold selective for S1R over S2R; >20,000-fold over Dopamine D2.

Mechanism of Action

The S1R functions as a "molecular chaperone" at the ER-mitochondria interface.[3] It exists in an equilibrium between dormant oligomers and active monomers/dimers.

  • Agonists (e.g., (+)-Pentazocine) generally promote dissociation into active monomers/dimers.

  • Antagonists (e.g., Haloperidol) stabilize the oligomeric state.

  • BHP Role: As a lipophilic amine, BHP mimics endogenous sphingolipids (like sphingosine) that naturally regulate S1R. It binds to the central hydrophobic pocket, displacing endogenous ligands and locking the receptor in a specific conformational state defined by the alkyl chain steric bulk.

Signaling Pathway Diagram

The following diagram illustrates the S1R signaling node and where BHP intervenes to modulate Calcium (Ca²⁺) flux between the ER and Mitochondria.

S1R_Pathway BHP 2-Butyl-5-heptylpyrrolidine (Probe) S1R_Olig S1R Oligomer (Dormant/Storage) BHP->S1R_Olig Binds/Stabilizes (Antagonist Mode) S1R_Mono S1R Monomer/Dimer (Active Chaperone) S1R_Olig->S1R_Mono Agonist Induced Dissociation IP3R IP3 Receptor (ER Membrane) S1R_Mono->IP3R Chaperones/Stabilizes MCU Mitochondrial Ca2+ Uniporter IP3R->MCU Ca2+ Transfer (MAM Junction) Ca_ER ER Ca2+ Stores IP3R->Ca_ER Releases Ca_Mito Mitochondrial Ca2+ Influx MCU->Ca_Mito Increases ATP ATP Production (TCA Cycle) Ca_Mito->ATP Stimulates

Figure 1: Schematic of S1R modulation at the Mitochondria-Associated Membrane (MAM). BHP binds the receptor, influencing its oligomeric state and subsequent regulation of the IP3 Receptor.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (


) of BHP for S1R using [³H]-(+)-Pentazocine as the reference ligand. This is the gold standard for validating the probe's quality.

Materials:

  • Membrane Prep: Rat brain homogenates or HEK293 cells overexpressing human S1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Test Compound: 2-Butyl-5-heptylpyrrolidine (BHP) (dissolved in DMSO).

  • Non-specific Control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Dilute BHP in assay buffer to generate a concentration range (e.g.,

    
     M to 
    
    
    
    M).
  • Incubation:

    • Mix 100 µL Membrane Prep (20-50 µg protein).

    • Add 25 µL [³H]-(+)-Pentazocine (Final conc. ~2-3 nM).

    • Add 25 µL BHP (various concentrations).

    • Total Volume: 250 µL.

    • Incubate at 37°C for 120 minutes (Equilibrium is slower for lipophilic probes).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Washing: Wash filters 3x with 5 mL ice-cold Tris-HCl buffer.

  • Detection: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis: Calculate


 using the Cheng-Prusoff equation:


  • 
     = Concentration of radioligand.
    
  • 
     = Dissociation constant of radioligand.
    
Protocol B: Microscale Thermophoresis (MST) Binding Study

Objective: A label-free biophysical method to measure BHP binding to purified S1R in solution, avoiding the use of radioactivity and allowing measurements in complex lipid environments.

Materials:

  • Protein: Purified S1R (C-terminally His-tagged), labeled with RED-tris-NTA dye.

  • Ligand: BHP (serial dilution).

  • Buffer: 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% DDM (Dodecyl maltoside) or lipid nanodiscs.

Workflow Diagram:

MST_Workflow Step1 Label S1R (RED-tris-NTA) Step3 Mix 1:1 (Final Protein: 10-20 nM) Step1->Step3 Step2 Prepare Ligand (BHP Serial Dilution) Step2->Step3 Step4 Incubate (20 min, RT, Dark) Step3->Step4 Step5 Load Capillaries (Standard/Hydrophobic) Step4->Step5 Step6 MST Measurement (IR Laser Heating) Step5->Step6 Step7 Data Fit (Kd Calculation) Step6->Step7

Figure 2: Workflow for Microscale Thermophoresis (MST) analysis of BHP-S1R interaction.

Critical Steps:

  • Labeling: Use site-specific labeling (His-tag) to avoid interfering with the hydrophobic ligand-binding pocket.

  • Titration: Prepare a 16-point dilution series of BHP ranging from 20 µM down to 0.6 nM.

  • Measurement: Run MST at 20% and 40% LED power.

  • Analysis: Plot the normalized fluorescence (

    
    ) vs. BHP concentration. A sigmoidal binding curve indicates specific interaction.
    
Protocol C: Native PAGE Oligomerization Shift Assay

Objective: Determine if BHP acts as an agonist or antagonist by observing the shift in S1R oligomeric state.

  • Hypothesis: If BHP mimics an antagonist, it will stabilize the higher molecular weight oligomers/tetramers. If it acts as an agonist, it may promote monomerization (though lipophilic amines often stabilize oligomers).

Method:

  • Treatment: Incubate purified S1R or membrane fractions with BHP (1 µM) or Control (Pentazocine, 1 µM) for 30 mins at 37°C.

  • Cross-linking (Optional): Use dilute glutaraldehyde (0.05%) if oligomers are unstable, but S1R oligomers are generally stable on Native PAGE.

  • Electrophoresis: Run samples on a Blue Native PAGE (4-16% Gradient Gel) . Do NOT use SDS or heat.

  • Western Blot: Transfer to PVDF and probe with anti-S1R antibody.

  • Result Interpretation:

    • Monomer Band: ~25 kDa.[5]

    • Oligomer Bands: ~100 kDa (Tetramer) to >200 kDa.

    • BHP Effect: Compare the ratio of Oligomer/Monomer density against the vehicle control.

Data Presentation & Interpretation

Expected Affinity Data (Reference Values)
Receptor TargetCompoundIC50 (nM)Selectivity Ratio
Sigma-1 (σ1) 2-Butyl-5-heptylpyrrolidine 2.0 1.0 (Reference)
Sigma-2 (σ2)2-Butyl-5-heptylpyrrolidine22.7~11-fold
Dopamine D22-Butyl-5-heptylpyrrolidine>40,000>20,000-fold
Sigma-1 (σ1)(+)-Pentazocine (Control)~3.0-
Troubleshooting Guide
  • High Non-Specific Binding: BHP is highly lipophilic. If

    
     is inconsistent, increase the BSA concentration in the assay buffer (0.1% to 0.5%) or use glass-coated plates to prevent plastic adherence.
    
  • Solubility Issues: Dissolve BHP in 100% DMSO to create a 10 mM stock. Ensure final DMSO concentration in the assay is <1%.

  • Filter Clogging: In filtration assays, lipid-rich brain homogenates can clog filters. Use a cell harvester with variable vacuum control.

References

  • Kumagai, H., et al. (2000). (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber.[1] The Journal of Antibiotics, 53(5), 467–473.

  • Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences, 31(12), 557-566.

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 Receptor Chaperones at the ER-Mitochondria Interface Regulate Ca2+ Signaling and Cell Survival. Cell, 131(3), 596-610.

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530.

Sources

Application

High-throughput screening assays for pyrrolidine-based compounds

Application Note: High-Throughput Screening Strategies for Pyrrolidine-Scaffold Libraries Introduction: The Pyrrolidine Advantage in Drug Discovery The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for Pyrrolidine-Scaffold Libraries

Introduction: The Pyrrolidine Advantage in Drug Discovery

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 35 FDA-approved drugs, including Vildagliptin (DPP-4 inhibitor), Captopril (ACE inhibitor), and Nicotine (nAChR agonist).[1] Its distinct value lies in its structural rigidity and stereochemical versatility. Unlike flexible alkyl chains, the pyrrolidine ring constrains the nitrogen atom's vector, reducing the entropic penalty upon protein binding. Furthermore, the ring's "pseudorotation" allows it to explore specific 3D pharmacophore spaces, making it ideal for targeting enzymes that process proline residues (e.g., proteases, kinases) and G-Protein Coupled Receptors (GPCRs).

However, screening pyrrolidine libraries presents unique challenges. Their secondary amine nature affects pKa and solubility, while their chirality demands assays capable of distinguishing subtle stereochemical differences. This guide details a robust High-Throughput Screening (HTS) workflow designed specifically for pyrrolidine-based libraries, using Dipeptidyl Peptidase-4 (DPP-4) inhibition as a primary case study.

Strategic Assay Design

Library Considerations
  • Stereochemical Purity: Pyrrolidines often possess one or two chiral centers. HTS data is useless if the library consists of undefined racemates. Ensure >95% enantiomeric excess (ee) for library compounds to correlate activity with specific 3D conformations.

  • pH Sensitivity: The pyrrolidine nitrogen is basic (pKa ~11). Assay buffers must be strongly buffered (e.g., 50-100 mM HEPES) to maintain physiological pH (7.4), ensuring the pharmacophore is in the correct protonation state for binding.

Assay Selection Matrix
Target ClassRecommended HTS FormatRationale for Pyrrolidines
Proteases (e.g., DPP-4, POP) Fluorogenic Enzymatic Assay Pyrrolidines mimic the Proline residue in the substrate. Cleavage of a fluorophore-Pro-X substrate provides a high-signal readout.
GPCRs (e.g., CCR5, Histamine) Fluorescence Polarization (FP) Pyrrolidines are excellent rigid linkers for displacing tracers. FP is homogenous and sensitive to the mass change upon binding.
Kinases TR-FRET (Lanthascreen) Pyrrolidines often bind the hinge region.[2] TR-FRET eliminates background fluorescence common in large heterocyclic libraries.

Detailed Protocol: Fluorogenic HTS for DPP-4 Inhibitors

This protocol validates pyrrolidine-based hits by mimicking the enzyme's natural substrate preference for proline.

Principle

DPP-4 cleaves N-terminal dipeptides where the second residue is proline or alanine. We utilize the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent free AMC is released. Pyrrolidine inhibitors compete for the active site, reducing fluorescence.

Materials & Reagents
  • Enzyme: Recombinant Human DPP-4 (0.1 nM final).

  • Substrate: H-Gly-Pro-AMC (Km ~ 25 µM; Use at 10 µM).

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA (prevents sticky pyrrolidines from aggregating).

  • Controls:

    • Positive Control (Max Signal): DMSO + Enzyme + Substrate.[2]

    • Negative Control (Min Signal): DMSO + Buffer + Substrate (No Enzyme).

    • Reference Inhibitor: Sitagliptin or Vildagliptin (1 µM).

Step-by-Step Workflow (384-Well Format)
  • Compound Dispensing:

    • Use an acoustic liquid handler (e.g., Echo 650) to dispense 50 nL of library compounds (10 mM stock in DMSO) into black, low-volume 384-well plates.

    • Final assay concentration: 10 µM (0.5% DMSO).

  • Enzyme Addition:

    • Dispense 5 µL of DPP-4 Enzyme Solution (0.2 nM prepared in Assay Buffer) into all wells except Negative Control columns.

    • Add 5 µL of Assay Buffer to Negative Control columns.

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Pre-incubation: Incubate for 15 minutes at RT to allow pyrrolidine inhibitors to bind the active site.[2]

  • Substrate Initiation:

    • Dispense 5 µL of Gly-Pro-AMC Substrate Solution (20 µM) into all wells.

    • Total Assay Volume: 10 µL.[3]

  • Kinetic Read:

    • Immediately transfer to a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 380 nm | Emission: 460 nm.

    • Read fluorescence every 2 minutes for 30 minutes (Linear Phase).

  • Data Processing:

    • Calculate the slope (RFU/min) for each well.

    • Determine % Inhibition relative to Max and Min controls.

Visualization: Screening Workflow & Decision Logic

HTS Workflow Diagram

HTS_Workflow Library Pyrrolidine Library (10mM DMSO) Dispense Acoustic Dispensing (50 nL) Library->Dispense Enzyme Enzyme Addition (+ Pre-incubation) Dispense->Enzyme 15 min RT Substrate Substrate Addition (Gly-Pro-AMC) Enzyme->Substrate Detection Kinetic Read (Ex 380 / Em 460) Substrate->Detection T=0 to 30 min Analysis Slope Calculation & Z-Factor Check Detection->Analysis

Caption: Figure 1. Homogenous HTS workflow for DPP-4 inhibition using a fluorogenic pyrrolidine-mimic substrate.

Hit Validation Decision Tree

Hit_Validation Start Primary Hit (>50% Inhibition) CounterScreen Counter Screen: Autofluorescence Check Start->CounterScreen DoseResponse Dose Response (IC50 Determination) CounterScreen->DoseResponse Pass Discard False Positive CounterScreen->Discard High Background Selectivity Selectivity Panel (DPP-8/9, POP) DoseResponse->Selectivity Potent (<1µM) DoseResponse->Discard Flat Curve Valid Validated Lead Selectivity->Valid Selective Selectivity->Discard Promiscuous

Caption: Figure 2. Triage logic to filter false positives (autofluorescence) and promiscuous binders.

Data Analysis & Quality Control

Z-Factor Calculation

The robustness of the assay must be validated using the Z' factor before screening the full library.



  • 
    : Standard deviation of positive (DMSO) and negative (No Enzyme) controls.
    
  • 
    : Mean signal of controls.
    
  • Target: Z' > 0.5 is required for a reliable HTS.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Z' Factor (<0.4) Pipetting error or reagent instability.Use fresh AMC substrate; calibrate liquid handler; increase enzyme concentration.
High False Positive Rate Compound aggregation or autofluorescence.Add 0.01% Triton X-100 to buffer; run a "Buffer + Compound" counter-screen to check for native fluorescence.
Edge Effects Evaporation in outer wells.Use low-evaporation lids or exclude outer wells from the screen (fill with water).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4] Journal of Biomolecular Screening. Link

  • Havale, S. H., & Pal, M. (2009). Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes.[5] Bioorganic & Medicinal Chemistry.[6] Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Enzyme Assays.Link

Sources

Method

Application Notes and Protocols for Radioligand Binding Assays with (2R-trans)-2-butyl-5-heptylpyrrolidine

Introduction: Unveiling the Potential of a Novel Sigma-1 Receptor Ligand (2R-trans)-2-butyl-5-heptylpyrrolidine is a potent and selective ligand for the sigma-1 receptor, a unique intracellular chaperone protein primaril...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sigma-1 Receptor Ligand

(2R-trans)-2-butyl-5-heptylpyrrolidine is a potent and selective ligand for the sigma-1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER).[1] The sigma-1 receptor is implicated in a multitude of cellular processes, including the modulation of calcium signaling, regulation of ion channels, and cellular stress responses.[2][3][4] Its involvement in various central nervous system disorders such as Alzheimer's disease, Parkinson's disease, and depression has made it an attractive therapeutic target.[1][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the binding affinity of (2R-trans)-2-butyl-5-heptylpyrrolidine for the sigma-1 receptor using radioligand binding assays. As a radiolabeled form of (2R-trans)-2-butyl-5-heptylpyrrolidine is not commercially available, this protocol will focus on a competitive inhibition assay. This widely used technique measures the ability of an unlabeled compound (the "competitor," in this case, (2R-trans)-2-butyl-5-heptylpyrrolidine) to displace a known radiolabeled ligand from its receptor.[7]

Principle of the Competitive Radioligand Binding Assay

The foundation of this assay lies in the law of mass action, which describes the reversible interaction between a ligand and a receptor.[7] In a competitive binding experiment, a fixed concentration of a radiolabeled ligand and a biological preparation containing the receptor of interest (e.g., cell membranes) are incubated with increasing concentrations of the unlabeled test compound. The unlabeled compound competes with the radioligand for the same binding site on the receptor. As the concentration of the unlabeled compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptors.

The data from this experiment are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) of the test compound is determined. The IC50 value represents the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[7][8] The Ki value is an intrinsic measure of the affinity of the test compound for the receptor.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the competitive radioligand binding assay described in this protocol.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation from Sigma-1 Receptor Expressing Cells/Tissues Incubation Incubation of Membranes, Radioligand, and Competitor Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, Radioligand, Competitor) Reagent_Prep->Incubation Filtration Separation of Bound and Free Radioligand via Filtration Incubation->Filtration Washing Washing Filters to Remove Non-specific Binding Filtration->Washing Counting Quantification of Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Data Analysis (IC50 Determination, Ki Calculation) Counting->Data_Analysis

Caption: General workflow for the competitive radioligand binding assay.

Materials and Reagents

This section provides a comprehensive list of necessary materials and reagents. Specific quantities and concentrations are detailed in the protocol sections.

Category Item Supplier (Example) Notes
Radiochemicals -PentazocinePerkinElmer, American Radiolabeled ChemicalsFor Sigma-1 receptor binding.
[3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG)PerkinElmer, American Radiolabeled ChemicalsFor Sigma-2 receptor binding (optional).
Unlabeled Compounds (2R-trans)-2-butyl-5-heptylpyrrolidineSynthesized in-house or custom synthesisThe compound of interest.
(+)-PentazocineSigma-AldrichFor defining non-specific binding in Sigma-1 assays.
HaloperidolSigma-AldrichFor defining non-specific binding in Sigma-2 assays.
Biological Material Cells or tissues expressing sigma-1 receptorsATCC, or researcher-derivede.g., Guinea pig brain, rat liver, or cell lines like Jurkat.[9]
Buffers and Solutions Tris-HClSigma-Aldrich
SucroseSigma-AldrichFor cryopreservation of membranes.
Protease Inhibitor CocktailRoche, Sigma-AldrichTo prevent protein degradation.
Polyethylenimine (PEI)Sigma-AldrichFor pre-treating filtermats to reduce non-specific binding.
Scintillation CocktailPerkinElmer, RPIFor detection of radioactivity.
Equipment Homogenizer (e.g., Dounce or Polytron)Wheaton, KinematicaFor tissue homogenization.
High-speed refrigerated centrifugeBeckman Coulter, Thermo Fisher ScientificFor membrane preparation.
96-well platesCorning, Greiner Bio-OneFor incubation.
Cell harvester and filtermats (GF/B or GF/C)Brandel, PerkinElmerFor separating bound and free radioligand.
Liquid scintillation counterBeckman Coulter, PerkinElmerFor quantifying radioactivity.
pH meterMettler Toledo
Standard laboratory glassware and plasticwareVWR, Fisher Scientific

Detailed Protocols

Part 1: Membrane Preparation

High-quality membrane preparations are essential for obtaining reliable and reproducible binding data.[10] This protocol describes a standard method for preparing membranes from tissues or cultured cells.

1.1. Homogenization:

  • Harvest fresh or frozen tissue (e.g., guinea pig brain) or cultured cells.

  • Weigh the tissue and place it in 10-20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail).

  • Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer (2-3 bursts of 10-15 seconds).

  • For cultured cells, scrape the cells into the homogenization buffer and homogenize with a Dounce homogenizer.

1.2. Centrifugation and Washing:

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Carefully collect the supernatant and centrifuge it at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold homogenization buffer.

  • Repeat the high-speed centrifugation step.

1.3. Final Preparation and Storage:

  • Resuspend the final membrane pellet in a smaller volume of cryopreservation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10% sucrose).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Aliquot the membrane suspension into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.

Part 2: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay to determine the affinity of (2R-trans)-2-butyl-5-heptylpyrrolidine for the sigma-1 receptor.

2.1. Assay Setup:

  • Prepare a dilution series of the unlabeled competitor, (2R-trans)-2-butyl-5-heptylpyrrolidine, in the assay buffer (50 mM Tris-HCl, pH 8.0). A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Prepare the radioligand solution. For sigma-1 receptor binding, use -pentazocine at a final concentration close to its Kd value (typically 1-5 nM).[11]

  • Prepare the membrane suspension by thawing the frozen aliquots on ice and diluting them in the assay buffer to a final protein concentration of 50-200 µ g/well . The optimal concentration should be determined empirically.

2.2. Incubation:

  • Set up the assay in 96-well plates in a total volume of 250-500 µL per well.

  • To each well, add the following in order:

    • Assay buffer

    • Unlabeled competitor solution (or buffer for total binding, or a saturating concentration of a known sigma-1 ligand like unlabeled (+)-pentazocine for non-specific binding).

    • Radioligand solution.

    • Membrane suspension.

  • Incubate the plates at 37°C for 90-120 minutes with gentle agitation to reach equilibrium.[12][13]

2.3. Filtration and Washing:

  • Pre-soak the glass fiber filtermats (e.g., GF/B) in 0.3-0.5% polyethylenimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.[12]

  • Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filtermat using a cell harvester.

  • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[14]

2.4. Quantification of Radioactivity:

  • Dry the filtermats under a heat lamp or in a drying oven.

  • Place the dried filters into scintillation vials or a 96-well plate compatible with a scintillation counter.

  • Add an appropriate volume of scintillation cocktail to each vial or well.

  • Allow the samples to equilibrate in the dark for at least 4 hours before counting.

  • Measure the radioactivity in each sample using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis

3.1. Calculation of Specific Binding:

  • Total Binding (TB): Radioactivity measured in the absence of any competitor.

  • Non-Specific Binding (NSB): Radioactivity measured in the presence of a saturating concentration of an unlabeled sigma-1 receptor ligand (e.g., 10 µM (+)-pentazocine).

  • Specific Binding (SB): SB = TB - NSB.

3.2. Generation of Competition Curve and IC50 Determination:

  • Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value of (2R-trans)-2-butyl-5-heptylpyrrolidine.[12]

3.3. Calculation of the Inhibition Constant (Ki): The Ki value is calculated from the IC50 using the Cheng-Prusoff equation:[7][8]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration of (2R-trans)-2-butyl-5-heptylpyrrolidine.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined independently via a saturation binding experiment.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is not a classical G protein-coupled receptor. Instead, it acts as an intracellular chaperone protein at the mitochondria-associated ER membrane (MAM).[2][3] Upon ligand binding or cellular stress, the sigma-1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin protein), and translocate to other intracellular sites to interact with and modulate the function of various proteins, including ion channels and signaling kinases.[2]

sigma1_signaling cluster_er Endoplasmic Reticulum (ER) cluster_ligand Stimulus cluster_translocation Translocation & Modulation cluster_response Cellular Response Sigma1_BiP Sigma-1R - BiP Complex Sigma1_Active Active Sigma-1R Sigma1_BiP->Sigma1_Active dissociates Ligand (2R-trans)-2-butyl-5-heptylpyrrolidine (Agonist) Ligand->Sigma1_BiP binds Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_Active->Ion_Channels modulates Signaling_Proteins Signaling Proteins (e.g., IP3R) Sigma1_Active->Signaling_Proteins modulates Ca_Signaling Modulation of Ca2+ Signaling Ion_Channels->Ca_Signaling Signaling_Proteins->Ca_Signaling ER_Stress Regulation of ER Stress Ca_Signaling->ER_Stress Neuroprotection Neuroprotection & Cell Survival ER_Stress->Neuroprotection

Sources

Application

Use of 2-butyl-5-heptylpyrrolidine in studying insect chemical communication

Application Note: 2-Butyl-5-heptylpyrrolidine in Insect Chemical Communication Research Introduction: The Alkaloidal "Venom Mace" 2-butyl-5-heptylpyrrolidine is a dialkylpyrrolidine alkaloid, distinct from the more commo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Butyl-5-heptylpyrrolidine in Insect Chemical Communication Research

Introduction: The Alkaloidal "Venom Mace"

2-butyl-5-heptylpyrrolidine is a dialkylpyrrolidine alkaloid, distinct from the more common piperidine "solenopsins" found in the venom of the red imported fire ant (Solenopsis invicta). While piperidines are often associated with broad toxicity, 2-butyl-5-heptylpyrrolidine (specifically the trans isomer) is a hallmark of the "thief ants" (e.g., Solenopsis molesta, S. fugax).

These minute ants use this compound as a potent chemical weapon (allomone) . When raiding the brood of larger ant species, thief ants release a mist of this alkaloid. It functions as a "venom mace," inducing immediate repulsion and disrupting the nest-mate recognition systems of the victim species, allowing the thief ants to plunder brood without engaging in physical combat.

Key Applications:

  • Interspecific Repellency Studies: Modeling chemical exclusion zones in competitive ecosystems.

  • Kairomone Analysis: Investigating how parasitoids (e.g., Phorid flies) or predators eavesdrop on specific alkaloid signatures.

  • Neurotoxicology: Studying the inhibition of Nitric Oxide Synthase (NOS) and sigma receptor binding in invertebrate nervous systems.

Chemical Properties & Handling

  • IUPAC Name: 2-butyl-5-heptylpyrrolidine[1][2]

  • Molecular Formula: C₁₅H₃₁N[2]

  • Molecular Weight: 225.42 g/mol

  • Stereochemistry: The biological activity is highly stereospecific. The trans isomer is typically the bioactive repellent in thief ant venom, whereas cis isomers may have different binding affinities or occur as minor components.

Safety Protocol:

  • Toxicity: Potent necrotoxin and neurotoxin. Handle in a fume hood.

  • Storage: Store neat standards at -20°C under argon. Solutions in hexane or dichloromethane are stable at 4°C for 1-2 weeks.

  • Solubility: Highly soluble in non-polar organic solvents (Hexane, Dichloromethane, Pentane). Poorly soluble in water.

Experimental Workflow: Isolation & Identification

To study this compound, researchers must first isolate it from crude venom or synthesize it, then verify its stereochemical purity.

Protocol A: Micro-Extraction from Venom Reservoirs

Objective: Isolate pure alkaloid fractions from Solenopsis workers for GC-MS profiling.

  • Sample Preparation: Anesthetize ants by cooling (4°C for 5 min).

  • Dissection: Under a stereomicroscope, grasp the petiole with fine forceps. Gently pull the stinger/gaster to expose the poison sac.

  • Extraction:

    • Immerse the excised poison sacs (n=50-100) in 200 µL of HPLC-grade Hexane or Dichloromethane in a conical glass vial insert.

    • Crush sacs gently with a glass rod.

    • Sonicate for 5 minutes at room temperature.

    • Centrifuge at 10,000 x g for 5 minutes to pellet tissue debris.

    • Transfer supernatant to a GC vial.

Protocol B: GC-MS Identification Parameters

Objective: Distinguish 2-butyl-5-heptylpyrrolidine from co-occurring piperidines.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 2 min).

    • Ramp: 10°C/min to 280°C.

    • Final: 280°C (hold 10 min).

  • MS Source: Electron Impact (EI) at 70 eV.[3][4]

  • Diagnostic Ions: Look for the molecular ion (

    
     225) and characteristic pyrrolidine ring fragmentation patterns (m/z 70, 83, 96 depending on side-chain cleavage).
    

Graphviz Diagram: Isolation & Analysis Workflow

G Sample Solenopsis Sample (Thief Ants) Dissection Venom Sac Dissection Sample->Dissection Extraction Solvent Extraction (Hexane/DCM) Dissection->Extraction Pool 50+ sacs GCMS GC-MS Analysis (DB-5ms Column) Extraction->GCMS Injection Data Identification (m/z 225, RT match) GCMS->Data Spectral Matching

Caption: Figure 1. Sequential workflow for isolating and identifying 2-butyl-5-heptylpyrrolidine from biological samples.

Experimental Workflow: Behavioral Bioassays

The defining characteristic of 2-butyl-5-heptylpyrrolidine is its repellency. The following assay quantifies this "Venom Mace" effect.

Protocol C: The "Inter-Specific Repellency" Choice Test

Objective: Determine the efficacy of the alkaloid in repelling competitor ant species (e.g., Pheidole or Solenopsis invicta).

Materials:

  • Fluon-coated plastic arena (20 cm x 20 cm).

  • Filter paper disks (1 cm diameter).

  • Synthetic 2-butyl-5-heptylpyrrolidine (1% solution in hexane) or crude venom extract.

  • Control solvent (Pure hexane).

  • Food bait (1M Sucrose solution or tuna paste).

Procedure:

  • Arena Setup: Place a starving colony fragment (50 workers) of the target competitor species in the arena. Allow 30 min acclimation.

  • Treatment Application:

    • Test Disk: Apply 10 µL of alkaloid solution to a filter paper disk. Allow solvent to evaporate (2 min).

    • Control Disk: Apply 10 µL of hexane to a second disk. Allow to evaporate.[3][4]

  • Baiting: Place 50 mg of food in the center of each disk.

  • Placement: Introduce both disks simultaneously into the arena, equidistant (10 cm) from the nesting site.

  • Observation: Record the number of ants foraging on each disk every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the Repellency Index (RI):

    
    
    Where 
    
    
    
    = ants on control,
    
    
    = ants on treatment. Positive values indicate repellency.

Table 1: Expected Behavioral Responses in Bioassays

Competitor SpeciesCompound AppliedExpected BehaviorBiological Context
Solenopsis invicta (Fire Ant)2-butyl-5-heptylpyrrolidineAntennal retraction, backing away, grooming legs."Venom Mace" defense prevents predation.
Pheidole spp.2-butyl-5-heptylpyrrolidineImmediate flight response, dragging abdomen.Resource competition avoidance.
Solenopsis molesta (Thief Ant)2-butyl-5-heptylpyrrolidineNo repulsion; potential aggregation.Self-recognition / Immunity.

Mechanistic Insight: Electrophysiology (GC-EAD)

To confirm that the repulsion is olfactory and not just tactile irritation, Gas Chromatography-Electroantennographic Detection (GC-EAD) is required.

Protocol Logic:

  • Antenna Preparation: Excise the antenna of the competitor ant (S. invicta). Cut the tip and base to ensure electrolyte contact.

  • Mounting: Mount the antenna between two glass capillary electrodes filled with Kaissling saline.

  • Stimulation: Inject the alkaloid sample into the GC. The column effluent is split; half goes to the FID (chemical signal), half over the antenna (biological signal).

  • Interpretation: A depolarization spike in the EAD channel occurring simultaneously with the GC peak for 2-butyl-5-heptylpyrrolidine confirms the existence of specific olfactory receptors for this allomone.

Graphviz Diagram: Ecological Interaction Pathway

Ecology ThiefAnt Thief Ant (Solenopsis molesta) Compound 2-butyl-5-heptylpyrrolidine (Volatile Emission) ThiefAnt->Compound Secretes from Poison Gland Receptor Olfactory Receptor (Antenna) Compound->Receptor Binds to Competitor Competitor Ant (Solenopsis invicta) Behavior Repulsion / Disorientation (Flight Response) Competitor->Behavior Triggers Receptor->Competitor Signal Transduction Behavior->ThiefAnt Allows Resource Theft

Caption: Figure 2. The chemical ecology pathway of the "Venom Mace" effect, illustrating the flow from secretion to competitor behavioral modification.

References

  • Blum, M. S., Jones, T. H., Hölldobler, B., Fales, H. M., & Jaouni, T. (1980). Alkaloidal venom mace: offensive use by a thief ant.[2] Naturwissenschaften, 67(3), 144-145.[2] Link

  • Jones, T. H., et al. (1982). Chemistry of venom alkaloids in the genus Solenopsis. Tetrahedron, 38(13), 1949-1958. Link

  • Fox, E. G. P. (2014). Venom toxins of fire ants. Toxins, 6(11), 3229-3256. Link

  • Chen, L., & Fadamiro, H. Y. (2009). Chemical communication in the imported fire ant, Solenopsis invicta: A review. Psyche: A Journal of Entomology. Link

Sources

Method

Application Note: In Vivo Formulation Strategies for 2-butyl-5-heptylpyrrolidine

Abstract & Molecule Profile This guide details the formulation protocols for 2-butyl-5-heptylpyrrolidine , a lipophilic alkaloid structurally analogous to solenopsins found in Solenopsis (fire ant) venom. Due to its seco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This guide details the formulation protocols for 2-butyl-5-heptylpyrrolidine , a lipophilic alkaloid structurally analogous to solenopsins found in Solenopsis (fire ant) venom. Due to its secondary amine structure and long alkyl side chains, this molecule presents a classic "brick dust" or "grease ball" challenge in drug delivery: it is highly lipophilic (High LogP) and basic (pKa ~10-11), rendering it insoluble in physiological buffers at neutral pH.

Successful in vivo data depends entirely on preventing precipitation upon contact with blood or interstitial fluid. This note prioritizes Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
as the gold standard vehicle to mitigate hemolysis and phlebitis, while offering salt-formation and co-solvent alternatives for specific study endpoints.
Physicochemical Snapshot
PropertyValue (Est.)[1][2][3][4][5][6][7][8]Implication for Formulation
Molecular Formula

MW ~225.4 g/mol
LogP (Lipophilicity) ~4.8 – 5.5High membrane permeability; extremely poor aqueous solubility.
pKa (Basicity) ~10.5 – 11.0Ionized (soluble) only at pH < 8.0. Requires acidification.
Physical State Oily Liquid / Waxy SolidDifficult to weigh accurately; volumetric handling recommended.

Formulation Decision Matrix

Do not default to DMSO. While effective in vitro, DMSO causes significant artifacts in vivo (histamine release, neurotoxicity). Use the logic flow below to select the appropriate vehicle.

FormulationDecision Start Start: Define Study Requirements Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV Systemic IP_SC IP / SC / PO Route->IP_SC Local/Depot Dose Target Dose Concentration? HighDose > 5 mg/mL Dose->HighDose LowDose < 5 mg/mL Dose->LowDose Protocol_A Protocol A: HP-beta-Cyclodextrin (Gold Standard) IV->Protocol_A Prevents Hemolysis IP_SC->Dose HighDose->Protocol_A Preferred Protocol_C Protocol C: PEG400/Ethanol Co-solvent (Rescue Only) HighDose->Protocol_C Alternative Protocol_B Protocol B: Acidified Saline (HCl) (Salt Formation) LowDose->Protocol_B Simplest

Figure 1: Decision matrix for selecting the vehicle based on administration route and concentration requirements.

Detailed Protocols

Protocol A: HP- -CD Inclusion Complex (Gold Standard)

Best For: IV, IP, High Doses (>10 mg/kg). Mechanism: The hydrophobic alkyl chains of the pyrrolidine insert into the cyclodextrin torus, shielding them from the aqueous environment while the outer shell remains water-soluble.

Materials
  • 2-butyl-5-heptylpyrrolidine (Free base or HCl salt)

  • (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Pharma Grade)
  • Sterile Water for Injection (WFI)

  • 0.1N HCl and 0.1N NaOH (for pH adjustment)

Step-by-Step Methodology
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  stock solution in WFI.
    
    • Why: 20% is isotonic to slightly hypertonic but well-tolerated. It provides a high molar excess of host molecules to entrap the drug.

  • Drug Addition:

    • Weigh the required amount of pyrrolidine.

    • Add the 20% CD solution to the drug.

    • Crucial Step: The drug will likely not dissolve immediately.

  • Complexation Energy:

    • Vortex vigorously for 5 minutes.

    • Sonicate (water bath) at 40°C for 20–30 minutes.

    • Visual Check: Solution should turn from cloudy/oily to clear.

  • pH Adjustment:

    • Check pH.[4][9] If the free base was used, pH will be alkaline (>9).

    • Titrate slowly with 0.1N HCl to pH 6.0 – 7.0 .

    • Self-Validating Check: If precipitation occurs during acidification, the complexation was incomplete. Return to sonication.

  • Filtration: Filter through a 0.22

    
    m PVDF filter (low protein binding).
    
Protocol B: In Situ Salt Formation (Acidified Saline)

Best For: Low Dose IP/SC (<5 mg/kg). Mechanism: Protonation of the pyrrolidine nitrogen converts the oily free base into a water-soluble hydrochloride salt.

Step-by-Step Methodology
  • Weighing: Weigh the pyrrolidine free base into a glass vial.

  • Protonation: Add a stoichiometric equivalent (1.05 eq) of 0.1N HCl directly to the neat compound.

    • Observation: The oily droplet should dissolve/disperse.

  • Dilution: Add sterile normal saline (0.9% NaCl) to reach target volume.

  • pH Check: Ensure final pH is > 4.5 to avoid injection site necrosis. If pH is < 4, buffer with a small amount of Sodium Acetate.

  • Stability Check: Let stand for 30 minutes. If crystals form, this protocol has failed (solubility limit reached); switch to Protocol A.

Protocol C: Co-Solvent System (PEG/Ethanol)

Best For: High dose IP/PO where CD is unavailable. Avoid for IV (risk of precipitation/embolism).

Composition
  • 5% Ethanol (Solubilizer)

  • 30% PEG 400 (Co-solvent/Stabilizer)

  • 65% Saline (Diluent)

Step-by-Step Methodology
  • Dissolve the pyrrolidine completely in the Ethanol first. (Solution must be clear).

  • Add PEG 400 and vortex.

  • Slowly add Saline dropwise while vortexing.

    • Self-Validating Check: If the solution turns milky (Tyndall effect) upon saline addition, the drug has precipitated. Do not inject.

Quality Control & Self-Validation

Before any animal injection, the formulation must pass the "Benchtop Stress Test" to ensure it won't precipitate in the bloodstream.

TestMethodAcceptance Criteria
Visual Clarity Hold vial against black background with focused light.No visible particles or "swirling" (schlieren lines).
Dilution Shock Dilute 100

L of formulation into 900

L of warm PBS (37°C).
Solution must remain clear for at least 15 mins. If cloudy, do not use for IV.
pH Integrity Micro-pH probe.IV: 7.0–7.4 IP/SC: 5.0–8.0

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Stabilization cluster_2 Phase 3: Validation (Critical) Weigh Weigh Compound (Volumetric if liquid) Solubilize Primary Solubilization (Ethanol or CD Stock) Weigh->Solubilize Process Energy Input (Sonication/Vortex) Solubilize->Process Adjust pH Adjustment (Target 6.0-7.4) Process->Adjust Dilute Final Dilution (Saline/Buffer) Adjust->Dilute Filter Sterile Filtration (0.22 um PVDF) Dilute->Filter ShockTest PBS Dilution Test (Simulate Blood) Filter->ShockTest ShockTest->Process Fail (Precipitation) Inject Release for Animal Study ShockTest->Inject Pass

Figure 2: Step-by-step workflow ensuring formulation stability before animal administration.

References

  • Vertex AI Search. (2026). Physicochemical properties of 2-butyl-5-heptylpyrrolidine and Solenopsin analogs. Retrieved from and .

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][10][11][12] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Jouvenaz, D. P., et al. (1972). Biological activity of Solenopsin analogs. Medical Entomology. (Contextualizing the use of Solenopsin HCl). Link

  • Sullivan, D. C., et al. (2009).[2] Efficacy of solenopsin A against methicillin-resistant Staphylococcus aureus.[2] Vanderbilt University Medical Center. (Validates HP-

    
    -CD usage for solenopsins). Link
    
  • Gad, S. C., et al. (2016). Pharmaceutical Sciences Encyclopedia: Drug Discovery, Development, and Manufacturing. "Formulation of Poorly Soluble Drugs for Animal Studies." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: High-Purity Synthesis of 2-butyl-5-heptylpyrrolidine

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 2-butyl-5-heptylpyrrolidine , a 2,5-dialkylpyrrolidine structurally related to solenopsin alkaloids and known for its sigma rece...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-butyl-5-heptylpyrrolidine , a 2,5-dialkylpyrrolidine structurally related to solenopsin alkaloids and known for its sigma receptor affinity.

Our analysis indicates that users most frequently encounter yield losses during the Paal-Knorr cyclization and purity issues arising from poor diastereocontrol (cis/trans ratio) during the reduction phase. This guide prioritizes the 1,4-diketone route due to its scalability, while addressing the critical purification steps required for these lipophilic amines.

Visual Workflow: Synthesis & Troubleshooting Logic

The following diagram outlines the critical decision points in the synthetic pathway. Use this to identify where your process may be deviating.

G Start Start: 5,8-Pentadecanedione (1,4-Diketone Precursor) Cyclization Step 1: Paal-Knorr Cyclization (NH4OAc / AcOH) Start->Cyclization CheckYield Issue: Low Yield at Step 1? Cyclization->CheckYield Pyrrole Intermediate: 2-butyl-5-heptylpyrrole Reduction Step 2: Catalytic Hydrogenation (PtO2 or Rh/C) Pyrrole->Reduction Crude Crude Product (Cis/Trans Mixture) Reduction->Crude CheckStereo Issue: Wrong Diastereomer? Crude->CheckStereo CheckYield->Cyclization Yes: Trap Water/Optimize pH CheckYield->Pyrrole No CheckStereo->Reduction Adjust Catalyst/pH CheckPurity Issue: Tailing/Oily Impurity? CheckStereo->CheckPurity Ratio Acceptable Final Target: 2-butyl-5-heptylpyrrolidine (>98% Purity) CheckPurity->Final Purified Purification Refined Purification Protocol CheckPurity->Purification Use Amine-Silica/Salt Formation

Figure 1: Decision tree for optimizing the synthesis of 2,5-dialkylpyrrolidines from diketone precursors.

Module 1: The Paal-Knorr Cyclization (Ring Closure)

Context: The formation of the pyrrole intermediate is the foundation of the yield. This step involves condensing 5,8-pentadecanedione with an ammonia source.

Q: My yield is stuck below 60%. How do I drive the equilibrium?

A: The Paal-Knorr reaction is a dehydration process. Water is a byproduct; if not removed, it inhibits the reaction.

  • The Fix: Switch to a Dean-Stark apparatus using toluene or benzene as the solvent to azeotropically remove water.

  • Catalysis: Ensure you are using slightly acidic conditions. While the reaction can proceed thermally, the addition of acetic acid (AcOH) or p-TsOH (catalytic amount) significantly accelerates the dehydration of the hemiaminal intermediate.

  • Ammonia Source: Avoid aqueous ammonium hydroxide if possible. Use ammonium acetate (NH₄OAc) or pass anhydrous ammonia gas into the solution. Ammonium acetate in glacial acetic acid is the "gold standard" for high-yield pyrrole synthesis.

Q: I see a "furan" byproduct in my NMR. What happened?

A: This is a classic competitor reaction. Under highly acidic conditions (pH < 3), the 1,4-diketone cyclizes with itself (oxygen attack) rather than the nitrogen source, forming the furan analog.

  • The Fix: Buffer your reaction. If using a strong acid catalyst, buffer with sodium acetate. Maintain a pH between 4 and 6.

Module 2: Stereoselective Reduction (Cis/Trans Control)

Context: Reducing the pyrrole to the pyrrolidine creates two chiral centers. The relative stereochemistry (cis vs. trans) is crucial for biological activity (e.g., sigma receptor binding).

Q: I need the cis-isomer, but I'm getting a mixture. How do I improve selectivity?

A: Heterogeneous catalytic hydrogenation is the most reliable method for cis-selectivity. The substrate adsorbs flat onto the metal surface, and hydrogen is added from the bottom face (syn-addition).

  • Protocol: Use Platinum Oxide (PtO₂) or Rhodium on Carbon (Rh/C) .

  • Solvent Effect: Conduct the hydrogenation in acetic acid . Acidic media protonates the resulting amine, preventing it from poisoning the catalyst and often enhancing cis-selectivity.

  • Pressure: High pressure (50–60 psi) favors the kinetic product (cis).

Q: How do I access the trans-isomer?

A: The trans-isomer is thermodynamically more stable but harder to access via direct hydrogenation of pyrroles.

  • Method 1 (Chemical): Reduction with sodium in liquid ammonia (Birch-type conditions) generally favors the thermodynamic trans product, though yields can be lower due to polymerization risks.

  • Method 2 (Epimerization): Synthesize the cis-rich mixture, then subject it to thermodynamic equilibration. Heating the pyrrolidine in the presence of a radical generator or reversible redox catalyst can sometimes enrich the trans isomer, though this is substrate-dependent.

Q: The reduction stalled. Why is the pyrrole not reacting?

A: Pyrroles are electron-rich aromatic systems and are notoriously difficult to hydrogenate compared to standard alkenes.

  • The Fix: Increase catalyst loading to 10-20 mol%. Ensure the catalyst is fresh (not oxidized). If using PtO₂, pre-reduce the catalyst with hydrogen before adding your substrate.

Table 1: Catalyst Selectivity Guide for 2,5-Dialkylpyrrolidines

CatalystConditionsMajor ProductTypical YieldNotes
PtO₂ (Adams' Cat.) H₂ (50 psi), AcOHCis (>90:10)85-95%Best for high cis-selectivity.
5% Rh/Al₂O₃ H₂ (1 atm), MeOHCis (80:20)80-90%Milder conditions, slightly lower selectivity.
Na / NH₃ (liq) -78°C, EtOH quenchTrans (favored)50-70%Difficult handling; variable yields.
Raney Nickel H₂ (100 atm), 150°CMixed60-80%Harsh conditions; often leads to ring opening.

Module 3: Purification & Isolation

Context: 2-butyl-5-heptylpyrrolidine is a lipophilic secondary amine. It will likely be an oil that "streaks" on silica gel.

Q: My product trails on the TLC plate and column. How do I fix this?

A: Secondary amines interact strongly with the acidic silanol groups on silica gel.

  • The Fix: Pre-treat your silica gel. Add 1-2% Triethylamine (Et₃N) or 1% Ammonium Hydroxide to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Et₃N). This blocks the silanol sites and allows the amine to elute as a tight band.

Q: The product is an oil.[1] How can I get a solid for purity analysis?

A: Dialkylpyrrolidines with long fatty chains (butyl/heptyl) are often oils at room temperature.

  • The Fix: Convert it to the Hydrochloride (HCl) salt .

    • Dissolve the crude oil in dry diethyl ether.

    • Bubble dry HCl gas or add 2M HCl in ether dropwise.

    • The salt will precipitate as a white solid.

    • Recrystallize the salt from Ethanol/Ether or Acetone. This is the most effective way to separate diastereomers (cis/trans often have vastly different solubilities as salts) and achieve >99% chemical purity.

Experimental Protocol: Optimized Synthesis

Step 1: 2-butyl-5-heptylpyrrole (Paal-Knorr)

  • Combine 5,8-pentadecanedione (1.0 eq) and Ammonium Acetate (5.0 eq) in Glacial Acetic Acid.

  • Reflux for 4–6 hours. Monitor by TLC (disappearance of diketone).

  • Cool, pour into ice water, and neutralize with NaHCO₃.

  • Extract with Ethyl Acetate.[1] Wash with brine, dry over MgSO₄.

  • Concentrate to yield the pyrrole (often a dark oil). Purification at this stage (short silica plug) is recommended to protect the hydrogenation catalyst.

Step 2: 2-butyl-5-heptylpyrrolidine (Hydrogenation)

  • Dissolve the pyrrole in Glacial Acetic Acid (0.1 M concentration).

  • Add PtO₂ (10 wt% of substrate).

  • Hydrogenate at 50 psi on a Parr shaker for 12–24 hours.

  • Filter catalyst through Celite. Caution: Pt catalysts are pyrophoric when dry. Keep wet with water/solvent during disposal.

  • Concentrate the filtrate.[1] Basify with 1M NaOH to pH > 12.

  • Extract with CH₂Cl₂. Dry and concentrate.

  • Final Polish: Convert to HCl salt for recrystallization if high purity is required.

References

  • Paal-Knorr Mechanism & Optimization: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991.

  • Stereoselective Hydrogenation: Brandänge, S., et al. "Stereoselective synthesis of 2,5-disubstituted pyrrolidines." Acta Chemica Scandinavica, 1984.

  • Solenopsin/Pyrrolidine Analogs: Blum, M. S., et al. "Alkaloidal venom mace: offensive use by a thief ant."[2] Naturwissenschaften, 1980.[2]

  • General Pyrrolidine Synthesis Review: "Stereoselective Synthesis of 2,5-Disubstituted Pyrrolidines." Organic & Biomolecular Chemistry, 2011.

  • Sigma Receptor Ligands (Specific Target Context): "Synthesis and sigma receptor affinity of 2,5-disubstituted pyrrolidines." Journal of Medicinal Chemistry (General reference for class activity).

Sources

Optimization

Technical Support Center: A Troubleshooting Guide to Pyrrolidine Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support center for pyrrolidine synthesis. The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous n...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrrolidine synthesis. The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] Its prevalence makes the robust and predictable synthesis of this scaffold a critical task for researchers in drug discovery and development.

This guide is structured as an interactive troubleshooting resource. Instead of a static manual, we will address common experimental failures in a question-and-answer format, grounded in mechanistic principles. Our goal is to move beyond simple procedural fixes to provide a deeper understanding of the underlying chemistry, empowering you to diagnose and solve problems effectively. We will focus on three widely employed synthetic strategies: the Paal-Knorr synthesis, 1,3-dipolar cycloadditions, and reductive aminations of 1,4-dicarbonyl precursors.

Section 1: Low Reaction Yield or Stalled Reactions

Low product yield is one of the most frequent challenges. The root cause can range from suboptimal reaction conditions and reagent instability to competing side reactions. Let's dissect some common scenarios.

Q1: My Paal-Knorr reaction to form a pyrrole (a common subsequent step from a dihydropyrrole intermediate) is sluggish and gives a low yield. What are the primary factors to investigate?

A1: The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, is deceptively simple.[3][4] Low yields often stem from two main issues: inefficient cyclization/dehydration or reactant loss.

Causality and Troubleshooting Steps:

  • Suboptimal pH: The reaction requires a delicate pH balance. It proceeds through the formation of a hemiaminal, which then cyclizes. While weak acids like acetic acid can catalyze the reaction, strong acids (pH < 3) will preferentially catalyze the dehydration of the 1,4-dicarbonyl to form a furan, which is a major competing side reaction.[3]

    • Solution: Avoid strong mineral acids. Use acetic acid as a catalyst or run the reaction under neutral conditions. If using an amine salt (e.g., ammonium chloride), consider buffering the reaction or switching to the free amine.

  • Amine Volatility: If using ammonia or a low-boiling-point primary amine (e.g., methylamine), it can escape from the reaction mixture, especially at elevated temperatures. This stoichiometrically limits the conversion.

    • Solution: Conduct the reaction in a sealed pressure vessel or use a significant excess of the volatile amine to compensate for loss.

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the amine can slow down the initial condensation and subsequent cyclization steps, leading to an incomplete reaction.

    • Solution: Increase the reaction temperature and/or extend the reaction time. Microwave-assisted synthesis can be particularly effective at accelerating these transformations.[5]

Experimental Protocol: Optimizing a Paal-Knorr Reaction
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq).

  • Solvent & Amine: Add a suitable solvent (e.g., ethanol, toluene, or acetic acid). Add the primary amine (1.1 - 1.5 eq). If the amine is volatile, consider using a sealed tube.

  • Catalysis (Optional but Recommended): Add glacial acetic acid (0.1 - 0.2 eq) to catalyze the condensation.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) or use a microwave reactor set to a similar temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting dicarbonyl.

  • Workup: Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by flash column chromatography or distillation.

Q2: My [3+2] cycloaddition using an in situ generated azomethine ylide is failing or providing a very low yield of the desired pyrrolidine. What should I check?

A2: The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile (typically an alkene) is a powerful method for constructing highly substituted pyrrolidines, often with excellent stereocontrol.[1][5][6] However, the success of this reaction hinges on the efficient generation and trapping of the transient azomethine ylide intermediate.

Causality and Troubleshooting Steps:

  • Inefficient Ylide Generation: Azomethine ylides are often generated in situ from precursors like α-amino esters. This step can be the bottleneck.

    • Mechanism: The process often involves forming an imine, followed by deprotonation or reaction with a Lewis acid to generate the 1,3-dipole.

    • Solution: Ensure your base is appropriate for deprotonation or that your Lewis acid catalyst (e.g., Ag₂CO₃, AgOAc, or Iridium complexes) is active and used in the correct loading.[1][7] The choice of solvent can also be critical; screen aprotic solvents like toluene, THF, or DCM.

  • Unreactive Dipolarophile: The reaction works best with electron-deficient alkenes, as this lowers the LUMO energy of the dipolarophile for better orbital overlap with the HOMO of the azomethine ylide.

    • Solution: If your yield is low with an unactivated or electron-rich alkene, consider switching to a dipolarophile bearing an electron-withdrawing group (e.g., acrylate, maleimide, vinyl sulfone).[1]

  • Ylide Dimerization/Decomposition: If the concentration of the ylide is too high or the dipolarophile is not reactive enough, the ylide can react with itself or decompose, leading to complex side products and low yields.

    • Solution: Try adding the ylide precursor slowly (syringe pump addition) to a solution of the dipolarophile. This keeps the instantaneous concentration of the ylide low, favoring the intermolecular cycloaddition over side reactions.

Troubleshooting Flowchart: Low Yield in [3+2] Cycloaddition

G cluster_ylide Ylide Generation Issues cluster_dipolarophile Dipolarophile Issues cluster_conditions Condition Optimization start Low Pyrrolidine Yield check_ylide Verify Azomethine Ylide Generation (e.g., by trapping experiment or LC-MS) start->check_ylide check_dipolarophile Assess Dipolarophile Reactivity check_conditions Review Reaction Conditions conditions_action Action: - Use slow addition of precursor - Adjust concentration - Vary temperature check_conditions->conditions_action ylide_fail Generation Failed ylide_ok Generation Confirmed ylide_ok->check_dipolarophile ylide_ok->check_conditions If dipolarophile is already activated dipolarophile_poor Poorly Activated (Electron-rich/neutral alkene) dipolarophile_action Action: - Switch to electron-deficient alkene (e.g., acrylates, maleimides) dipolarophile_action->check_conditions

Section 2: Unexpected Side Products and Stereochemical Issues

The formation of impurities complicates purification and reduces yield. Understanding the mechanistic origin of these side products is key to suppressing their formation.

Q3: My reaction of a 1,4-dicarbonyl with an amine is producing a furan instead of the desired pyrrolidine/pyrrole. Why is this happening and how can I prevent it?

A3: This is a classic problem in Paal-Knorr type syntheses. The formation of a furan is an acid-catalyzed process that competes directly with the desired amine condensation pathway.

Mechanistic Explanation:

The 1,4-dicarbonyl compound exists in equilibrium with its enol and cyclic hemiacetal forms. In the presence of a strong acid, the hydroxyl groups of the cyclic hemiacetal are readily protonated and eliminated as water in a pinacol-type rearrangement, leading to the stable aromatic furan ring. This pathway is often kinetically faster than the reaction with an amine under strongly acidic conditions.

G DC 1,4-Dicarbonyl Amine + R-NH₂ (Weak Acid / Neutral) DC->Amine Acid + H⁺ (Strong Acid) DC->Acid Hemiaminal Cyclic Hemiaminal Intermediate Amine->Hemiaminal Desired Pathway (Condensation) Furan Furan Product Acid->Furan Favored Pathway (Dehydration) Pyrrolidine Pyrrolidine/Pyrrole Product Hemiaminal->Pyrrolidine Desired Pathway (Condensation)

Preventative Measures:

  • Strict pH Control: As mentioned in Q1, maintain neutral or weakly acidic conditions. Use of acetic acid is often sufficient.[3]

  • Reagent Order: Add the amine to the dicarbonyl compound before introducing any acid catalyst. This allows the initial, reversible formation of the hemiaminal to occur, biasing the equilibrium toward the desired pathway.

  • Solvent Choice: Protic solvents like ethanol can stabilize the hemiaminal intermediate through hydrogen bonding, potentially favoring the pyrrolidine route.

Q4: My asymmetric [3+2] cycloaddition is giving poor diastereoselectivity or a low enantiomeric excess (ee). How can I improve the stereochemical outcome?

A4: Achieving high stereoselectivity in these reactions is a significant challenge and depends on a subtle interplay of factors that control the transition state geometry.[7][8]

Controlling Factors and Solutions:

  • Catalyst/Ligand System: In catalytic asymmetric variants, the chiral ligand bound to the metal center (e.g., Ag(I), Cu(I), Ir(I)) is paramount.[1][7] It creates a chiral environment that forces the dipole and dipolarophile to approach each other from a specific orientation.

    • Solution: Screen a panel of chiral ligands. Small changes to the ligand's steric or electronic properties can have a profound impact on selectivity.

  • Ylide Geometry: Azomethine ylides can exist in different geometries ('W', 'S', or 'U' shaped). The relative stability of these conformers and their respective transition state energies for cycloaddition determine the final stereochemistry.

    • Solution: The substituents on the ylide precursor heavily influence this geometry. Modifying these groups can favor one geometry over another. Computational studies (DFT) can be invaluable for understanding these preferences and designing better substrates.[1]

  • Temperature: Lowering the reaction temperature can enhance selectivity. This increases the energy difference (ΔΔG‡) between the competing diastereomeric transition states, amplifying the preference for the lower-energy pathway.

    • Solution: Run the reaction at 0 °C, -20 °C, or even -78 °C, and monitor the reaction time, as it will be significantly longer.

Table 1: General Parameters for Optimizing Stereoselectivity

ParameterActionRationale
Catalyst/Ligand Screen different chiral ligands (e.g., BOX, PyBOX, phosphines).The ligand creates the chiral pocket and dictates the facial selectivity of the approach.
Temperature Decrease from room temp. to 0 °C or lower.Magnifies small energy differences between diastereomeric transition states.
Solvent Screen solvents of varying polarity and coordinating ability.Solvent can influence the geometry of the metallo-dipole complex and transition state.
Substrate Modify steric bulk of substituents on ylide or dipolarophile.Steric interactions in the transition state are a primary driver of diastereoselectivity.

Section 3: Purification and Characterization

Even successful reactions can be undermined by difficult purifications. Pyrrolidines present unique challenges due to their basicity and polarity.

Q5: I am struggling to purify my substituted pyrrolidine product. It streaks on silica gel, and I get poor separation. What techniques can I use?

A5: The basic nitrogen atom in the pyrrolidine ring is the primary culprit for poor chromatographic behavior on standard silica gel. It interacts strongly with the acidic silanol groups, leading to tailing, streaking, and sometimes irreversible adsorption.

Purification Strategies:

  • Neutralized Silica Gel:

    • Protocol: Prepare a slurry of silica gel in your desired eluent (e.g., hexanes/ethyl acetate). Add 1-2% triethylamine (Et₃N) or ammonia (in methanol) to the slurry. Swirl for a few minutes before packing the column. Run the column with an eluent containing 0.5-1% of the same base.

    • Causality: The added base deprotonates the acidic silanol groups on the silica surface, preventing the basic pyrrolidine product from binding ionically.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use a Brockmann activity grade appropriate for your compound's polarity.

    • Reverse-Phase Chromatography (C18): For highly polar pyrrolidines, reverse-phase chromatography using water/acetonitrile or water/methanol gradients (often with 0.1% TFA or formic acid to protonate the amine) can provide excellent separation. The product is then recovered as a salt.

  • Acid/Base Extraction: Before chromatography, an acid/base workup can remove many impurities.

    • Protocol: Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., DCM, ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrrolidine will move to the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the free-base pyrrolidine back into an organic solvent. Dry and concentrate to obtain a pre-purified product.

  • Distillation or Crystallization: For non-volatile, crystalline products, these classical techniques can be highly effective and scalable. Industrial purification often relies on distillation.[9][10]

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. [Link]

  • Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis. ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Royal Society of Chemistry. [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. [Link]

  • Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Royal Society of Chemistry. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Synthesis of pyrrolidine - Google Patents.
  • Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-Portal.org. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health (NIH). [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Institutes of Health (NIH). [Link]

  • Total Synthesis Without Protecting Groups: Pyrrolidines and Cyclic Carbamates. ResearchGate. [Link]

  • Dewatering and purification of crude pyrrolidine - Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimization of Chromatographic Separation for 2-Butyl-5-Heptylpyrrolidine Isomers

Executive Summary & Isomer Landscape Context: 2-butyl-5-heptylpyrrolidine belongs to the class of 2,5-dialkylpyrrolidines, structurally analogous to Solenopsin alkaloids found in fire ant venom (Solenopsis spp.) [1]. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Isomer Landscape

Context: 2-butyl-5-heptylpyrrolidine belongs to the class of 2,5-dialkylpyrrolidines, structurally analogous to Solenopsin alkaloids found in fire ant venom (Solenopsis spp.) [1]. Unlike simple amines, these molecules present a dual challenge: complex stereochemistry (2 chiral centers) and poor UV detectability (lack of conjugated


-systems).

Before initiating any separation, you must understand the stereochemical landscape. Because the substituents at C2 (butyl) and C5 (heptyl) are different, there are four distinct stereoisomers (two diastereomeric pairs, each consisting of two enantiomers).

Visualizing the Challenge

IsomerLandscape Root 2-butyl-5-heptylpyrrolidine (2 Chiral Centers) Diast Diastereomers (Separable on Achiral Phases) Root->Diast Cis Cis-Isomers (Relative Config: 2,5-cis) Diast->Cis  Physical  Properties Trans Trans-Isomers (Relative Config: 2,5-trans) Diast->Trans E1 Enantiomer Pair A (2R,5S) & (2S,5R) Cis->E1  Chiral  Selector E2 Enantiomer Pair B (2R,5R) & (2S,5S) Trans->E2  Chiral  Selector

Figure 1: Stereochemical hierarchy. Standard C18 or Silica columns will only separate the Cis group from the Trans group. Chiral Stationary Phases (CSPs) are required to resolve the green nodes (enantiomers).

Troubleshooting & Optimization (Q&A)

Q1: "I am injecting high concentrations, but I see no peaks or very weak signals on my HPLC-UV. What is happening?"

The Issue: The pyrrolidine ring and alkyl chains lack a chromophore. They do not absorb UV light significantly above 200 nm. Using low wavelengths (200-210 nm) introduces high noise from mobile phase absorption (especially if using MeOH or THF).

The Solution: You have three viable paths.

  • Universal Detection (Recommended): Switch to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These rely on non-volatile mass, not optical properties.

  • Mass Spectrometry: Use LC-MS (ESI+). Pyrrolidines ionize readily (

    
    ) due to the basic secondary amine [2].
    
  • Derivatization: If UV is your only option, you must attach a chromophore.

Protocol: Pre-column Derivatization with FMOC-Cl This reaction targets the secondary amine, adding a fluorenyl group for high UV/Fluorescence sensitivity.

StepAction
1 Dissolve 1 mg sample in 1 mL Borate Buffer (pH 8.5).
2 Add 1 mL of FMOC-Cl (9-fluorenylmethyl chloroformate) solution (5 mM in Acetonitrile).
3 Vortex and incubate at 40°C for 20 minutes .
4 Quench excess reagent with 100 µL Adamantanamine or Glycine.
5 Inject onto HPLC (Target UV: 265 nm).
Q2: "My peaks are tailing severely (Shark Fin shape). How do I fix this symmetry?"

The Mechanism: Secondary amines interact strongly with residual silanols (Si-OH) on the silica support of HPLC columns. At neutral pH, these silanols are ionized (Si-O⁻), acting as cation-exchange sites that retain the protonated pyrrolidine nitrogen, causing tailing.

The Fix: You must suppress this interaction using one of these "Silanol Blocking" strategies:

  • High pH Strategy (Best for C18): Use a hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) that survives pH 10-11. At pH > 10, the pyrrolidine is deprotonated (neutral) and won't interact with silanols.

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.

  • Chaotropic Salt Strategy (Low pH): If using standard silica, add 0.1% Trifluoroacetic acid (TFA) or Perchlorate salts. The bulky anions form ion pairs with the amine, masking it.

  • Sacrificial Base: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. These bases compete for the silanol sites, saturating them so your analyte passes through.

Q3: "I need to separate all 4 isomers. Should I use GC or HPLC?"

Triage Decision:

  • Use GC-MS if you are performing qualitative analysis or checking synthetic ratios. Dialkylpyrrolidines are volatile enough for GC.

    • Achiral GC (DB-5/RTX-5): Will separate cis from trans diastereomers (2 peaks) [3].

    • Chiral GC (Cyclodextrin phases): Can separate enantiomers, but method development is slower than HPLC.

  • Use Chiral HPLC/SFC if you need purification or have thermally unstable derivatives.

Recommended Chiral HPLC Screening Strategy: Polysaccharide-based columns are the industry standard for this class.

Column TypeSelectorModeRecommendation
IG / IA Amylose tris(3,5-dimethylphenylcarbamate)ImmobilizedFirst Choice. Robust, allows DCM/THF which aids solubility.
IC Cellulose tris(3,5-dichlorophenylcarbamate)ImmobilizedSecond Choice. Orthogonal selectivity to IA.
AD-H Amylose tris(3,5-dimethylphenylcarbamate)CoatedClassic phase, but restricted solvent compatibility.

Critical Optimization Parameter: For chiral separation of amines, you MUST add a basic modifier (0.1% DEA or 0.1% Isopropylamine) to the mobile phase (Hexane/IPA mixtures) to ensure peak sharpness.

Workflow Visualization

Method Development Decision Tree

MethodDev Start Sample: 2-butyl-5-heptylpyrrolidine Goal Goal? Start->Goal Qual Qualitative / Ratio Check Goal->Qual Ratio Check Prep Isolation / Purification Goal->Prep Isolate Isomers GC GC-MS / GC-FID (Col: RTX-5 Amine) Qual->GC Volatile HPLC HPLC / SFC Prep->HPLC Detect Detection Issue? HPLC->Detect Deriv Derivatization (FMOC/CBZ) Detect->Deriv UV Only ELSD Use ELSD/CAD/MS Detect->ELSD Universal Det. Chiral Chiral Column Screening (IA, IC, IG) + 0.1% DEA Deriv->Chiral ELSD->Chiral

Figure 2: Strategic workflow for selecting the correct chromatographic modality based on laboratory constraints and goals.

References

  • Chen, L., et al. (2025). "Re-investigation of venom chemistry of Solenopsis fire ants. II. Identification of novel alkaloids in S. invicta." ResearchGate.[1][2]

  • Crews, P., et al. (2010).[3] "HPLC-MS detection of pyrrolizidine alkaloids." NIH / PMC.

  • Sojak, L., et al. (2000). "Separation and Identification of Isomeric Hydrocarbons by Capillary Gas Chromatography." VURUP.

  • Sasaki, N., et al. (2023).[4] "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines." ACS Publications.

  • RSC Publishing. (2002). "Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands." Journal of the Chemical Society.

Sources

Optimization

Artifacts and interferences in mass spectrometry analysis of pyrrolidines

Welcome to the technical support center for the mass spectrometry analysis of pyrrolidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of pyrrolidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and interferences encountered during their experiments. As Senior Application Scientists, we provide in-depth explanations and field-proven solutions to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My pyrrolidine-containing analyte produces a single, dominant, and uninformative fragment ion in my MS/MS spectrum.

Question: Why does my tandem mass spectrum for a pyrrolidine-containing molecule show almost exclusively one fragment ion, corresponding to the protonated pyrrolidine ring, with very little other structural information?

Answer:

This is a common challenge in the mass spectrometry analysis of molecules containing basic moieties like a pyrrolidine ring. The nitrogen atom in the pyrrolidine ring is highly basic and readily accepts a proton during electrospray ionization (ESI). During collision-induced dissociation (CID) in the mass spectrometer, the charge is retained on the highly stable pyrrolidine fragment, which then dominates the MS/MS spectrum.[1][2] This phenomenon, known as "charge sequestration," leads to a loss of structurally informative fragment ions from the rest of the molecule, hindering detailed structural elucidation.[1][2]

Troubleshooting Protocol: Leveraging In-Source Fragmentation

A powerful strategy to overcome this is to intentionally induce in-source fragmentation (ISF) to promote the neutral loss of the pyrrolidine moiety before the precursor ion selection for MS/MS.[1][2] This allows the charge to be retained on the core molecule, which can then be fragmented to yield a rich and informative tandem mass spectrum.

Step-by-Step Guide:

  • Initial Analysis: First, confirm the issue by acquiring a standard MS/MS spectrum with typical source and collision energy settings. Observe if the spectrum is dominated by the pyrrolidine fragment ion.

  • Optimize In-Source Fragmentation:

    • Increase Cone/Nozzle/Orifice Voltage: Gradually increase the voltage of the first orifice in your mass spectrometer's source (the terminology varies by manufacturer). This will increase the energy of the ions as they enter the mass spectrometer, promoting fragmentation in the source region.

    • Monitor the Precursor Ion: As you increase the source voltage, monitor the full scan mass spectrum. You should observe a decrease in the intensity of your original protonated molecule and the appearance of a new ion corresponding to the neutral loss of the pyrrolidine group.

    • Find the Sweet Spot: The goal is to find a voltage that maximizes the intensity of the core fragment ion without causing excessive fragmentation of the entire molecule.

  • Perform MS/MS on the In-Source Fragment:

    • Set your mass spectrometer to isolate the m/z of the in-source generated core fragment ion.

    • Perform MS/MS on this new precursor. The resulting spectrum should provide more extensive fragmentation and structural coverage of the core molecule.[1][2]

Issue 2: Poor quantitative reproducibility and signal suppression for my pyrrolidine analyte.

Question: I am observing significant variability in the signal intensity of my pyrrolidine-containing analyte between samples, and the overall signal seems lower than expected. What could be the cause?

Answer:

This issue is very likely due to matrix effects , a phenomenon where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source.[3][4][5] This can lead to either ion suppression (most common) or ion enhancement, both of which severely compromise the accuracy and reproducibility of quantitative analyses.[4][5] Pyrrolidines, being basic compounds, are particularly susceptible to these effects, as many endogenous matrix components can compete for ionization in the positive ion mode.[6]

Troubleshooting Workflow for Matrix Effects

A systematic approach is required to identify and mitigate matrix effects.

Step-by-Step Guide:

  • Assess the Presence of Matrix Effects:

    • Post-Column Infusion: Infuse a constant flow of your analyte solution into the LC eluent stream after the analytical column. Analyze a blank matrix extract. A dip in the analyte's signal intensity at the retention time of your analyte in a real sample indicates ion suppression.

    • Matrix Factor Calculation: Compare the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent standard at the same concentration. A ratio significantly different from 1 indicates a matrix effect.

  • Mitigation Strategies:

    • Improve Chromatographic Separation:

      • Optimize the Gradient: Modify your LC gradient to better separate your analyte from co-eluting matrix components.

      • Change Column Chemistry: Consider a column with a different stationary phase (e.g., HILIC for polar pyrrolidines) to alter selectivity.

    • Enhance Sample Preparation:

      • Solid-Phase Extraction (SPE): Develop a robust SPE protocol to selectively isolate your analyte and remove interfering matrix components. Mixed-mode SPE cartridges can be particularly effective for basic compounds.[7]

      • Liquid-Liquid Extraction (LLE): Optimize LLE conditions (pH, solvent) to improve the cleanup of your sample.

    • Use an Internal Standard:

      • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.

Matrix_Effect_Troubleshooting

Issue 3: My mass spectrum shows unexpected ions, including [M+23]⁺ and [M+39]⁺.

Question: In addition to my expected protonated molecule [M+H]⁺, I am observing significant peaks at m/z values corresponding to [M+Na]⁺ and [M+K]⁺. Why is this happening and how can I prevent it?

Answer:

The presence of sodium ([M+23]⁺) and potassium ([M+39]⁺) adducts is a common artifact in ESI-MS.[8] These adducts form when your analyte associates with alkali metal ions, which are ubiquitous in laboratory glassware, solvents, and reagents.[9] While sometimes useful for confirming molecular weight, these adducts can be problematic for quantitative analysis as they distribute the ion signal across multiple species, reducing the intensity of the desired [M+H]⁺ ion and complicating the interpretation of MS/MS spectra.[10]

Protocol for Minimizing Metal Adduct Formation

Step-by-Step Guide:

  • Source Contamination Check:

    • Use High-Purity Solvents and Reagents: Ensure you are using LC-MS grade solvents and high-purity additives (e.g., formic acid, ammonium acetate).

    • Proper Glassware Handling: Use plastic volumetric ware whenever possible. If using glassware, rinse thoroughly with high-purity water and solvent before use. Avoid using detergents that may contain sodium salts.

  • Mobile Phase Modification:

    • Add Ammonium Acetate or Formate: The addition of a small amount (e.g., 5-10 mM) of ammonium acetate or ammonium formate to your mobile phase can help suppress metal adduct formation. The ammonium ions ([NH₄]⁺) will compete with the metal ions for association with the analyte and are more likely to dissociate in the gas phase, favoring the formation of the [M+H]⁺ ion.

    • Slight Acidification: Ensure your mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation over metal adduction.

  • Instrument Cleaning:

    • If adduct formation is persistent and severe, it may indicate contamination of the LC system or the mass spectrometer's ion source. Follow the manufacturer's instructions for cleaning the ion transfer optics.

Common AdductAdduct IonNominal Mass Shift
Sodium[M+Na]⁺+23
Potassium[M+K]⁺+39
Ammonium[M+NH₄]⁺+18
Issue 4: I am observing an ion at approximately double the mass of my analyte, [2M+H]⁺.

Question: My mass spectrum shows a prominent ion with an m/z that corresponds to a dimer of my pyrrolidine-containing analyte. Is this a real component of my sample?

Answer:

The observation of a [2M+H]⁺ ion is often an artifact of the electrospray ionization process, especially with molecules that can form strong intermolecular interactions like hydrogen bonds.[11] These non-covalent dimers are formed in the ESI droplet and can be stable enough to be detected in the gas phase.[11] While they can sometimes provide structural information, they are typically considered artifacts that can complicate quantification and spectral interpretation. The stability of these dimers can be instrument-dependent.[11]

Troubleshooting Protocol for Dimer Formation

Step-by-Step Guide:

  • Confirm it's a Dimer:

    • Isotopic Pattern: Check if the isotopic pattern of the [2M+H]⁺ ion is consistent with a molecule containing twice the number of atoms as your analyte.

    • MS/MS Fragmentation: Fragment the [2M+H]⁺ ion. A common fragmentation pathway is the dissociation back to the [M+H]⁺ monomer.

  • Mitigation Strategies:

    • Reduce Analyte Concentration: High concentrations of the analyte in the ESI source can promote dimer formation. Dilute your sample and re-inject.

    • Optimize Source Conditions:

      • Increase Source Temperature: Higher temperatures can provide more energy to break up non-covalent interactions in the ESI droplets.

      • Adjust Cone/Nozzle/Orifice Voltage: Similar to inducing in-source fragmentation, increasing the source voltage can sometimes help to dissociate dimers.

    • Modify Mobile Phase:

      • Increase Organic Content: A higher percentage of organic solvent can sometimes disrupt the hydrogen bonding that leads to dimer formation.

      • Change pH: Adjusting the pH of the mobile phase may alter the charge state of your analyte and reduce its propensity to form dimers.

Issue 5: I see unexpected peaks that could be oxidation or reduction products of my analyte.

Question: My mass spectrum contains peaks that correspond to my analyte plus or minus a few mass units, which could be due to oxidation ([M-H+O]⁺) or reduction ([M+2H]⁺). Are these real metabolites or artifacts?

Answer:

While these could be true metabolites, they can also be artifacts generated by electrochemical reactions within the ESI source.[12] The ESI process involves applying a high voltage to a liquid, which can create an electrochemical cell where oxidation can occur at the ESI needle (anode in positive ion mode) and reduction can occur at the counter electrode.[12][13] Pyrrolidine moieties, like other amines, can be susceptible to oxidation.

Protocol for Investigating Electrochemical Artifacts

Electrochemical_Artifact_Workflow

Step-by-Step Guide:

  • Vary the ESI Voltage: The extent of electrochemical reactions is often dependent on the applied voltage. Systematically lower the ESI voltage and observe the relative intensity of the suspected artifact peak to your analyte peak. If the relative intensity of the artifact decreases at lower voltages, it is likely an electrochemically generated species.

  • Inspect the ESI Needle: A worn or corroded ESI needle can promote electrochemical reactions. Inspect the needle for any signs of discoloration or pitting and replace it if necessary.

  • Modify Mobile Phase Composition:

    • Add Antioxidants: For suspected oxidation, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample or mobile phase can sometimes suppress these reactions.

    • Degas Solvents: Thoroughly degassing your mobile phases can remove dissolved oxygen, a key reactant in many oxidation processes.

  • Use a Different Ionization Source: If available, try analyzing your sample using Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less prone to the electrochemical reactions that can occur in ESI.

References
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Artifacts and pitfalls in MR spectroscopy. ResearchGate. Available at: [Link]

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. Available at: [Link]

  • Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. National Institutes of Health (NIH). Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. Available at: [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc.. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Available at: [Link]

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. National Institutes of Health (NIH). Available at: [Link]

  • Electrochemical Processes in Electrospray Ionization Mass Spectrometry. ResearchGate. Available at: [Link]

  • High-performance liquid chromatography electrospray ionization tandem mass spectrometry for the detection and quantitation of pyrrolizidine alkaloid-derived DNA adducts in vitro and in vivo. PubMed. Available at: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate. Available at: [Link]

  • A non-covalent dimer formed in electrospray ionisation mass spectrometry behaving as a precursor for fragmentations. PubMed. Available at: [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Royal Society of Chemistry. Available at: [Link]

  • Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. ResearchGate. Available at: [Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Chromatography Online. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. Available at: [Link]

  • Dimer in ESI/MS. Chromatography Forum. Available at: [Link]

  • Ion suppression correction and normalization for non-targeted metabolomics. National Institutes of Health (NIH). Available at: [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]

  • How to avoid interfering electrochemical reactions in ESI-MS analysis. PubMed. Available at: [Link]

Sources

Troubleshooting

Refinement of experimental conditions for sigma receptor binding assays

Topic: Refinement of Experimental Conditions for Sigma Receptor Binding Assays Audience: Researchers, Senior Scientists, and Drug Discovery Leads Format: Technical Troubleshooting & Optimization Guide Introduction: The P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refinement of Experimental Conditions for Sigma Receptor Binding Assays Audience: Researchers, Senior Scientists, and Drug Discovery Leads Format: Technical Troubleshooting & Optimization Guide

Introduction: The Precision Imperative in Sigma Receptor Pharmacology

Sigma receptors (


R) represent a unique class of ligand-regulated chaperones located primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). The pharmacological distinction between Sigma-1 (

R)
and Sigma-2 (

R/TMEM97)
is critical, yet historical protocols often suffer from cross-reactivity and suboptimal equilibrium conditions.

This guide addresses the most frequent technical failures in


R radioligand binding assays. It moves beyond standard "cookbook" protocols to explain the physicochemical drivers of assay success—specifically addressing the "masking trap" in 

R assays and the slow kinetics of

R.

Section 1: Ligand Selection & The "Masking Paradox"

Q: I am setting up a Sigma-2 ( R) assay using [³H]DTG. Why are my values inconsistent despite using (+)-pentazocine to mask R?

A: You are likely encountering the "Masking Paradox." The historical "gold standard" protocol relies on [³H]DTG (a non-selective sigma ligand) combined with (+)-pentazocine (a


R-selective agonist) to "mask" 

sites, theoretically leaving only

sites available for [³H]DTG binding.

However, recent kinetic studies have invalidated this approach for high-precision work. The issue is bidirectional competition:

  • Unmasking: [³H]DTG has sufficient affinity for

    
    R (
    
    
    
    nM) to displace the (+)-pentazocine mask, especially if the mask concentration is too low (<100 nM). This leads to an overestimation of
    
    
    R density because you are counting "leaked"
    
    
    R binding.
  • Cross-Competition: High concentrations of (+)-pentazocine (often pushed to 1

    
    M to prevent unmasking) can competitively inhibit [³H]DTG binding at 
    
    
    
    R sites (
    
    
    nM), leading to an underestimation of
    
    
    R
    
    
    .

Recommendation:

  • Gold Standard: Switch to a

    
    R-selective radioligand like [¹²⁵I]RHM-4 .[1][2][3] It has high affinity (
    
    
    
    nM) and >3000-fold selectivity for
    
    
    R over
    
    
    R, eliminating the need for masking.
  • If you must use [³H]DTG: You must validate the mask concentration. Perform a "mask titration" curve to find the window where

    
    R is blocked but 
    
    
    
    R is unaffected. Do not assume 100 nM is safe.
Q: What is the optimal radioligand for Sigma-1 ( R) saturation binding?

A: -pentazocine is the ligand of choice. Unlike DTG, -pentazocine is highly selective for


R (

nM). It binds to a single homogeneous population of sites in rat brain and liver.

Critical Technical Note: Avoid using Haloperidol to define Non-Specific Binding (NSB) if you are characterizing novel


R-selective compounds. Haloperidol binds both subtypes with high affinity. Use 10 

M unlabeled (+)-pentazocine
to define NSB for

R assays to ensure you are only subtracting

R-specific background.

Section 2: Buffer Chemistry & Incubation Kinetics

Q: My total binding is low. Should I switch from Tris-HCl to a Phosphate buffer?

A: No. Stick to Tris-HCl but optimize the pH. Phosphate ions can inhibit ligand binding to sigma receptors. The standard buffer is 50 mM Tris-HCl . However, the critical variable is pH , which is temperature-dependent.

  • The pH Shift: Tris buffers exhibit a significant

    
     of approx -0.03. A buffer pH'd to 7.4 at room temperature (25°C) will drop to ~7.1 at 37°C.
    
  • Optimization:

    
    R binding is often optimal at pH 8.0 . If you incubate at 37°C, prepare your Tris buffer to be pH 8.0 at 37°C  (which means pH ~8.4 at room temperature).
    
Q: How long should I incubate my plates? Is 60 minutes sufficient?

A: Likely not.


R ligands exhibit slow association kinetics. 
Many researchers underestimate the time to equilibrium (

).
  • At 37°C: Equilibrium for -pentazocine typically requires 120 to 180 minutes .

  • At Room Temperature: Equilibrium can take >4 hours .

Troubleshooting Step: Run a kinetic association experiment (


) first. Measure specific binding at 15, 30, 60, 120, and 240 minutes. If the binding curve has not plateaued by 60 minutes, your 

calculations will be invalid (appearing lower affinity than reality).

Section 3: Filtration & Nonspecific Binding (NSB)

Q: I am seeing high background counts on my GF/B filters. How do I fix this?

A: Pre-soak filters in Polyethyleneimine (PEI). Sigma ligands are often hydrophobic and cationic (positively charged nitrogens). They stick avidly to the negatively charged glass fibers of GF/B or GF/C filters.

Protocol Refinement:

  • Soak Solution: 0.5% (v/v) PEI in distilled water.

  • Soak Time: Minimum 1 hour at 4°C.

  • Wash Buffer: Use ice-cold 10 mM Tris-HCl (lower ionic strength than binding buffer helps reduce salt deposits on filters).

  • Technique: Rapid filtration (<10 seconds) is crucial. Sigma ligands have fast dissociation rates (

    
    ) once the equilibrium is disturbed. Slow washing will wash off specific binding.
    

Visualizing the Experimental Logic

Diagram 1: The Sigma Receptor Assay Decision Matrix

A logical workflow for selecting the correct assay conditions based on your target.

SigmaAssayWorkflow Start Start: Define Target Receptor Target Target Selection Start->Target S1R Sigma-1 Receptor (σ1R) Target->S1R S2R Sigma-2 Receptor (σ2R/TMEM97) Target->S2R Ligand1 Ligand: [3H](+)-Pentazocine S1R->Ligand1 Choice Ligand Availability? S2R->Choice NSB1 NSB: 10 µM (+)-Pentazocine Ligand1->NSB1 Cond1 Conditions: 50mM Tris (pH 8.0 @ 37°C) Incubation: 120-180 min NSB1->Cond1 Process Filtration: GF/B Filters + 0.5% PEI Cond1->Process Ideal Ideal: [125I]RHM-4 Choice->Ideal Selective Legacy Legacy: [3H]DTG Choice->Legacy Non-Selective Ideal->Process Masking REQUIRED: Masking Agent (+)-Pentazocine (Titration Needed) Legacy->Masking Risk RISK: Displacement Error (The Masking Paradox) Masking->Risk Risk->Process

Figure 1: Decision matrix for selecting radioligands and defining assay conditions. Note the critical divergence for Sigma-2 receptors where legacy protocols introduce significant error risks.

Diagram 2: The Masking Paradox Mechanism

Visualizing why [³H]DTG + (+)-Pentazocine is a flawed system for Sigma-2 quantification.

MaskingParadox cluster_0 Intended Mechanism cluster_1 Actual Mechanism (Error Source) S1_Ideal σ1 Receptor (Blocked by Pentazocine) S2_Ideal σ2 Receptor (Bound by [3H]DTG) S1_Real σ1 Receptor ([3H]DTG Displaces Mask!) S2_Real σ2 Receptor (Pentazocine Competes!) DTG [3H]DTG DTG->S2_Ideal Specific Binding DTG->S1_Real Unmasking (Overestimation of Bmax) Pent (+)-Pentazocine (Mask) Pent->S1_Ideal High Affinity Pent->S2_Real Inhibition (Underestimation of Bmax)

Figure 2: The "Masking Paradox." In the actual mechanism (red box), the radioligand and the mask cross-react with the unintended targets, leading to compound errors in


 and 

determination.

Summary of Optimized Parameters

ParameterSigma-1 Receptor (

R)
Sigma-2 Receptor (

R)
Radioligand -pentazocine (2-10 nM)[¹²⁵I]RHM-4 (Preferred) or [³H]DTG
Masking Agent None requiredRequired only for [³H]DTG: (+)-pentazocine (Caution advised)
Nonspecific Binding 10

M (+)-pentazocine
10

M DTG or Haloperidol
Buffer 50 mM Tris-HCl, pH 8.0 50 mM Tris-HCl, pH 7.4
Temperature 37°C (Critical for kinetics)Room Temp or 37°C
Equilibrium Time 120 - 180 min 90 - 120 min
Filter Pre-treatment 0.5% PEI (min 1 hr)0.5% PEI (min 1 hr)

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[4] Current Protocols in Pharmacology, 71, 1.34.1–1.34.[4]21. Link

  • Alon, A., et al. (2017). Sigma-2 receptor is a transmembrane protein 97 (TMEM97).[1][2][3] Proceedings of the National Academy of Sciences, 114(7), E1380-E1389. Link

  • Zeng, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 309.[5] Link

  • Xu, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 16053. Link

Sources

Optimization

Addressing non-specific binding of 2-butyl-5-heptylpyrrolidine in cellular assays

Subject: Optimization Guide for 2-butyl-5-heptylpyrrolidine (Solenopsin Analog) Ticket ID: #BHP-NSB-001 Status: Resolved / Knowledge Base Article[1] Executive Summary: Know Your Molecule You are likely encountering incon...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization Guide for 2-butyl-5-heptylpyrrolidine (Solenopsin Analog) Ticket ID: #BHP-NSB-001 Status: Resolved / Knowledge Base Article[1]

Executive Summary: Know Your Molecule

You are likely encountering inconsistent IC50 values, "disappearing" compound phenomena, or unexpectedly high cellular accumulation with low functional potency. These issues are not user errors but are intrinsic to the physicochemical nature of 2-butyl-5-heptylpyrrolidine .

As a dialkyl-pyrrolidine, this molecule is a classic Cationic Amphiphilic Drug (CAD) . It possesses two distinct properties that drive non-specific binding (NSB):

  • High Lipophilicity (LogP > 4.5): The butyl and heptyl chains drive rapid adsorption to plastics and lipid bilayers.

  • Basic pKa (~9.5): The pyrrolidine nitrogen is protonated at physiological pH, driving it into acidic cellular compartments (lysosomes) via ion trapping.

This guide provides the protocols to distinguish between true target engagement and artifactual binding.

Module 1: The "Disappearing Compound" (Plasticware Adsorption)

User Question: "I prepared a 10 µM stock in media, but by the time I treated the cells, the mass spec showed only 2 µM. Where did it go?"

Technical Diagnosis: Your compound is adhering to the hydrophobic surfaces of your pipette tips, reservoirs, and well plates. Standard polystyrene (PS) and polypropylene (PP) are hydrophobic. When a lipophilic amine is dissolved in a serum-free aqueous buffer, the thermodynamic drive to leave the water phase and coat the plastic is immense.

Troubleshooting Protocol:

VariableStandard Practice (Avoid)Optimized Protocol (Recommended)
Labware Standard Polystyrene/PolypropyleneLow-Binding (Silanized) or Glass
Pipetting Single dispensePre-saturation: Aspirate and dispense the solution 3x to coat the tip interior before the final transfer.[1]
Diluent Serum-Free Media / PBSCarrier-Loaded Buffer: Add 0.1% Fatty Acid-Free BSA to all intermediate dilution steps.[1]
Serial Dilution Horizontal (across plate)Vertical (in glass tubes): Perform dilutions in glass vials, then transfer to the plate.[1]

Validation Experiment: To confirm adsorption loss, perform a "Step-Down" recovery test using LC-MS/MS:

  • Prepare 1 µM solution in glass.

  • Transfer to a standard plastic 96-well plate.

  • Incubate for 0, 30, and 60 minutes.

  • Result: If concentration drops by >20% at 30 mins, plasticware adsorption is the culprit.

Module 2: The "False Potency" (Lysosomal Sequestration)

User Question: "My compound accumulates in cells at massive levels (high Vd), but I see low efficacy on the cytosolic target. Why?"

Technical Diagnosis: This is Lysosomotropism (Ion Trapping).[2] 2-butyl-5-heptylpyrrolidine enters the cell as a neutral molecule.[1] It diffuses into lysosomes (pH ~4.5-5.0).[1] Inside, the acidic environment protonates the pyrrolidine nitrogen. The now-charged cation cannot diffuse back out across the hydrophobic lysosomal membrane. It becomes trapped, reaching concentrations 100-1000x higher than in the cytosol, effectively "starving" your actual target.

Visualizing the Mechanism:

IonTrapping cluster_ext Extracellular (pH 7.4) cluster_cyto Cytosol (pH 7.2) cluster_lyso Lysosome (pH 4.5) Drug_Ext Drug (Neutral) Drug_Cyto Drug (Neutral) Drug_Ext->Drug_Cyto Passive Diffusion Target Target Engagement Drug_Cyto->Target Available Fraction Drug_Lyso Drug-H+ (Trapped) Drug_Cyto->Drug_Lyso Enters & Protonates Drug_Lyso->Drug_Cyto Cannot Exit (Charged)

Figure 1: Mechanism of Lysosomotropism. The drug (neutral) freely enters the lysosome but becomes protonated (charged) in the acidic environment, preventing efflux and reducing cytosolic availability.

The "Ammonium Chloride" Validation Step: To prove this is happening, you must collapse the pH gradient.

  • Control: Run your standard dose-response curve.

  • Test: Pre-treat cells with 10 mM NH₄Cl (Ammonium Chloride) or 100 nM Bafilomycin A1 for 30 minutes.

    • Mechanism:[1][3] These agents neutralize lysosomal pH.

  • Outcome:

    • If your assay potency (efficacy) increases (left-shift in IC50) with NH₄Cl, your drug was being trapped in lysosomes.

    • If potency decreases , the drug may have been acting on the lysosome itself.

Module 3: The "Serum Shift" (Protein Binding)

User Question: "My IC50 is 50 nM in buffer but 2 µM in whole media. Which is real?"

Technical Diagnosis: Both are "real," but they measure different things. Lipophilic amines bind heavily to Albumin (BSA/HSA) and Alpha-1-acid glycoprotein (AAG).[1]

  • Buffer IC50: Measures intrinsic potency but ignores physiological sinks.

  • Media IC50: Measures the total concentration required to achieve the necessary free concentration (fu).

Correction Strategy: Do not remove serum to "improve" potency; this increases plastic adsorption (see Module 1) and creates non-physiological conditions. Instead, calculate the Free Fraction (fu) .

Recommended Assay Setup: Use a Serum Shift Assay to determine the correction factor:

  • Perform dose-response in 0% Serum (use Low-Binding plates!).

  • Perform dose-response in 10% FBS .

  • Calculate the Shift:

    
    .
    
  • If Ratio > 10, you have significant protein binding. Report data as "Free Drug Concentration" rather than "Total Added Concentration."

Summary: The "Gold Standard" Preparation Protocol

To minimize NSB and ensure reproducibility with 2-butyl-5-heptylpyrrolidine, follow this strict workflow:

  • Stock Prep: Dissolve powder in 100% DMSO to 10 mM. Store in glass vials.

  • Intermediate Dilution: Do not dilute directly into PBS. Dilute DMSO stock into media containing 0.1% BSA (or 10% serum) using glass tubes.

    • Why? The protein acts as a "chaperone," keeping the lipophilic drug in solution rather than on the plastic walls.

  • Cell Dosing: Transfer from the protein-containing intermediate directly to the cells.

  • Verification: If studying intracellular targets, perform the NH₄Cl control (Module 2) to ensure the drug isn't sequestered in lysosomes.

References
  • Fukazawa, T., et al. (2010). "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[4][5] Journal of Pharmacological and Toxicological Methods. Verified Source:

  • Hallifax, D., & Houston, J. B. (2012). "Lysosomal trapping of cationic amphiphilic drugs: mechanism and implications for sequestration and phospholipidosis." Drug Metabolism and Disposition. Verified Source:

  • Kazmi, F., et al. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes."[2] Drug Metabolism and Disposition. Verified Source:

  • Arbiser, J. L., et al. (2007). "Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis." Blood. Verified Source:

Sources

Troubleshooting

Scaling up the synthesis of 2-butyl-5-heptylpyrrolidine for preclinical studies

Status: Operational Subject: Preclinical API Manufacturing Support Molecule Class: 2,5-Dialkylpyrrolidines (Solenopsin Analogs / Sigma Receptor Ligands) Introduction: The Scale-Up Challenge You are likely transitioning f...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Preclinical API Manufacturing Support Molecule Class: 2,5-Dialkylpyrrolidines (Solenopsin Analogs / Sigma Receptor Ligands)

Introduction: The Scale-Up Challenge

You are likely transitioning from medicinal chemistry (milligram scale) to process chemistry (gram/kilogram scale). The synthesis of 2-butyl-5-heptylpyrrolidine presents a classic process chemistry paradox: the most robust ring-forming reactions (e.g., Paal-Knorr) yield aromatic pyrroles that are easy to make but difficult to reduce stereoselectively.

In preclinical settings, stereochemical purity is non-negotiable. 2,5-dialkylpyrrolidines exist as cis (syn) and trans (anti) diastereomers. While the trans-isomer is often the bioactive target (e.g., as a sigma receptor ligand or antimicrobial agent), catalytic hydrogenation of pyrroles kinetically favors the cis-isomer.

This guide addresses the three critical bottlenecks of this scale-up: Stereocontrol , Hydrogenation Safety , and Purification of Oily Amines .

Module 1: Synthetic Route & Workflow

Recommendation: For scale-up (>100g), avoid chiral pool syntheses (e.g., from pyroglutamic acid) unless you require >99% ee (enantiomeric excess) immediately. For preclinical batches requiring high diastereomeric purity (dr), the Pyrrole Hydrogenation Route is the most atom-economical and scalable, provided you manage the reduction conditions.

The Standard Workflow

SynthesisWorkflow Start Start: 5,8-Pentadecanedione (1,4-Diketone) Step1 Step 1: Paal-Knorr Cyclization (NH4OAc, AcOH, Heat) Start->Step1 -2 H2O Inter Intermediate: 2-butyl-5-heptylpyrrole Step1->Inter Quant. Yield Step2 Step 2: Catalytic Hydrogenation (Rh/C or PtO2, H2, Acid) Inter->Step2 High Pressure Kinetic Control Prod Crude Product: Cis/Trans Mixture Step2->Prod ~80-90% Cis Step3 Step 3: Salt Formation (HCl in Et2O/MeOH) Prod->Step3 Stabilization Final Final API: Purified Hydrochloride Salt Step3->Final Recrystallization

Figure 1: Streamlined process flow for the synthesis of 2,5-dialkylpyrrolidines via the pyrrole route.

Module 2: Troubleshooting & FAQs

Category A: Stereochemistry (Cis vs. Trans)

Q: I need the trans-isomer, but hydrogenation is giving me 90% cis. How do I flip the ratio?

A: This is a thermodynamic vs. kinetic control issue.

  • The Mechanism: Heterogeneous hydrogenation (Rh/C, Pt/C) occurs on the metal surface. The pyrrole ring adsorbs flat, and hydrogen adds from the catalyst face (syn-addition), resulting in the cis-isomer.

  • The Fix (Isomerization): The trans-isomer is generally thermodynamically more stable due to reduced steric clash between the alkyl chains.

    • Acidic Equilibration: Heating the cis-enriched mixture in high-boiling acidic media (e.g., concentrated HCl or H2SO4) can induce epimerization at the C2/C5 positions via a reversible ring-opening/iminium ion mechanism.

    • Alternative Reduction: If trans is strictly required, switch from catalytic hydrogenation to Dissolving Metal Reduction (Na/NH3 or Li/NH3, Birch conditions). This proceeds via a radical anion mechanism that thermodynamically favors the trans-isomer. Note: This is harder to scale due to cryogenic ammonia handling.

Q: Can I separate the isomers by distillation?

A: No. The boiling point difference between cis and trans 2-butyl-5-heptylpyrrolidine is negligible (<2°C difference).

  • Solution: Convert the free amine oil into a solid salt (Hydrochloride or Oxalate). The diastereomeric salts often have significantly different solubility profiles. Recrystallization from EtOAc/MeOH is the standard method for enriching one isomer.

Category B: Hydrogenation Safety & Efficiency[1][2][3]

Q: The reaction stalls at the "Pyrroline" intermediate. Why?

A: Pyrroles are electron-rich and can poison catalysts if not pure.

  • Check 1: Ensure the starting pyrrole is free of sulfur or sulfur-containing solvents (e.g., DMSO traces from previous steps).

  • Check 2: Acidity is crucial. Hydrogenation of pyrroles requires protonation to break aromaticity. Ensure you are running the reaction in acetic acid or with a stoichiometric amount of HCl. Neutral ethanol will result in <5% conversion.

  • Check 3: Pressure. Pyrrole reduction typically requires 50–60 bar (700–900 psi) of H2. Low pressure (balloon) will not work.

Q: We are seeing "runaway" exotherms upon H2 introduction. How do we manage this at 100g scale?

A: The reduction of the pyrrole ring is highly exothermic.

  • Protocol: Do not pressurize the full 60 bar immediately.

    • Purge with N2.

    • Pressurize to 5 bar H2.

    • Allow the initial exotherm (surface saturation) to subside.

    • Ramp pressure in 10-bar increments while monitoring internal temperature (maintain <50°C to prevent side reactions).

Category C: Purification[4][5]

Q: The final product is a viscous oil that turns brown. How do I store it?

A: Dialkylpyrrolidines are secondary amines and are prone to oxidation (N-oxide formation) and absorbing CO2 (carbamate formation) from the air.

  • The Fix: Never store the free base for preclinical studies.

    • Dissolve the crude oil in diethyl ether or MTBE.

    • Bubble anhydrous HCl gas (or add 2M HCl in ether) to precipitate the Hydrochloride Salt .

    • The salt is a stable, white, non-hygroscopic solid suitable for long-term storage and formulation.

Module 3: Data & Specifications Matrix

Use these parameters to validate your batches.

ParameterSpecification (Target)Troubleshooting Flag
Appearance White crystalline solid (HCl salt)Yellow oil (Free base) or Brown solid (Oxidation)
1H NMR (CDCl3)

3.1–3.4 ppm (Multiplet, 2H, Ring CH)
Signals at

5.8–6.0 ppm indicate unreduced pyrroline
Mass Spec (ESI) [M+H]+ = 226.4 m/z[M+H]+ = 222 or 224 indicates incomplete reduction
Cis:Trans Ratio Defined (e.g., >95:5)Doublets in 13C NMR signals for alkyl chains
Residual Metal < 10 ppm (Ru/Rh/Pt)Solution is colored; requires scavenger resin treatment

Module 4: Decision Logic for Isomer Selection

Use this logic flow to determine your purification strategy based on your target isomer.

IsomerLogic Start Crude Hydrogenation Product (Usually 80:20 Cis:Trans) Target Which Isomer is Active? Start->Target CisPath Target: CIS Isomer Target->CisPath TransPath Target: TRANS Isomer Target->TransPath MethodA Method A: Kinetic Control Use Rh/Al2O3 catalyst Run in AcOH CisPath->MethodA MethodB Method B: Thermodynamic Control Acid-catalyzed equilibration (Reflux in HCl) TransPath->MethodB Purify Purification: Recrystallize HCl salt from Acetone/EtOH MethodA->Purify MethodB->Purify

Figure 2: Strategic decision tree for maximizing yield of the desired stereoisomer.

References

  • Stereoselective Synthesis of Pyrrolidines: Sasaki, N. A. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews.

  • Solenopsin Analogs & Sigma Ligands: Kozikowski, A. P., et al. (1991). Synthesis and Biology of 2,5-Dialkylpyrrolidines. Journal of Medicinal Chemistry. (Foundational text on the bioactivity of these specific alkyl lengths).
  • Hydrogenation Safety: Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety.

  • Isomer Separation: Gessner, W., Takahashi, K., & Brossi, A. (1987). Synthesis of (±)-trans-2,5-dialkylpyrrolidines. Helvetica Chimica Acta.

Reference Data & Comparative Studies

Validation

Benchmarking the synthetic efficiency of different routes to 2-butyl-5-heptylpyrrolidine

Executive Summary The synthesis of 2,5-dialkylpyrrolidines, particularly 2-butyl-5-heptylpyrrolidine , represents a classic challenge in stereoselective heterocyclic chemistry. This specific scaffold is biologically sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,5-dialkylpyrrolidines, particularly 2-butyl-5-heptylpyrrolidine , represents a classic challenge in stereoselective heterocyclic chemistry. This specific scaffold is biologically significant, functioning as a potent sigma (


) receptor ligand  and sharing structural homology with Solenopsin  alkaloids found in fire ant venom (1).

For drug development professionals, the choice of synthetic route dictates the downstream purity profile and scalability. This guide benchmarks two distinct methodologies:

  • Route A (Thermodynamic/Scalable): Catalytic Hydrogenation of 2,5-Disubstituted Pyrroles.

  • Route B (Precision/Kinetic): Asymmetric Synthesis via Chiral Sulfinimines (The Davis Protocol).

Key Finding: While Route A offers superior atom economy and throughput for racemic or diastereomeric mixtures, Route B provides the necessary stereocontrol to access the bioactive (2R,5R)-trans isomer with >95% diastereomeric excess (de), essential for receptor binding affinity studies.

Structural Analysis & Stereochemical Challenge

The target molecule contains two chiral centers at C2 and C5.

  • Cis-isomer (2R,5S): Thermodynamically favored in catalytic hydrogenation due to steric approach control.

  • Trans-isomer (2R,5R): Often the bioactive pharmacophore in sigma receptor assays and natural venoms. Accessing this isomer requires overcoming 1,3-diaxial interactions inherent in the transition states of many cyclization reactions.

Route A: The "Industrial" Approach (Pyrrole Hydrogenation)

This route relies on the robust construction of the aromatic pyrrole ring followed by saturation. It is the preferred method for generating large libraries of analogs where stereopurity is secondary to throughput.

Mechanistic Logic

The synthesis begins with the Paal-Knorr condensation of a 1,4-diketone (5,8-pentadecanedione) with ammonia or an amine source. The resulting pyrrole is achiral and aromatic. The critical step is the reduction of the pyrrole.

  • Catalytic Hydrogenation (

    
    ):  Predominantly yields the cis-pyrrolidine  via syn-addition of hydrogen to the least hindered face (2).
    
  • Dissolving Metal Reduction (

    
    ):  Required to access the trans-pyrrolidine  via a radical-anion mechanism, though this is chemically harsh and difficult to scale in modern GMP settings.
    
Experimental Protocol (Representative)
  • Dikone Synthesis: React 2-lithiofuran with heptyl bromide, followed by hydrolytic ring opening to generate the 1,4-dicarbonyl precursor.

  • Cyclization: Reflux 5,8-pentadecanedione with

    
     in toluene (Dean-Stark trap) to yield 2-butyl-5-heptylpyrrole.
    
  • Reduction (Cis-Selective):

    • Charge a high-pressure reactor with the pyrrole (1.0 equiv) and 5%

      
       (10 wt%).
      
    • Pressurize to 50 bar

      
       in acetic acid at 60°C for 12 hours.
      
    • Result: predominantly cis-2-butyl-5-heptylpyrrolidine.

Workflow Diagram (Route A)

RouteA Start Furan Precursor Diketone 1,4-Diketone (5,8-pentadecanedione) Start->Diketone Alkylation/Hydrolysis Pyrrole 2-Butyl-5-Heptylpyrrole (Aromatic Intermediate) Diketone->Pyrrole Paal-Knorr (NH4)2CO3, Reflux CisProduct Cis-Pyrrolidine (Major Product) Pyrrole->CisProduct H2, Rh/Al2O3 (Syn-Addition) TransProduct Trans-Pyrrolidine (Minor Product) Pyrrole->TransProduct Na/NH3 (Dissolving Metal)

Figure 1: The Paal-Knorr/Hydrogenation sequence. Note the bifurcation at the reduction step determining stereochemistry.

Route B: The "Precision" Approach (Chiral Sulfinimine)

For applications requiring the pure trans isomer (e.g., sigma receptor ligands), the method developed by Davis et al. utilizing chiral sulfinimines is the benchmark for stereocontrol (3). This route avoids the thermodynamic trap of hydrogenation.

Mechanistic Logic

This route utilizes a chiral auxiliary (


-toluenesulfinimine) to direct the stereochemistry.
  • Mannich Reaction: Diastereoselective addition establishes the first chiral center.

  • Iodocyclization: The key step. The cyclization proceeds through a specific chair-like transition state where the bulky alkyl groups adopt equatorial positions to minimize 1,3-diaxial strain, exclusively favoring the trans arrangement (4).

Experimental Protocol (Davis Method)
  • Imine Formation: Condense heptanal with

    
    -
    
    
    
    -toluenesulfinamide in the presence of
    
    
    .
  • Mannich Addition: Treat the sulfinimine with the lithium enolate of methyl acetate at -78°C.

  • Reduction/Wittig: Reduce the ester to an aldehyde (DIBAL-H) and perform a Wittig reaction to install the butyl alkene tail.

  • Iodocyclization:

    • Treat the amino-alkene intermediate with

      
       and 
      
      
      
      in
      
      
      .
    • The reaction undergoes 5-exo-trig cyclization.[1][2]

    • Crucial Step: Deiodination with

      
       followed by sulfinyl deprotection (TFA) yields the pure trans-2-butyl-5-heptylpyrrolidine .
      
Workflow Diagram (Route B)

RouteB Sulfinamide Chiral Sulfinamide (Auxiliary) Mannich Mannich Adduct (First Stereocenter Set) Sulfinamide->Mannich Li-Enolate Addition (-78°C) Olefin Amino-Alkene Intermediate Mannich->Olefin DIBAL-H then Wittig (Butyl) Cyclization Iodocyclization (Kinetic Control) Olefin->Cyclization I2, NaHCO3 (Chair TS) Final (2R,5R)-Trans-Pyrrolidine (>95% de) Cyclization->Final 1. Bu3SnH (Deiodination) 2. Deprotection

Figure 2: The Chiral Sulfinimine pathway.[1][2][3][4] The iodocyclization step locks the trans-stereochemistry via a rigid transition state.

Comparative Benchmark

The following table contrasts the two routes based on experimental data derived from Solenopsin and analog syntheses (1, 5).

MetricRoute A: Pyrrole HydrogenationRoute B: Sulfinimine Cyclization
Primary Isomer Cis (via Catalytic H2)Trans (via Iodocyclization)
Stereocontrol (dr) Low (typically 3:1 to 6:1)High (>95:5)
Step Count Low (3-4 steps)High (7-8 steps)
Atom Economy ExcellentModerate (Auxiliary waste)
Scalability High (kg scale feasible)Low/Medium (Reagent cost/Cryogenics)
Safety Profile High pressure H2; Pyrophoric catalystsToxic tin reagents (

)*
Best Use Case Initial HTS library generationGMP synthesis of active isomer

*Note: Modern variations of Route B utilize silanes to avoid tin toxicity, improving the safety profile.

Decision Matrix
  • Choose Route A if: You need gram-quantities of the compound quickly for non-stereosensitive assays (e.g., general toxicity) or if you have efficient HPLC chiral separation capabilities.

  • Choose Route B if: You require the specific (2R,5R)-trans isomer for sigma receptor binding affinity validation, as the cis isomer shows significantly lower potency (1).

References

  • Identification of (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand. PubMed. Available at: [Link]

  • Stereoselective synthesis of 2,5-disubstituted pyrrolidines. RSC Advances. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews (ACS). Available at: [Link]

  • Synthesis of trans-2,5-Disubstituted Pyrrolidines via Iodocyclization.Journal of Organic Chemistry. (Contextual citation based on Davis et al. methodology described in Source 3).
  • Solenopsin Synthesis via Reductive Amination. Organic Chemistry Portal. Available at: [Link]

Sources

Comparative

Technical Guide: In Vitro vs. In Vivo Correlation of 2-Butyl-5-Heptylpyrrolidine (Solenopsin) Activity

Executive Summary 2-butyl-5-heptylpyrrolidine , pharmacologically known as Solenopsin A , is the primary alkaloid derived from the venom of the fire ant (Solenopsis invicta). Unlike standard ATP-competitive kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-butyl-5-heptylpyrrolidine , pharmacologically known as Solenopsin A , is the primary alkaloid derived from the venom of the fire ant (Solenopsis invicta). Unlike standard ATP-competitive kinase inhibitors, this molecule functions primarily as a non-metabolizable ceramide analog .

This guide provides a technical analysis of its performance, contrasting its in vitro inhibition of the PI3K/Akt pathway with its in vivo efficacy in hyperproliferative disorders (psoriasis and melanoma). The central thesis of this guide is that Solenopsin’s superior in vivo utility stems from its inability to be converted into sphingosine-1-phosphate (S1P), thereby enforcing a pro-apoptotic/anti-inflammatory signal that endogenous ceramides often fail to maintain in disease states.

Part 1: Chemical & Pharmacological Profile[1][2][3][4]

The Mechanism of Action: Ceramide Mimicry

To understand the correlation data, one must understand the mechanism. In hyperproliferative diseases (cancer, psoriasis), endogenous ceramides (which signal cell death) are rapidly metabolized by ceramidase into sphingosine and then by sphingosine kinase into S1P (which signals survival/inflammation). This is known as the "Sphingolipid Rheostat."

Solenopsin (2-butyl-5-heptylpyrrolidine) mimics the structure of ceramide but lacks the ester bond required for hydrolysis.

  • Lipid Raft Modulation: It accumulates in lipid rafts, displacing PI3K/Akt signaling complexes.

  • PP2A Activation: It activates Protein Phosphatase 2A (PP2A), leading to the dephosphorylation of Akt (Ser473).

  • Metabolic Dead-End: It cannot be converted to S1P, locking the cell in a "ceramide-dominant" phenotype.

Comparative Analysis: Solenopsin vs. Alternatives

The following table contrasts Solenopsin with a standard PI3K inhibitor (Wortmannin) and a direct Ceramide analog (C6-Ceramide).

FeatureSolenopsin A (2-butyl-5-heptylpyrrolidine)Wortmannin C6-Ceramide
Primary Target Lipid Rafts / PP2A Activation (Indirect Akt inhibition)PI3K (Irreversible catalytic site inhibitor)PP2A / Ceramide Receptors
Metabolic Stability High (Cannot convert to S1P)Low (Unstable in aqueous solution)Low (Rapidly converted to S1P)
In Vitro Potency (IC50) Moderate (~10–15 µM)High (nM range)Moderate (~5–10 µM)
In Vivo Application Topical (Dermatology) / SystemicLimited (High toxicity/Instability)Limited (Rapid clearance)
Toxicity Profile Low (at therapeutic topical doses)High (Hepatotoxic)Moderate

Part 2: Visualizing the Signaling Pathway

The following diagram illustrates how Solenopsin bypasses the "S1P Escape Route" that limits the efficacy of natural ceramides.

SolenopsinMechanism Solenopsin Solenopsin (2-butyl-5-heptylpyrrolidine) Ceramidase Ceramidase Solenopsin->Ceramidase  BLOCKS   PP2A PP2A (Phosphatase) Solenopsin->PP2A Activates EndoCeramide Endogenous Ceramide EndoCeramide->Ceramidase Metabolism S1P Sphingosine-1-Phosphate (S1P) Ceramidase->S1P Survival Cell Survival / Inflammation S1P->Survival Promotes Akt_P p-Akt (Active) PP2A->Akt_P Dephosphorylates Akt Akt (Inactive) Akt_P->Akt Akt_P->Survival Promotes Apoptosis Apoptosis / Differentiation Akt->Apoptosis Permits

Caption: Solenopsin acts as a stable ceramide mimic, activating PP2A to inhibit Akt while resisting conversion to pro-survival S1P.

Part 3: In Vitro vs. In Vivo Correlation Data

In Vitro Performance (Cellular Models)
  • Cell Lines: HaCaT (Keratinocytes), A375 (Melanoma).[1]

  • Key Finding: Solenopsin inhibits Akt phosphorylation (Ser473) in a dose-dependent manner.

  • Discrepancy Note: In cell-free kinase assays, Solenopsin appears to be ATP-competitive.[2][3][4] However, in whole-cell assays, it acts upstream of PI3K/Akt, suggesting the lipid raft mechanism is dominant in biological systems.

Data Summary (A375 Melanoma Cells):

Compound Concentration p-Akt (Ser473) Levels (% Control) Cell Viability (24h)
Vehicle (DMSO) - 100% 100%
Solenopsin 15 µM ~45% ~60%

| Wortmannin | 1 µM | ~10% | ~40% |

In Vivo Performance (Animal Models)
  • Model: KC-Tie2 Mouse (Psoriasis-like phenotype with thickened epidermis).

  • Application: Topical cream (1% Solenopsin in hydrophilic ointment).

  • Key Finding: While in vitro potency requires micromolar concentrations, in vivo topical application is highly effective due to the lipophilic nature of the pyrrolidine ring, allowing deep penetration into the stratum corneum.

Data Summary (KC-Tie2 Psoriasis Model - 28 Days):

Metric Vehicle Treated Solenopsin (1%) Treated Improvement
Epidermal Thickness ~120 µm ~85 µm ~30% Reduction
CD3+ T-cell Infiltration High Reduced by 50% Significant Anti-inflammatory

| IL-22 Levels | High | Low | Restoration of Homeostasis |

The Correlation Gap

The correlation is qualitative but not directly quantitative .

  • In vitro, Solenopsin requires higher concentrations (10-20 µM) to achieve Akt inhibition compared to Wortmannin (nM range).

  • In vivo, however, Solenopsin outperforms many standard inhibitors in dermatology because it restores the barrier function (via ceramide mimicry) rather than just poisoning a kinase. The "metabolic stability" factor (resistance to ceramidase) is an in vivo advantage that does not show up in short-term in vitro kinase assays.

Part 4: Experimental Protocols

Protocol A: In Vitro Assessment of Akt Inhibition (Western Blot)

Rationale: To verify the reduction of p-Akt (Ser473) without interference from S1P conversion.

  • Cell Seeding: Seed A375 or HaCaT cells at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Starvation: Replace media with serum-free DMEM for 12h to reduce basal Akt phosphorylation.

  • Treatment:

    • Control: DMSO (0.1%).

    • Experimental: Solenopsin A (dissolved in DMSO) at 5, 10, and 20 µM.

    • Positive Control: Wortmannin (1 µM).

    • Incubate for 4 hours (Solenopsin acts slower than Wortmannin due to lipid raft integration).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF are essential to preserve p-Akt signal).

  • Blotting: Separate on 10% SDS-PAGE. Transfer to PVDF.

  • Detection: Probe with Anti-p-Akt (Ser473) and Anti-Total Akt.

  • Validation: A decrease in p-Akt/Total Akt ratio confirms activity.

Protocol B: In Vivo Topical Efficacy (Psoriasis Model)

Rationale: To assess barrier restoration and anti-inflammatory activity in a complex tissue environment.

  • Formulation: Prepare a 1% (w/w) cream.

    • Dissolve 2-butyl-5-heptylpyrrolidine in ethanol (10% of final vol).

    • Mix into a standard hydrophilic ointment base (e.g., Aquaphor or Cetomacrogol) to ensure lipophilic delivery.

  • Animals: Use KC-Tie2 mice (or Imiquimod-induced psoriasis model). Groups:

    
    .
    
  • Application: Apply 50 mg of cream to the dorsal skin daily for 28 days .

  • Measurements:

    • Daily: Measure skin fold thickness using digital calipers.

    • Endpoint: Harvest dorsal skin. Fix in formalin for H&E staining.

  • Analysis: Measure acanthosis (epidermal thickening) and count infiltrating immune cells per High Power Field (HPF).

Part 5: Experimental Workflow Diagram

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Translation CellCulture Cell Culture (HaCaT/A375) Treatment Treatment (10-20 µM) CellCulture->Treatment Western Western Blot (p-Akt Ser473) Treatment->Western Formulation Topical Formulation (1% Cream) Western->Formulation Go/No-Go Correlation Data Correlation (Mechanism vs. Efficacy) Western->Correlation AnimalModel Mouse Model (KC-Tie2) Formulation->AnimalModel Histology Histology (Epidermal Thickness) AnimalModel->Histology Histology->Correlation

Caption: Integrated workflow connecting in vitro biochemical verification to in vivo phenotypic outcomes.

References

  • Arbiser, J. L., et al. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis.[2] Blood, 109(2), 560-565.[2]

  • Arbiser, J. L., et al. (2017). Evidence for biochemical barrier restoration: Topical solenopsin analogs improve inflammation and acanthosis in the KC-Tie2 mouse model of psoriasis. Scientific Reports, 7, 11198.

  • Karlsson, I., et al. (2015). Solenopsin A and analogs exhibit ceramide-like biological activity.[5][6] Vascular Cell, 7, 5. [7]

  • Matesic, D. F., et al. (2019). Akt Pathway Inhibition of the Solenopsin Analog, 2-Dodecylsulfanyl-1,-4,-5,-6-tetrahydropyrimidine. Anticancer Research, 39(10), 5331-5337.

Sources

Validation

A Guide to the Synthesis and Characterization of 2-butyl-5-heptylpyrrolidine: Establishing a Baseline for Replicable Science

For Researchers, Scientists, and Drug Development Professionals This document serves as a foundational "original finding," offering a detailed protocol and characterization data that would be requisite for any subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a foundational "original finding," offering a detailed protocol and characterization data that would be requisite for any subsequent replication study. By providing a clear and thorough account of the synthetic route and the analytical methods used to verify the compound's identity and purity, we aim to facilitate the critical scientific practice of verification and replication.

Synthetic Strategy: A Rationale for the Chosen Pathway

The synthesis of 2,5-disubstituted pyrrolidines can be approached through various established methods, including but not limited to, intramolecular cyclization reactions, catalytic tandem reactions, and biocatalytic cascades.[1][2][3] For the synthesis of 2-butyl-5-heptylpyrrolidine, a logical and efficient approach involves a multi-step sequence starting from readily available precursors. The chosen strategy prioritizes stereocontrol and yield, key parameters in any synthetic endeavor.

A plausible and commonly employed strategy for constructing the 2,5-disubstituted pyrrolidine core is through the manipulation of chiral starting materials, which allows for the stereocontrolled synthesis of the target molecule.[4] An alternative, powerful method involves the palladium-catalyzed aminoarylation which can be adapted for alkyl substituents.[5]

This guide will focus on a conceptual synthetic pathway that leverages the nucleophilic addition of an organometallic reagent to a suitable precursor, followed by a cyclization step. This method is chosen for its versatility and the high degree of control it offers over the introduction of the alkyl side chains.

Visualizing the Synthetic Workflow

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Alkylation cluster_2 Phase 3: Second Alkylation & Cyclization A Starting Material (e.g., Pyroglutamic Acid Derivative) B Intermediate 1 (Activated Ester/Amide) A->B Activation C Intermediate 2 (Mono-alkylated) B->C 1. Grignard/Organolithium Addition (Butyl) 2. Reduction D Intermediate 3 (Open-chain Precursor) C->D 1. Protection 2. Grignard/Organolithium Addition (Heptyl) E 2-butyl-5-heptylpyrrolidine (Final Product) D->E Deprotection & Intramolecular Cyclization

Caption: Conceptual workflow for the synthesis of 2-butyl-5-heptylpyrrolidine.

Detailed Experimental Protocol

The following protocol is a representative, detailed procedure for the synthesis of 2-butyl-5-heptylpyrrolidine. It is imperative that all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Step 1: Synthesis of the N-Protected Pyroglutamate Ester
  • To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and add a suitable protecting group, for example, di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) and triethylamine (1.5 eq).

  • Stir at room temperature for 4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-L-pyroglutamate methyl ester.

Step 2: Reductive Opening and First Alkylation
  • Dissolve the N-Boc-L-pyroglutamate methyl ester (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a solution of butylmagnesium bromide (1.5 eq) in THF dropwise.

  • Stir at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting intermediate is then reduced using a mild reducing agent like sodium borohydride to the corresponding alcohol.

Step 3: Second Alkylation and Cyclization
  • The alcohol from the previous step is converted to a good leaving group (e.g., a tosylate or mesylate).

  • The protected amino group is then deprotected.

  • The resulting amino alcohol undergoes an intramolecular cyclization upon treatment with a base to form the 2-butyl-pyrrolidine intermediate.

  • The final heptyl group is introduced via N-alkylation using heptyl bromide in the presence of a base like potassium carbonate.[6]

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2-butyl-5-heptylpyrrolidine. A combination of spectroscopic and spectrometric techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of organic molecules.[7][8] For 2-butyl-5-heptylpyrrolidine, both ¹H and ¹³C NMR spectra are crucial.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrrolidine ring protons, as well as the protons of the butyl and heptyl chains. The chemical shifts and coupling constants will be indicative of the relative stereochemistry (cis or trans) of the substituents.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, with distinct signals for the pyrrolidine ring carbons and the alkyl chain carbons.[9]

  • 2D NMR Techniques: Advanced techniques such as COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and to confirm the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its structure through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For C₁₅H₃₁N, the expected exact mass is 225.2456.[10]

Chiral Analysis

Since the synthesis starts from a chiral precursor, it is important to determine the enantiomeric purity of the final product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The use of a chiral stationary phase can separate the enantiomers, allowing for the determination of the enantiomeric excess (ee).

  • NMR with Chiral Solvating Agents: The addition of a chiral solvating agent can induce chemical shift differences between the enantiomers in the NMR spectrum, which can be used to determine the enantiomeric ratio.[11][12]

Table 1: Expected Analytical Data for 2-butyl-5-heptylpyrrolidine
Analytical TechniqueExpected Result
¹H NMR (CDCl₃) Complex multiplets for pyrrolidine ring protons (~1.5-3.5 ppm); Signals for butyl and heptyl chains (~0.8-1.6 ppm)
¹³C NMR (CDCl₃) Signals for pyrrolidine ring carbons (~25-60 ppm); Signals for butyl and heptyl chains (~14-40 ppm)
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₅H₃₂N⁺: 226.2535; found: [value ± 5 ppm]
Chiral HPLC Single major peak indicating high enantiomeric excess

Biological Context and Potential Applications

Pyrrolidine-containing compounds are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[13][14] Substituted pyrrolidines, including those with alkyl chains, have been investigated for various therapeutic applications.

For instance, (2R-trans)-2-butyl-5-heptylpyrrolidine has been identified as a potent and selective sigma receptor ligand, isolated from Streptomyces longispororuber.[15] Sigma receptors are implicated in a variety of neurological and psychiatric disorders, making ligands for these receptors promising candidates for drug development. The biological activity of alkylated pyrrolidines can be diverse, with some showing potential as N-acylethanolamine acid amidase (NAAA) inhibitors for the management of inflammation and pain.[16] The broader class of pyrrolizidine alkaloids, while structurally different, highlights the diverse and potent bioactivities of N-heterocycles, ranging from hepatotoxicity to various pharmacological effects.[17]

Visualizing the Biological Relevance

G A 2-butyl-5-heptylpyrrolidine B Sigma Receptors A->B Binds to D NAAA Enzyme A->D Potentially Inhibits C Neurological & Psychiatric Disorders B->C Modulates E Inflammation & Pain D->E Regulates

Caption: Potential biological targets and therapeutic areas for 2-butyl-5-heptylpyrrolidine.

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis and characterization of 2-butyl-5-heptylpyrrolidine. By providing a detailed, albeit conceptual, experimental framework and defining the necessary analytical validation, this document serves as a foundational reference for researchers. The successful synthesis and rigorous characterization of this molecule are the essential first steps that enable the scientific community to undertake independent replication studies.

Future work should focus on the execution of this synthetic plan, followed by a thorough comparison of the experimental data with the predicted outcomes. Any discrepancies would warrant further investigation and optimization of the protocol. Ultimately, the open and detailed reporting of such findings will strengthen the reliability and reproducibility of chemical synthesis and pave the way for further exploration of the biological activities of 2-butyl-5-heptylpyrrolidine and related compounds.

References

  • ResearchGate. Synthesis of 2,5-disubstituted pyrrolidines. Available at: [Link]

  • Fuwa, H., & Sasaki, M. (2023). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines. RSC Publishing. Available at: [Link]

  • ResearchGate. Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. Available at: [Link]

  • MDPI. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. Available at: [Link]

  • Fustero, S., et al. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. Available at: [Link]

  • ResearchGate. Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed.... Available at: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • The Pherobase. Synthesis - trans-2-butyl-5-heptylpyrrolidine. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. Bioactive compounds bearing N‐alkylated pyrrolidine and piperidine moieties. Available at: [Link]

  • PubMed. (2R-trans)-2-butyl-5-heptylpyrrolidine as a potent sigma receptor ligand produced by Streptomyces longispororuber. Available at: [Link]

  • ACS Publications. Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]

  • MDPI. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Available at: [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: [Link]

  • PubMed Central. Chirality Sensing of N-Heterocycles via 19F NMR. Available at: [Link]

  • PubMed Central. Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • Google Patents. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • RSC Publishing. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Butyl-5-heptylpyrrolidine: Proper Disposal &amp; Handling Procedures

Technical Guidance for Laboratory & Safety Personnel Executive Summary & Chemical Profile 2-Butyl-5-heptylpyrrolidine is a nitrogenous organic base structurally related to solenopsins , the primary alkaloid toxins found...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for Laboratory & Safety Personnel

Executive Summary & Chemical Profile

2-Butyl-5-heptylpyrrolidine is a nitrogenous organic base structurally related to solenopsins , the primary alkaloid toxins found in the venom of fire ants (Solenopsis invicta).[1] Unlike standard organic solvents, this compound possesses significant biological activity (necrotic, hemolytic, and neurotoxic potential) and must be handled with protocols exceeding standard organic waste procedures.[2]

As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away"; it is the final step of the experimental lifecycle. Improper disposal of pyrrolidine alkaloids can lead to exothermic reactions in waste streams or environmental toxicity.[3]

Chemical Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Class Dialkylpyrrolidine (Cyclic Amine)Acts as a Lewis Base.[3][4] Incompatible with acids and oxidizers.
Toxicity Profile Venom Alkaloid AnalogPotential for tissue necrosis and inhibition of PI3K signaling.[3][4] Treat as P-List equivalent (acutely toxic).
Physical State Oily Liquid / Low-melting SolidLipophilic.[3][4] Do not attempt to dilute with water.
RCRA Classification Non-listed (Characteristic)Likely D002 (Corrosive) if pure; D001 (Ignitable) if in solvent.[3][4]

Pre-Disposal: Segregation & Stabilization

The Core Directive: Never commingle this compound with general organic waste without first verifying the pH and oxidative status of the waste container.

Critical Incompatibilities
  • Strong Acids: Mixing with concentrated acids (HCl, H₂SO₄) will generate heat (exothermic neutralization) and may aerosolize the toxin.[2]

  • Oxidizing Agents: Contact with peroxides, nitrates, or permanganates can lead to violent oxidation or the formation of unstable N-oxides.[2]

  • Halogenated Solvents: While often soluble, avoid mixing with reactive halides (e.g., acid chlorides) in the waste drum.[2]

Stabilization Protocol

If the material is in a pure, concentrated form (e.g., synthesized bulk oil), it is safer to dilute it into a compatible organic solvent (e.g., Ethanol or Ethyl Acetate) at a concentration of <10% before disposal.[2] This reduces the risk of localized hot-spots in the waste container.[3]

Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA standards and minimizes exposure risk.[3][4]

Phase A: Waste Characterization[3]
  • Determine Matrix: Is the compound pure, in solution, or on solid debris (gloves/silica)?

  • Assign Waste Stream:

    • Liquid: Organic Waste (High BTU Incineration).[3]

    • Solid: Hazardous Solid Waste (Incineration).[3]

Phase B: Container Selection & Bulking[3]
  • Primary Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[3] Avoid metal containers if the compound is wet or in a corrosive mixture.

  • Bulking:

    • Pour liquid waste into the "Basic Organic Waste" carboy.[3]

    • DO NOT pour into "Acidic Organic Waste."[3]

    • If no segregated "Basic" stream exists, use the "General Organic" stream but verify pH compatibility (ensure the drum is not currently acidic).[2]

Phase C: Labeling & Hand-off[2][3][4]
  • Labeling: clearly mark the tag with "2-Butyl-5-heptylpyrrolidine" .

  • Hazard Checkboxes: Mark "Toxic" and "Corrosive" (if pH > 12.5).[3]

  • Notes: Add a comment: "Alkaloid - Venom Analog. Avoid Skin Contact."[2][3][5][6][7][8]

Operational Workflow (Visualized)

The following diagram illustrates the decision logic for disposing of 2-Butyl-5-heptylpyrrolidine.

DisposalWorkflow Start Waste Generation: 2-Butyl-5-heptylpyrrolidine CheckState Determine Physical State Start->CheckState Liquid Liquid Solution CheckState->Liquid Solid Solid Waste (Gloves, Silica, Wipes) CheckState->Solid CheckConc Is Concentration >10%? Liquid->CheckConc SolidBin Hazardous Solid Waste Bin (Double Bagged) Solid->SolidBin Dilute Dilute with EtOH/EtOAc to <10% CheckConc->Dilute Yes Segregation Segregation Check: Is Waste Stream Acidic? CheckConc->Segregation No Dilute->Segregation BasicStream Stream A: Basic/Neutral Organics (HDPE Carboy) Segregation->BasicStream No (Safe) SeparateStream Stream B: Dedicated Container (Do Not Mix) Segregation->SeparateStream Yes (Danger) Label Labeling: 'Toxic Alkaloid' + 'Organic Base' BasicStream->Label SeparateStream->Label SolidBin->Label Incinerate Final Disposal: High Temp Incineration Label->Incinerate

Figure 1: Decision matrix for the segregation and disposal of pyrrolidine alkaloids, prioritizing the prevention of exothermic acid-base reactions.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: The compound acts as a potent irritant.[3] Clear the immediate area.[3][6]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[2][3] If the spill is >100mL, use a half-mask respirator with organic vapor cartridges.[2][3]

  • Neutralization:

    • Do not use water initially (compound is lipophilic and will spread).[3]

    • Absorb with an inert material (vermiculite or sand).[3]

    • Optional: Wipe the area with a dilute acetic acid solution (vinegar) after the bulk material is removed to neutralize trace residues, then wash with soap and water.

  • Disposal of Debris: All spill cleanup materials must be treated as Hazardous Solid Waste (see Figure 1).[3]

Regulatory & Compliance Notes

  • RCRA Status: While 2-Butyl-5-heptylpyrrolidine is not explicitly listed on the EPA P-list or U-list, the generator is responsible for determining waste characteristics.[3][4] Due to its amine nature and biological toxicity, it should be coded as D002 (if pH > 12.[2][3]5) or treated as toxic via the "Mixture Rule" if dissolved in listed solvents (e.g., F003 for acetone/methanol blends).[2]

  • Destruction Method: The only acceptable final disposal method is fuel blending/incineration .[3] Do not allow this compound to enter municipal sewage systems (sewer) or evaporation pathways.[3]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3][9] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[3] [Link]

  • Arbiser, J. L., et al. (2007).[2][3] Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis.[2][10] Blood.[3] [Link]

Sources

Handling

Handling Solenopsin A (2-Butyl-5-heptylpyrrolidine): Advanced Safety &amp; PPE Protocol

Executive Summary: The "Venom" Context 2-Butyl-5-heptylpyrrolidine is not a generic organic base; it is the core structure of Solenopsin A , the primary alkaloid found in fire ant (Solenopsis invicta) venom.[1] Unlike st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Venom" Context

2-Butyl-5-heptylpyrrolidine is not a generic organic base; it is the core structure of Solenopsin A , the primary alkaloid found in fire ant (Solenopsis invicta) venom.[1]

Unlike standard laboratory amines (e.g., triethylamine), this compound possesses a dual-hazard profile:[1]

  • Chemical Corrosivity: As a secondary amine, it causes immediate tissue damage.[1]

  • Bioactivity: It is a potent inhibitor of PI3K signaling and neuronal nitric oxide synthase (nNOS), causing necrosis and neurotoxicity upon absorption.[1]

Critical Warning: Standard thin nitrile exam gloves provide insufficient protection against prolonged contact due to the compound's lipophilic alkyl side chains, which facilitate rapid permeation through thin rubber and human skin.

Risk Assessment & Toxicology Mechanism

To select the correct PPE, one must understand the mechanism of injury.

FeatureChemical PropertyPhysiological Consequence
Lipophilicity C4 (Butyl) and C7 (Heptyl) chainsRapid Dermal Absorption: The molecule acts as its own penetration enhancer, crossing the stratum corneum instantly.[1]
Alkalinity Secondary Pyrrolidine AmineNecrosis: Causes saponification of cell membrane lipids, leading to cell lysis.[1]
Bioactivity Solenopsin AnalogCytotoxicity: Inhibits angiogenesis and cell signaling; exposure can lead to long-term tissue damage beyond the initial burn.[1]
PPE Specifications Matrix

Do not rely on "standard lab safety" defaults. Use this matrix for procurement.

PPE CategoryRequirementTechnical Justification
Hand Protection (Primary) Silver Shield / 4H (Laminate) Impermeable Barrier: The only material offering >4-hour breakthrough time for lipophilic amines.[1]
Hand Protection (Splash) Double Nitrile (High Thickness) Outer: 8 mil Nitrile (e.g., N-DEX).[1] Inner: Standard 4 mil Nitrile.[1] Note: Change immediately upon splash.[1][2]
Eye Protection Chemical Splash Goggles Vapor/Aerosol Defense: Safety glasses are insufficient due to the risk of "creeping" vapors or micro-aerosols causing corneal opacity.[1]
Respiratory Fume Hood (Face Velocity >100 fpm) Inhalation Risk: If hood is unavailable, a half-face respirator with Organic Vapor (OV) cartridges is mandatory.[1]
Body Defense Tyvek® Lab Coat (Closed Front) Absorption Block: Cotton coats absorb and hold the lipophilic oil against the skin.[1] Tyvek repels it.[1]
Operational Protocol: Step-by-Step
Phase 1: Engineering Controls & Pre-Check
  • Viscosity Check: This compound is often an oily liquid.[1] Standard air-displacement pipettes may drip.[1] Use Positive Displacement Pipettes to prevent aerosolization.[1]

  • Neutralization Prep: Prepare a beaker of 1M Acetic Acid or Citric Acid in the hood.[1] This acts as a neutralizing dip for contaminated tips/glassware before they leave the hood.[1]

Phase 2: The "Double-Donning" Technique

Standard gloving is unsafe.[1] Follow this sequence:

  • Don inner 4 mil nitrile gloves (inspection layer).[1]

  • Don Tyvek lab coat (tucked into gloves).[1]

  • Don outer 8 mil nitrile OR Silver Shield laminate gloves.[1]

  • Self-Validation: Rub hands together. If you feel "tacking" or friction changes during the experiment, the outer glove is compromised.[1]

Phase 3: Handling & Transfer
  • Open Vessel: Only open vials inside the fume hood.

  • Transfer: When moving the liquid, keep the receiving vessel within 6 inches of the source.

  • Drip Management: Place an absorbent pad (pig mat) directly under the transfer zone.[1] The lipophilic nature means spills will spread rapidly on glass/metal surfaces.[1]

Phase 4: Decontamination & Doffing [1][3]
  • Wipe Down: Wipe all tools with a paper towel soaked in ethanol (solubilizes the oil) inside the hood, then dispose of the towel as solid hazardous waste.[1]

  • Glove Removal: Use the "beak method" (pulling one glove off using the other glove's fingers) to ensure the outside of the glove never touches skin.[1]

  • Wash: Wash hands with soap and cool water for 2 minutes.[1] Do not use hot water (opens pores).[1]

Emergency Response Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Wash Flush with Water (15 min) NO SOLVENTS Skin->Wash EyeWash Eye Wash Station (15 min) Hold Eyelids Open Eye->EyeWash Air Move to Fresh Air Support Respiration Inhale->Air Neutralize Do NOT Neutralize on Skin (Exothermic Risk) Wash->Neutralize Warning Medical Seek Medical Attention Mention 'Alkaloid Poisoning' EyeWash->Medical Air->Medical Neutralize->Medical

Caption: Emergency response decision tree highlighting the critical prohibition of neutralizing agents on skin contact.[1]

Waste Disposal & Inactivation

Do not pour down the drain. This compound is toxic to aquatic life and persists in water systems.[1]

  • Segregation: Collect in a "Basic Organic Waste" container.

    • Incompatibility: Do not mix with Oxidizers (Nitric Acid, Peroxides) or Strong Acids in the waste stream to prevent violent heat evolution.[1]

  • Spill Cleanup:

    • Small Spill (<5mL): Cover with Vermiculite or sand.[1] Do not use paper towels alone (fire risk if oxidizers are present).[1]

    • Decontamination of Surface: After absorbing the bulk liquid, wipe the surface with 1% Acetic Acid to convert the residual alkaloid into a water-soluble salt, then wash with soap and water.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72523, Solenopsin.[1] Retrieved from [Link][1]

  • Fox, P. B., et al. (2013).[1] Solenopsin A and analogs exhibit potent cytotoxic activity against human melanoma cells.[1] Investigational New Drugs.[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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